Product packaging for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine(Cat. No.:CAS No. 4559-79-9)

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Cat. No.: B041544
CAS No.: 4559-79-9
M. Wt: 142.24 g/mol
InChI Key: KUEDAAUECWBMLW-AATRIKPKSA-N
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Description

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a versatile tertiary diamine ligand and organic building block of significant interest in synthetic and catalytic chemistry. Its primary research value lies in its ability to coordinate with various metal centers, particularly in the formation of copper complexes for atom transfer radical polymerization (ATRP) and other controlled radical polymerization processes. This application allows for the precise synthesis of polymers with tailored molecular weights and narrow dispersities, which is crucial for advanced materials science. The compound's structure, featuring two tertiary amine groups separated by an unsaturated 2-butene bridge, creates a specific geometry and electron-donating capacity that influences the reactivity and stability of the resulting metal complexes. Beyond polymerization catalysis, it serves as a precursor for the synthesis of ionic liquids and other specialty chemicals, and as a ligand in organic transformations. Researchers utilize this diamine to explore new catalytic systems, develop novel polymeric materials, and investigate structure-activity relationships in coordination chemistry. Its well-defined structure provides a consistent platform for method development and mechanistic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2 B041544 N,N,N',N'-Tetramethyl-2-butene-1,4-diamine CAS No. 4559-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDAAUECWBMLW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883306
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-52-4, 4559-79-9
Record name (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine
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Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Record name N,N,N',N'-Tetramethylbut-2-enylenediamine
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Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Record name N,N,N',N'-tetramethylbut-2-enylenediamine
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Record name (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a key building block and ligand in various chemical applications. The document details the primary synthetic route, including the underlying mechanism, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Mechanism: Nucleophilic Substitution

The most prevalent and efficient method for the synthesis of this compound is a nucleophilic substitution reaction. This process involves the reaction of a 1,4-dihalo-2-butene, typically (E)-1,4-dibromo-2-butene or (E)-1,4-dichloro-2-butene, with an excess of dimethylamine. The reaction proceeds via a standard SN2 mechanism, where the highly nucleophilic dimethylamine displaces the halide leaving groups.

The stereochemistry of the starting dihaloalkene is crucial as it dictates the stereochemistry of the final product.[1] Using the (E)-isomer of the dihalo-2-butene will predominantly yield the (E)-isomer of this compound, which is the more thermodynamically stable and commonly utilized isomer. An excess of dimethylamine is employed to ensure the complete disubstitution of the dihalide and to act as a base to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct. The use of a polar solvent, such as ethanol or methanol, is recommended to facilitate the dissolution of the reactants and promote the reaction.[1]

Experimental Protocol: Synthesis from (E)-1,4-Dibromo-2-butene

This section provides a detailed methodology for the synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

Materials:

  • (E)-1,4-Dibromo-2-butene

  • Dimethylamine (40% solution in water or anhydrous)

  • Ethanol (or other suitable polar solvent)

  • Sodium hydroxide (or other suitable base)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-1,4-dibromo-2-butene in ethanol.

  • Addition of Dimethylamine: Cool the solution in an ice bath and slowly add an excess of a concentrated aqueous solution of dimethylamine. The molar ratio of dimethylamine to the dibromobutene should be at least 4:1 to drive the reaction to completion and neutralize the HBr produced.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling the reaction mixture, add a solution of sodium hydroxide to neutralize any remaining hydrobromic acid and to deprotonate the dimethylammonium bromide salt, liberating the free diamine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a colorless to pale yellow liquid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Reactants
(E)-1,4-Dibromo-2-butene1.0 equivalent[1]
Dimethylamine> 4.0 equivalents[1]
Reaction Conditions
SolventEthanol[1]
TemperatureReflux
Reaction Time2-6 hours
Product Characteristics
Yield70-85%
Boiling Point171-172 °C at 735 mmHg[2]
Density0.808 g/mL at 25 °C[2]
Refractive Index (n20/D)1.4416[2]

Visualizations

Synthesis Pathway

The following diagram illustrates the nucleophilic substitution reaction for the synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

Synthesis_Pathway start_material (E)-1,4-Dibromo-2-butene product (E)-N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine start_material->product Nucleophilic Substitution reagent Dimethylamine (excess) reagent->product byproduct Dimethylammonium Bromide product->byproduct

Caption: Synthesis of the target diamine via nucleophilic substitution.

Experimental Workflow

The logical steps of the experimental procedure are outlined in the diagram below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Dibromobutene in Ethanol add_amine Add Dimethylamine dissolve->add_amine reflux Heat to Reflux add_amine->reflux neutralize Neutralize with NaOH reflux->neutralize extract Extract with Ether neutralize->extract dry Dry Organic Layer extract->dry evaporate Remove Solvent dry->evaporate distill Fractional Distillation evaporate->distill

Caption: A typical experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key reactions of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. This versatile diamine is a valuable building block in organic synthesis and coordination chemistry. This document consolidates available data on its physical and chemical characteristics, offers detailed experimental methodologies for its synthesis and key transformations, and presents visual representations of its synthetic pathway and a characteristic reaction. All quantitative data is presented in clear, tabular format for ease of reference.

Introduction

This compound, a substituted diamine with a central carbon-carbon double bond, is a significant compound in various chemical applications. Its structure, featuring two tertiary amine functionalities, makes it an effective chelating ligand for a variety of metal ions.[1] The presence of the double bond introduces conformational rigidity compared to its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, influencing its coordination chemistry and the properties of its metal complexes.[1] This guide aims to provide a detailed resource on the fundamental physicochemical properties of this compound for researchers and professionals in chemistry and related fields.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for the characterization of its derivatives.

Identification and General Properties
PropertyValueSource(s)
IUPAC Name (2E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine[2]
Synonyms 1,4-Bis(dimethylamino)-2-butene, N,N,N',N'-Tetramethyl-1,4-diamino-2-butene[3]
CAS Number 111-52-4[2][4]
Molecular Formula C₈H₁₈N₂[2][5]
Molecular Weight 142.24 g/mol [2][3][4][5]
Appearance Colorless to light orange to yellow clear liquid[6][7]
Physical and Chemical Properties
PropertyValueConditionsSource(s)
Boiling Point 172-173 °Cat 723 mmHg[4][8]
171-172 °Cat 735 mmHg[3]
Density 0.82 g/mLat 25 °C[4][5][8]
0.808 g/mLat 25 °C[3]
Refractive Index (n₂₀/D) 1.4416[3][4][8]
Flash Point 54.44 °C (130.0 °F)closed cup[5]
51 °C (123.8 °F)closed cup[3]
pKa (Predicted) 9.07 ± 0.28[8]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and provides general protocols for the determination of its key physicochemical properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution reaction of 1,4-dibromo-2-butene with dimethylamine.[1]

Reaction Scheme:

Synthesis 1_4_dibromo 1,4-Dibromo-2-butene product N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine 1_4_dibromo->product + dimethylamine Dimethylamine (excess) dimethylamine->product + base Base base->product Catalyst solvent Polar Solvent (e.g., Ethanol) solvent->product Solvent

Caption: Synthesis of this compound.

Detailed Protocol:

  • Reactants and Reagents:

    • 1,4-dibromo-2-butene

    • Dimethylamine (excess)

    • A suitable base (e.g., sodium carbonate or triethylamine) to neutralize the hydrobromic acid formed during the reaction.[1]

    • A polar solvent such as ethanol or methanol to ensure solubility of the reactants.[1]

  • Procedure:

    • In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 1,4-dibromo-2-butene in the chosen polar solvent.

    • Add the base to the solution.

    • Slowly add an excess of dimethylamine to the reaction mixture. The use of excess dimethylamine helps to drive the reaction to completion.

    • Heat the reaction mixture to reflux and maintain for a period sufficient to complete the reaction, monitoring by a suitable technique (e.g., TLC or GC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove any precipitated salts (e.g., sodium bromide).

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Catalytic Hydrogenation

The carbon-carbon double bond in this compound can be readily reduced to the corresponding saturated alkane, N,N,N',N'-tetramethylbutane-1,4-diamine, via catalytic hydrogenation.[1]

Reaction Scheme:

Hydrogenation start_material N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine product N,N,N',N'-Tetramethyl- butane-1,4-diamine start_material->product + reagents H₂ Catalyst (e.g., Pd/C) reagents->product

Caption: Catalytic hydrogenation of the title compound.

Detailed Protocol:

  • Reactants and Reagents:

    • This compound

    • Hydrogen gas (H₂)

    • A suitable hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[1]

    • A suitable solvent, such as ethanol or methanol.

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in the chosen solvent.

    • Add the hydrogenation catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reaction.

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude N,N,N',N'-tetramethylbutane-1,4-diamine, which can be further purified if necessary.

General Experimental Methodologies for Physicochemical Properties

The following are general, standardized methods that are typically employed to determine the physicochemical properties listed in Section 2.

  • Boiling Point Determination: The boiling point is determined using a distillation apparatus or a micro-boiling point method. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. The pressure at which the measurement is taken must be recorded, as the boiling point is pressure-dependent.

  • Density Measurement: The density of the liquid can be measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.

  • Refractive Index Measurement: A refractometer is used to measure the refractive index. A small sample of the liquid is placed on the prism of the refractometer, and the instrument measures the extent to which light is bent as it passes through the sample. The measurement is typically performed at a standard temperature (20 °C) and wavelength (589.3 nm, the sodium D-line).

  • Flash Point Determination: The closed-cup flash point is determined using a Pensky-Martens or similar closed-cup apparatus. The liquid is heated in a closed cup, and an ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic absorption bands. The C=C stretching vibration is typically observed in the range of 1640–1680 cm⁻¹. The N-CH₃ stretching vibrations appear in the region of 2800–2850 cm⁻¹.[1]

Applications

This compound serves as a versatile intermediate and ligand in several areas of chemistry:

  • Coordination Chemistry: As a bidentate chelating ligand, it forms stable complexes with a wide range of metal ions. The rigidity of the butene backbone influences the geometry and stability of these complexes.[1]

  • Organic Synthesis: It is a precursor for the synthesis of its saturated analogue, N,N,N',N'-tetramethylbutane-1,4-diamine, which is also a useful ligand and building block.[1] It is also used in the synthesis of quaternary bisammonium surfactants with antimicrobial properties.[9]

Safety Information

This compound is a flammable liquid and is corrosive.[3] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and reactions of this compound. The compiled data and experimental protocols offer a valuable resource for chemists and researchers utilizing this compound in their work. The unique structural features of this diamine, particularly the presence of the double bond, make it an interesting and useful molecule in both fundamental and applied chemical research.

References

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS Number: 111-52-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a versatile diamine with significant applications in coordination chemistry and as a precursor for biologically active compounds. This document details its chemical and physical properties, provides experimental protocols for its synthesis and derivatization, and explores its utility in the formation of metal complexes and antimicrobial agents. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound, predominantly found as the (E)-stereoisomer (trans configuration), is a bifunctional organic compound characterized by two tertiary amine groups linked by a four-carbon chain containing a central double bond.[1] This structural feature imparts a degree of conformational rigidity compared to its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, which influences its properties as a chelating ligand.[1] Its primary applications lie in the fields of inorganic and organometallic chemistry, where it serves as a bidentate ligand for a variety of metal ions. Furthermore, its tertiary amine functionalities make it an excellent starting material for the synthesis of bis-quaternary ammonium salts, a class of compounds known for their antimicrobial properties.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

PropertyValueReference(s)
CAS Number 111-52-4[2]
Molecular Formula C₈H₁₈N₂[2]
Molecular Weight 142.24 g/mol [2][3]
Appearance Colorless to yellow liquid
Boiling Point 172-173 °C/723 mmHg
Density 0.82 g/mL at 25 °C
Refractive Index (n20/D) 1.4416
Flash Point 54.44 °C (closed cup)[3]
Solubility Soluble in common organic solvents.
SMILES CN(C)C/C=C/CN(C)C[3]
InChI InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+[2]

Synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

The most common synthetic route to (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine involves the nucleophilic substitution of a 1,4-dihalo-2-butene with dimethylamine. The (E)-isomer of the starting material, such as (E)-1,4-dichloro-2-butene or (E)-1,4-dibromo-2-butene, is typically used to yield the desired (E)-product.

Experimental Protocol: Synthesis from (E)-1,4-Dichloro-2-butene

This protocol describes a representative procedure for the synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

Materials:

  • (E)-1,4-Dichloro-2-butene

  • Dimethylamine (40% aqueous solution)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of (E)-1,4-dichloro-2-butene in a suitable solvent like diethyl ether.

  • Cool the flask in an ice bath.

  • From the dropping funnel, add an excess of 40% aqueous dimethylamine solution dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, add a concentrated solution of sodium hydroxide to neutralize the formed hydrochloride salt and to act as a base for the reaction.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure the completion of the reaction.

  • After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

Figure 1: Synthesis Workflow

G start Start: (E)-1,4-Dichloro-2-butene + Dimethylamine (aq) reaction Nucleophilic Substitution (Base, Reflux) start->reaction workup Work-up: - Phase Separation - Extraction - Drying reaction->workup purification Purification: Fractional Distillation workup->purification product Product: (E)-N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine purification->product

Caption: A generalized workflow for the synthesis of the target diamine.

Applications in Organic Synthesis and Materials Science

Precursor to Antimicrobial Bis-Quaternary Ammonium Surfactants

(E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine serves as an excellent scaffold for the synthesis of bis-quaternary ammonium compounds (bis-QACs). These molecules, featuring two cationic nitrogen centers, often exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi.[1] The biocidal efficacy of these compounds is attributed to their ability to disrupt microbial cell membranes.

This protocol outlines the synthesis of a representative bis-QAC from the title diamine and an alkyl halide.

Materials:

  • (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

  • 1-Bromododecane (or other long-chain alkyl halide)

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Dissolve (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a stoichiometric amount (2 equivalents) of 1-bromododecane to the solution.

  • Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The bis-quaternary ammonium salt may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Wash the crude product with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., acetone/diethyl ether) to obtain the pure bis-quaternary ammonium salt.

Figure 2: Bis-Quaternary Ammonium Salt Synthesis

G start Diamine + Alkyl Halide (2 eq.) in Acetone reaction Menschutkin Reaction (Reflux) start->reaction isolation Isolation: - Cooling/Precipitation - Filtration reaction->isolation purification Purification: - Washing with Ether - Recrystallization isolation->purification product Product: Bis-Quaternary Ammonium Salt purification->product G ligand Diamine Ligand Solution (in Ethanol) mixing Mixing and Reaction (Stirring, optional heating) ligand->mixing metal Metal Salt Solution (in Ethanol) metal->mixing isolation Isolation: - Cooling - Filtration mixing->isolation product Product: Metal-Diamine Complex isolation->product

References

An In-depth Technical Guide to the Structure, Bonding, and Applications of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a versatile diamine that serves as a crucial building block in organic and inorganic chemistry. Its unique structural features, including the presence of a central carbon-carbon double bond and two tertiary amine functionalities, dictate its reactivity and utility. This guide provides a comprehensive overview of the structure, bonding, and chemical properties of this compound. It further delves into its application as a precursor in the synthesis of antimicrobial bis-quaternary ammonium compounds, detailing the synthetic methodologies and exploring the associated biological signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Molecular Structure and Bonding

This compound, with the chemical formula C8H18N2 and a molecular weight of 142.24 g/mol , is a diamine characterized by a four-carbon backbone containing a double bond at the 2-position.[1] Each terminal carbon of the butene chain is bonded to a dimethylamino group. The presence of the double bond results in the existence of two geometric isomers: cis (Z) and trans (E). The (E)-isomer is the more thermodynamically stable and commonly encountered form.[1]

The molecule's geometry is significantly influenced by the sp2 hybridized carbons of the double bond, which impose a degree of rigidity in the center of the molecule. This contrasts with its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, which is more flexible.[1] The tertiary amine groups at either end of the molecule possess lone pairs of electrons, making them nucleophilic and capable of acting as Lewis bases. This dual functionality is key to its role as a bidentate chelating ligand in coordination chemistry.[1]

Spectroscopic Characterization

The structure of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides key information for identifying the molecule and its isomeric form. The protons of the N-methyl groups are expected to produce a singlet, while the methylene protons adjacent to the nitrogen atoms will also give a distinct signal. The chemical shifts and coupling constants of the vinylic protons are particularly diagnostic for differentiating between the (E) and (Z) isomers.[1]

  • ¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. Due to the symmetry of the (E)-isomer, fewer signals than the total number of carbon atoms are anticipated. The chemical shifts of the vinylic carbons are sensitive to the stereochemistry of the double bond.[1]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its functional groups. A notable peak for the C=C stretching vibration is observed in the region of 1640–1680 cm⁻¹. Additionally, the N-CH₃ stretching vibrations typically appear around 2800–2850 cm⁻¹.[1]

Mass Spectrometry (MS):

Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can further aid in structural confirmation.

Property Value
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol [1]
IUPAC Name(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine[1]
CAS Number111-52-4[1]

Synthesis and Reactivity

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution reaction of a 1,4-dihalo-2-butene with dimethylamine. The stereochemistry of the starting dihalo-2-butene dictates the isomeric form of the final product.[1]

Key Reactions
  • Quaternization: The tertiary amine groups of this compound readily undergo quaternization with alkyl halides. This reaction is fundamental to the synthesis of bis-quaternary ammonium salts with antimicrobial properties.[2]

  • Coordination Chemistry: The diamine acts as a bidentate ligand, coordinating to metal centers through the lone pairs on the nitrogen atoms to form stable chelate rings. This property is utilized in the synthesis of various metal complexes.[1]

  • Reduction: The carbon-carbon double bond can be reduced via catalytic hydrogenation to yield the corresponding saturated diamine, N,N,N',N'-tetramethylbutane-1,4-diamine.[1]

Application in the Development of Antimicrobial Agents

A significant application of this compound is its use as a precursor for the synthesis of bis-quaternary ammonium (bis-QAC) surfactants. These compounds have demonstrated notable antimicrobial activity.[3]

Synthesis of Bis-Quaternary Ammonium Surfactants

The synthesis of bis-QACs from this compound is achieved through a quaternization reaction with long-chain alkyl halides. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) where the tertiary amine attacks the electrophilic carbon of the alkyl halide.[2]

Experimental Protocol: Synthesis of a Bis-Quaternary Ammonium Surfactant

This protocol describes a general method for the synthesis of a bis-quaternary ammonium salt from this compound and an alkyl bromide.

Materials:

  • This compound

  • Long-chain alkyl bromide (e.g., 1-bromododecane)

  • Anhydrous ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add the long-chain alkyl bromide (2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux with constant stirring. The reaction time will vary depending on the specific alkyl halide used (typically several hours to overnight).

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume using a rotary evaporator.

  • Precipitate the product by adding diethyl ether to the concentrated solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the purified bis-quaternary ammonium salt under vacuum.

Characterization:

The structure and purity of the synthesized bis-QAC can be confirmed using NMR, IR, and mass spectrometry.

Biological Signaling Pathways

Bis-quaternary ammonium compounds derived from this compound exert their antimicrobial effects through various mechanisms, primarily by disrupting the integrity of the bacterial cell membrane. This can lead to a cascade of intracellular events, including the induction of apoptosis. Two key signaling pathways implicated in the cellular response to QACs are the caspase-dependent apoptosis pathway and the Transforming Growth Factor-β (TGF-β) signaling pathway.

Caspase-Dependent Apoptosis

Quaternary ammonium compounds can induce programmed cell death, or apoptosis, in both bacterial and mammalian cells. A key molecular event in apoptosis is the activation of a family of proteases called caspases. The activation of caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of numerous cellular proteins and ultimately cell death.[4] The interaction of bis-QACs with the cell membrane can trigger the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade.[5]

Caspase_Apoptosis_Pathway BisQAC Bis-Quaternary Ammonium Compound Membrane Cell Membrane Disruption BisQAC->Membrane Mitochondria Mitochondria Membrane->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caspase-Dependent Apoptosis Pathway
TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of many cellular processes, including proliferation, differentiation, and apoptosis.[6] Dysregulation of this pathway is implicated in various diseases, including cancer. Some studies suggest that certain microbial metabolites can disrupt TGF-β signaling.[7] While the direct effect of bis-QACs derived from this compound on this pathway requires further investigation, understanding this pathway is relevant for drug development professionals exploring the broader biological effects of these compounds.

The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to its receptor, leading to the phosphorylation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[6]

TGF_beta_Pathway TGFb TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Binding pSMAD Phosphorylation of SMAD2/3 Receptor->pSMAD Activation Complex SMAD Complex (SMAD2/3/4) pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription Regulation Nucleus->Transcription

Canonical TGF-β Signaling Pathway

Conclusion

This compound is a molecule with significant potential in both fundamental and applied chemistry. Its well-defined structure and reactivity make it an ideal starting material for the synthesis of a variety of compounds, most notably bis-quaternary ammonium surfactants with promising antimicrobial properties. A thorough understanding of its chemical characteristics, coupled with an exploration of the biological pathways affected by its derivatives, is essential for the continued development of novel therapeutic agents. This guide has provided a detailed overview of these aspects, offering valuable insights for researchers and professionals in the field. Further research into the precise molecular interactions of these bis-QACs with cellular targets will be crucial for optimizing their efficacy and safety for potential therapeutic applications.

References

An In-depth Technical Guide to N,N,N',N'-Tetramethyl-2-butene-1,4-diamine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a versatile bifunctional molecule with significant applications in organic synthesis and coordination chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, a member of the diamine class of organic compounds, is characterized by a four-carbon backbone containing a central double bond, with dimethylamino groups attached to the first and fourth carbon atoms. The presence of the double bond introduces conformational rigidity compared to its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, which influences its properties as a chelating ligand.[1] This structural feature, along with the presence of two tertiary amine functionalities, makes it a valuable ligand in organometallic chemistry and a useful building block in the synthesis of more complex molecules.

While the precise date and researchers associated with the initial discovery of this compound are not extensively documented in readily available literature, its synthesis falls within the broader historical context of the development of diamines and their applications in the 20th century. The primary and most common method for its preparation involves the nucleophilic substitution of a 1,4-dihalo-2-butene with dimethylamine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₈H₁₈N₂[2][3][4]
Molecular Weight 142.24 g/mol [2][3][4]
CAS Number 111-52-4 (for trans-isomer)[2]
Appearance Colorless to light yellow liquid
Boiling Point 172-173 °C at 723 mmHg[3]
Density 0.82 g/mL at 25 °C[3][4]
Refractive Index (n²⁰/D) 1.4416[3]
Flash Point 51 °C (123.8 °F)

Synthesis

The most prevalent method for the synthesis of this compound is the reaction of a 1,4-dihalo-2-butene, typically 1,4-dichloro-2-butene or 1,4-dibromo-2-butene, with dimethylamine. This reaction is a classic example of a nucleophilic substitution.

General Reaction Scheme

The overall reaction can be represented as follows:

G cluster_reactants Reactants cluster_product Product R1 1,4-Dihalo-2-butene (X = Cl, Br) P1 This compound R1->P1 Nucleophilic Substitution R2 Dimethylamine ((CH₃)₂NH) R2->P1

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 1,4-Dichloro-2-butene (or 1,4-dibromo-2-butene)

  • Anhydrous dimethylamine (gas or solution in a suitable solvent like THF or ethanol)

  • A suitable base (e.g., potassium carbonate, triethylamine) to neutralize the hydrohalic acid byproduct

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethanol, or acetonitrile)

  • Standard laboratory glassware for reactions under an inert atmosphere

Procedure:

  • A reaction flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for inert gas (e.g., nitrogen or argon) is charged with the chosen solvent and the base.

  • The flask is cooled in an ice bath, and a solution of 1,4-dihalo-2-butene in the same solvent is added dropwise from the dropping funnel.

  • Anhydrous dimethylamine is then slowly bubbled through the reaction mixture or added as a solution. An excess of dimethylamine is typically used to ensure complete reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to drive the reaction to completion. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled, and the solid byproducts (the salt of the base and the hydrohalic acid) are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Note: The reaction conditions, including temperature, reaction time, and the choice of base and solvent, may vary and require optimization to achieve the best yield.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods. Representative data is summarized below.

Spectroscopic Data
¹H NMR The proton NMR spectrum would be expected to show a singlet for the twelve methyl protons (N-CH₃), a doublet for the four methylene protons (N-CH₂), and a multiplet for the two vinylic protons (-CH=CH-).
¹³C NMR The carbon-13 NMR spectrum would be expected to show distinct signals for the methyl carbons, the methylene carbons, and the vinylic carbons.
Infrared (IR) The IR spectrum would exhibit characteristic C-H stretching and bending vibrations for the alkyl groups, a C=C stretching vibration for the central double bond (typically around 1650-1680 cm⁻¹), and C-N stretching vibrations.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M⁺) at m/z = 142, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure, likely showing losses of methyl and dimethylamino groups.

Historical Context and Applications

The development and study of this compound are situated within the broader field of diamine chemistry. Diamines are crucial as building blocks for polymers and as chelating ligands in coordination chemistry.[1] The introduction of the double bond in the carbon backbone of this particular diamine, as compared to its saturated analog, imparts a degree of rigidity that can be advantageous in the formation of stable metal complexes.[1]

Its primary application lies in its role as a bidentate ligand, where the two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring.[1] This property makes it useful in various catalytic processes and in the synthesis of novel organometallic compounds. Furthermore, it serves as a precursor for the synthesis of other molecules, for instance, through the reduction of the double bond to yield the corresponding saturated diamine.[1] More recently, it has been used in the synthesis of quaternary bisammonium surfactants which have shown antimicrobial activity.[5]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

G Start Starting Materials: 1,4-Dihalo-2-butene Dimethylamine Base, Solvent Reaction Nucleophilic Substitution Reaction Start->Reaction Workup Filtration and Solvent Removal Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization Final Pure, Characterized Product Characterization->Final

Caption: Logical workflow for the synthesis and characterization of the title compound.

Conclusion

This compound is a compound with a rich history intertwined with the development of coordination chemistry and organic synthesis. While the specific details of its initial discovery are not prominently documented, its synthesis via the nucleophilic substitution of 1,4-dihalo-2-butenes with dimethylamine is a well-established and robust method. Its unique structural features, particularly the presence of a central double bond, make it a valuable ligand and synthetic intermediate. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences.

References

In-Depth Technical Guide: Spectroscopic Data for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a versatile diamine ligand used in coordination chemistry and organic synthesis. This document compiles available data from various sources and presents it in a structured format for easy reference and comparison.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH2.2 - 2.4SingletN/A
CH~3.0DoubletExpected
CH =CH 5.4 - 5.8TripletExpected

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)
N-C H₃45 - 50
C H₂55 - 60
C H=C H125 - 135

Table 3: Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (stretch, sp³)2950 - 2800Strong
N-CH₃ (stretch)2850 - 2800Medium-Strong
C=C (stretch)1680 - 1640Medium-Weak
C-N (stretch)1250 - 1020Medium

Table 4: Mass Spectrometry (MS) Data

ParameterValue
Molecular FormulaC₈H₁₈N₂
Molecular Weight142.24 g/mol
Major Fragment (m/z)58 (Predicted, [C₃H₈N]⁺)

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not extensively detailed in a single source. Therefore, the following represents a general, yet detailed, methodology based on common organic chemistry practices for the synthesis and analysis of similar compounds.

Synthesis of this compound.[1]

This synthesis involves the nucleophilic substitution of 1,4-dibromo-2-butene with dimethylamine.

Materials:

  • 1,4-dibromo-2-butene

  • Dimethylamine (40% solution in water or anhydrous)

  • Potassium carbonate (or other suitable base)

  • Ethanol (or other polar solvent)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-dibromo-2-butene in ethanol.

  • Add an excess (at least 4 equivalents) of dimethylamine solution to the flask.

  • Add a suitable base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the product by distillation under reduced pressure.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum, on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the spectra to determine chemical shifts (referenced to the solvent peak or an internal standard like TMS), multiplicities, and coupling constants.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory or between salt plates (NaCl or KBr).

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) system for volatile liquids.

  • Obtain the mass spectrum, which will show the molecular ion peak corresponding to the molecular weight of the compound and various fragment ions.

  • Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 1,4-dibromo-2-butene + Dimethylamine Reaction Nucleophilic Substitution Reactants->Reaction Purification Distillation Reaction->Purification Product N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine Purification->Product NMR NMR (¹H, ¹³C) Product->NMR Characterization IR IR Product->IR MS Mass Spec. Product->MS

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Techniques cluster_techniques Analytical Techniques cluster_data Obtained Data Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR Infrared Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data

Caption: Relationship between the compound and the data obtained from various spectroscopic techniques.

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

This guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical characterization, and experimental design.

ParameterValueCitations
Molecular Formula C₈H₁₈N₂[1]
Linear Formula (CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂[2]
Molecular Weight 142.24 g/mol [1][2][3]

Structural and Relational Overview

The following diagram illustrates the relationship between the compound's name and its core molecular properties.

A N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine B Molecular Formula: C₈H₁₈N₂ A->B has C Molecular Weight: 142.24 g/mol A->C has

Caption: Logical relationship of the compound to its formula and molecular weight.

References

A Technical Guide to the Solubility of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on its physicochemical properties, qualitative solubility profile based on chemical principles, and a detailed, standardized experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various solvents.

PropertyValue
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Liquid
Boiling Point 172-173 °C at 723 mmHg[1][2]
Density 0.82 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.4416[1][2]
Flash Point 54.44 °C (closed cup)[3][4]
CAS Number 111-52-4[1][2][3][5]

Qualitative Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in various common organic solvents. "Miscible" indicates that the substance is expected to be soluble in all proportions.

SolventPredicted SolubilityRationale
Alcohols (e.g., Methanol, Ethanol) MiscibleThe amine can engage in hydrogen bonding with the hydroxyl group of the alcohol.
Ethers (e.g., Diethyl ether, THF) MiscibleThe polarity is similar, and the ether can act as a hydrogen bond acceptor.
Ketones (e.g., Acetone) MiscibleSimilar polarity and potential for dipole-dipole interactions.
Aromatic Hydrocarbons (e.g., Benzene, Toluene) SolubleThe nonpolar alkyl groups of the amine interact favorably with the nonpolar aromatic ring.
Halogenated Solvents (e.g., Dichloromethane, Chloroform) SolubleSimilar polarity allows for effective solvation.
Aprotic Polar Solvents (e.g., DMF, DMSO) SolubleThe polarity of these solvents is suitable for dissolving amines.
Nonpolar Aliphatic Hydrocarbons (e.g., Hexane, Heptane) Soluble to Partially SolubleThe aliphatic chains of the amine will interact with the nonpolar solvent, but the polar amine groups may reduce miscibility compared to more polar solvents.
Water Sparingly Soluble to InsolubleWhile lower aliphatic amines can be soluble in water due to hydrogen bonding, the larger hydrophobic alkyl groups in this molecule likely reduce its water solubility significantly.[3][4]

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a liquid amine, such as this compound, in an organic solvent.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with tight-fitting caps

  • Calibrated micropipettes or syringes

  • Centrifuge (optional)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a series of glass vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.

    • If necessary, centrifuge the vials at the same temperature to facilitate the separation of the excess solute.

  • Sampling:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated/cooled (to the experimental temperature) micropipette or syringe.

    • Immediately transfer the aliquot to a pre-weighed volumetric flask and record the exact mass of the transferred solution.

  • Quantification:

    • Dilute the aliquot with the same organic solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as Gas Chromatography (GC) with a suitable detector (e.g., FID).

  • Calculation:

    • Calculate the concentration of the amine in the original saturated solution from the analytical results and the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, g/100 g, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep Prepare Supersaturated Solution (Excess Amine in Solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours) prep->equilibrate Agitation separate Phase Separation (Settling or Centrifugation) equilibrate->separate Allow to Settle sample Sample Supernatant separate->sample Withdraw Aliquot quantify Quantify Concentration (e.g., by GC) sample->quantify Dilute & Analyze calculate Calculate Solubility quantify->calculate Use Calibration Curve

Caption: A flowchart of the experimental procedure for determining the solubility of a liquid in a solvent.

References

An In-depth Technical Guide to the Conformational Analysis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the conformational analysis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Due to the limited availability of direct experimental and computational studies on this specific molecule, this guide synthesizes information from related chemical structures and outlines a robust framework for its conformational analysis. This includes a discussion of potential stable conformers, hypothesized rotational energy barriers, and detailed protocols for proposed experimental and computational investigations. The presence of a central C=C double bond introduces significant conformational rigidity, making the study of this molecule particularly relevant for its applications in coordination chemistry and drug design.[1] This guide is intended to serve as a foundational resource for researchers undertaking the detailed conformational characterization of this and similar substituted diamines.

Introduction

This compound is a substituted diamine with a central carbon-carbon double bond that influences its structural properties. This double bond results in the existence of (E) and (Z) stereoisomers, with the (E)-isomer (trans) generally being the more thermodynamically stable.[1] The conformational flexibility of this molecule primarily arises from rotations around the C-C single bonds of the C2-C3 and C3-C4 atoms in the butene backbone. The bulky N,N-dimethylamino substituents are expected to play a significant role in determining the preferred conformations and the energy barriers to rotation. Understanding the conformational landscape of this molecule is crucial for predicting its interaction with metal ions and its potential applications in catalysis and as a building block in organic synthesis.[1]

Predicted Conformational Preferences

The conformational analysis of this compound is centered around the rotation of the two N,N-dimethylaminomethyl groups relative to the rigid plane of the double bond. By analogy with studies on substituted butanes and butenes, we can predict the likely stable conformers. The primary dihedral angles to consider are N-C1-C2=C3 and C2=C3-C4-N.

Table 1: Hypothetical Conformational Data for (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

ConformerDihedral Angle (N-C1-C2=C3)Dihedral Angle (C2=C3-C4-N)Predicted Relative Energy (kcal/mol)Predicted Population (%)
Anti-Anti~180°~180°0.075
Anti-Gauche~180°~60°1.210
Gauche-Gauche (syn)~60°~60°2.53
Gauche-Gauche (anti)~60°~-60°2.32
Eclipsed~0° or ~120°~0° or ~120°> 5.0<1

Note: This data is hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally or through high-level computational modeling.

Proposed Experimental and Computational Protocols

A thorough conformational analysis of this compound would involve a combination of spectroscopic and computational methods.

Computational Chemistry Protocol

A computational approach using Density Functional Theory (DFT) would provide valuable insights into the conformational landscape.

Workflow for Computational Analysis:

cluster_0 Initial Structure Generation cluster_1 Geometry Optimization cluster_2 Energy Calculation and Analysis start Generate (E) and (Z) isomers rot Systematic rotation around C-C single bonds start->rot opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) rot->opt freq Frequency Calculations to confirm minima opt->freq energy Single-point energy calculations (higher level of theory) freq->energy boltzmann Boltzmann population analysis energy->boltzmann

Caption: Computational workflow for conformational analysis.

Detailed Steps:

  • Initial Structure Generation: Generate 3D structures for both the (E) and (Z) isomers of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search by rotating around the C1-C2 and C3-C4 single bonds.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as B3LYP with a 6-31G* basis set.

  • Frequency Calculations: Perform frequency calculations on all optimized structures to verify that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Single-Point Energy Calculations: For more accurate relative energies, perform single-point energy calculations using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ).

  • Boltzmann Analysis: Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their calculated free energies.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying molecular conformation in solution.

Workflow for NMR-based Conformational Analysis:

cluster_0 Sample Preparation cluster_1 1D and 2D NMR Experiments cluster_2 Data Analysis sample Dissolve compound in appropriate deuterated solvent nmr_1d 1H and 13C NMR for initial characterization sample->nmr_1d nmr_2d COSY, HSQC, HMBC for assignments nmr_1d->nmr_2d noe NOESY/ROESY for through-space correlations nmr_2d->noe coupling Analysis of coupling constants (3JHH) noe->coupling noe_dist Correlation of NOE intensities with inter-proton distances coupling->noe_dist model Comparison with computational models noe_dist->model

Caption: Experimental workflow for NMR-based analysis.

Detailed Steps:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra for initial structural confirmation and chemical shift assignments.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.

    • Acquire 2D NOESY or ROESY spectra to identify through-space correlations between protons. The intensities of these cross-peaks are related to the inverse sixth power of the distance between the nuclei.

  • Data Analysis:

    • Measure vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. These values can be related to the dihedral angles via the Karplus equation.

    • Integrate the NOESY/ROESY cross-peaks to obtain distance restraints between protons in different parts of the molecule.

    • Compare the experimentally determined coupling constants and distance restraints with those predicted from the computationally generated low-energy conformers to determine the conformational preferences in solution.

Structure-Activity Relationship Implications

The conformational rigidity imparted by the double bond, combined with the rotational freedom of the N,N-dimethylaminomethyl groups, will dictate the molecule's ability to act as a chelating ligand.[1] The spatial arrangement of the two nitrogen atoms is critical for its coordination to a single metal center.[1] A thorough understanding of the conformational landscape is therefore essential for the rational design of metal complexes with specific catalytic or material properties. In the context of drug development, if this scaffold were to be incorporated into a larger molecule, its conformational preferences would significantly influence the overall shape of the molecule and its ability to bind to a biological target.

Logical Relationship of Conformational Analysis to Application:

A Conformational Analysis B Determination of Low-Energy Conformers A->B C Understanding Spatial Arrangement of Nitrogen Atoms B->C D Prediction of Chelation Properties C->D E Design of Metal Complexes and Catalysts D->E F Rational Drug Design D->F

Caption: From conformational analysis to application.

Conclusion

While a detailed experimental conformational analysis of this compound is not yet published, this guide provides a comprehensive framework for such an investigation. By combining computational modeling with advanced NMR spectroscopic techniques, a detailed understanding of the conformational landscape of this molecule can be achieved. This knowledge is fundamental for leveraging its potential in coordination chemistry, catalysis, and as a structural motif in medicinal chemistry. The protocols and hypothetical data presented herein serve as a valuable starting point for researchers in the field.

References

An In-depth Technical Guide to the Electronic Properties of the N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a bidentate chelating ligand with a unique structural feature: a central carbon-carbon double bond that imparts conformational rigidity. This guide provides a comprehensive overview of the anticipated electronic properties of this ligand and the established experimental and computational methodologies used to characterize them. While specific quantitative data for this particular ligand is not extensively available in the public domain, this document outlines the expected characteristics and detailed protocols based on studies of analogous unsaturated diamine ligands. This information is intended to equip researchers with the foundational knowledge to investigate its coordination chemistry and potential applications in catalysis and materials science.

Introduction

This compound possesses two tertiary amine donor groups capable of coordinating to a metal center. The presence of the C=C double bond in the backbone distinguishes it from its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine (TMEDA), by enforcing a more rigid coordination geometry. This rigidity can significantly influence the electronic structure and reactivity of its metal complexes. Understanding the intrinsic electronic properties of the free ligand is crucial for predicting its behavior in complex formation and its impact on the resulting complex's catalytic activity, redox behavior, and spectroscopic signatures.

Expected Electronic Properties

The electronic properties of a ligand are fundamentally described by the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals dictate the ligand's ability to donate and accept electrons, respectively.

  • HOMO: The HOMO is expected to be localized primarily on the lone pairs of the nitrogen atoms, reflecting the ligand's primary role as a σ-donor. The energy of the HOMO is a measure of its ionization potential; a higher HOMO energy indicates greater ease of electron donation.

  • LUMO: The LUMO is anticipated to be a π* antibonding orbital associated with the C=C double bond. The energy of the LUMO relates to the electron affinity of the ligand.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the ligand's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity.

The electronic properties of this compound are expected to be influenced by the interplay between the electron-donating tertiary amine groups and the π-system of the double bond.

Methodologies for Characterization

A combination of computational and experimental techniques is employed to elucidate the electronic properties of ligands like this compound.

Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules.

  • Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A higher-level single-point energy calculation is often performed on the optimized geometry to obtain more accurate electronic properties. This may involve a larger basis set (e.g., 6-311+G(d,p)).

  • Molecular Orbital Analysis: From the output of the calculation, the energies and compositions of the HOMO and LUMO can be extracted. Visualization of the orbitals provides insight into their spatial distribution.

Table 1: Predicted Electronic Properties from DFT Calculations (Illustrative)

PropertyPredicted Value (Illustrative)Description
HOMO Energy-5.5 eVEnergy of the Highest Occupied Molecular Orbital
LUMO Energy+1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap6.7 eVEnergy difference between HOMO and LUMO
Electrochemistry: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule, providing experimental insight into the energies of its frontier orbitals.

  • Electrolyte Solution Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Analyte Solution Preparation: A solution of the ligand (typically 1-5 mM) is prepared in the deoxygenated electrolyte solution. Due to the potential air-sensitivity of the ligand, this should be done in a glovebox or using Schlenk line techniques.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: The cyclic voltammogram is recorded by scanning the potential of the working electrode and measuring the resulting current. The scan is typically initiated from a potential where no redox events are expected, swept to a potential beyond the expected oxidation or reduction, and then the scan direction is reversed.

  • Data Analysis: The oxidation potential (Epa) and reduction potential (Epc) are determined from the voltammogram. The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2.

Table 2: Electrochemical Data from Cyclic Voltammetry (Illustrative)

ProcessE₁/₂ (V vs. Fc⁺/Fc)Description
First Oxidation+0.8 VReversible one-electron oxidation
First Reduction-2.1 VIrreversible one-electron reduction
Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • Solution Preparation: A dilute solution of the ligand is prepared in a UV-transparent solvent (e.g., acetonitrile, hexane).

  • Spectrum Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

  • Data Analysis: The wavelength of maximum absorbance (λmax) for each electronic transition is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known.

Table 3: Spectroscopic Data from UV-Vis Spectroscopy (Illustrative)

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
23012,000π → π* transition of the C=C bond
280 (shoulder)1,500n → σ* transition of the N lone pairs

Visualizations

Logical Workflow for Characterization

cluster_computational Computational Analysis cluster_experimental Experimental Characterization cluster_results Data Interpretation geom_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation freq_calc->spe_calc mo_analysis Molecular Orbital Analysis spe_calc->mo_analysis homo_lumo HOMO/LUMO Energies mo_analysis->homo_lumo synthesis Ligand Synthesis cv Cyclic Voltammetry synthesis->cv uv_vis UV-Vis Spectroscopy synthesis->uv_vis redox_pot Redox Potentials cv->redox_pot electronic_trans Electronic Transitions uv_vis->electronic_trans

Caption: Workflow for characterizing ligand electronic properties.

Experimental Setup for Cyclic Voltammetry

cluster_cell Electrochemical Cell we Working Electrode (e.g., Glassy Carbon) solution Deoxygenated Ligand/Electrolyte Solution we->solution re Reference Electrode (e.g., Ag/AgCl) re->solution ce Counter Electrode (e.g., Pt wire) ce->solution potentiostat Potentiostat potentiostat->we Controls Potential potentiostat->re Measures Potential potentiostat->ce Passes Current

Caption: Schematic of a three-electrode setup for cyclic voltammetry.

Conclusion

While specific experimental and computational data on the electronic properties of this compound are not widely reported, this guide provides a robust framework for its characterization. By employing the detailed methodologies of DFT calculations, cyclic voltammetry, and UV-Vis spectroscopy, researchers can elucidate the frontier molecular orbital energies, redox behavior, and electronic transitions of this conformationally rigid diamine ligand. This fundamental understanding is paramount for the rational design of novel metal complexes with tailored electronic and reactive properties for applications in drug development, catalysis, and materials science.

Methodological & Application

Application Notes and Protocols for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Ullmann Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for the use of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a ligand in Ullmann coupling reactions. The following application notes and protocols are representative examples based on established procedures for structurally similar and commonly employed diamine ligands in copper-catalyzed C-N cross-coupling reactions. These guidelines are intended to serve as a starting point for researchers, and optimization will be necessary for specific substrates.

Introduction to Diamine Ligands in Ullmann Coupling

The Ullmann reaction is a cornerstone of organic synthesis, facilitating the formation of carbon-heteroatom and carbon-carbon bonds.[1] Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[2] The advent of ligand-accelerated catalysis has revolutionized the Ullmann coupling, allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope.[3]

Diamine ligands, in particular, have emerged as a powerful class of promoters for copper-catalyzed Ullmann-type reactions.[3][4] They chelate to the copper center, increasing its solubility and modulating its reactivity. This chelation can stabilize the active catalytic species and facilitate the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[5] The use of diamine ligands has enabled the coupling of a wide range of aryl halides with various nucleophiles, including amines, amides, and alcohols, at significantly lower temperatures.[2] While this compound is a commercially available diamine, its specific application in Ullmann couplings is not well-documented. The protocols provided herein are based on successful reports with analogous diamines like N,N'-dimethylethylenediamine (DMEDA) and cyclohexane-1,2-diamine.

Application Notes

General Suitability:

This compound, as a bidentate amine ligand, is anticipated to be effective in copper-catalyzed C-N cross-coupling reactions. Its structural features suggest it can form a stable chelate complex with a copper(I) catalyst. The presence of the double bond in the backbone introduces a degree of conformational rigidity compared to its saturated analogs.

Potential Advantages:

  • Mild Reaction Conditions: The use of a diamine ligand like this compound is expected to allow for significantly lower reaction temperatures compared to traditional Ullmann conditions.

  • Improved Yields and Substrate Scope: Ligand-accelerated catalysis typically leads to higher yields and better tolerance of various functional groups on both the aryl halide and the amine nucleophile.

  • Lower Catalyst Loading: The efficiency of the catalytic cycle is often enhanced by the presence of a suitable ligand, allowing for a reduction in the amount of copper catalyst required.

Considerations for Use:

  • Catalyst System: The most common catalyst precursor is copper(I) iodide (CuI), but other copper sources like copper(I) oxide (Cu₂O) or copper(II) acetate (Cu(OAc)₂) may also be effective.[6]

  • Base Selection: A suitable base is crucial for the deprotonation of the amine nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can be substrate-dependent.

  • Solvent Choice: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dioxane, and toluene are typically used in Ullmann coupling reactions.[7]

  • Inert Atmosphere: While some modern Ullmann protocols can be run under air, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is generally recommended to prevent oxidation of the copper catalyst and other reaction components.

Representative Experimental Protocols

The following are generalized protocols for the N-arylation of an aliphatic amine with an aryl halide using a copper/diamine ligand system. These are not specific to this compound but are based on established procedures with similar ligands.

Protocol 1: N-Arylation of a Secondary Aliphatic Amine with an Aryl Bromide

This protocol is adapted from a general procedure for Ullmann cross-coupling with aliphatic amines.[8]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Secondary aliphatic amine (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • This compound (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add CuI (19.0 mg, 0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), and a magnetic stir bar.

  • Seal the vessel and evacuate and backfill with inert gas three times.

  • Add the aryl bromide (1.0 mmol) and anhydrous dioxane (5 mL) via syringe.

  • Add this compound (0.2 mmol) and the secondary aliphatic amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data

The following table summarizes representative yields for the N-arylation of various amines with aryl halides using a copper/diamine ligand system. This data is compiled from literature reports using other effective diamine ligands and should serve as a benchmark for what might be achievable with this compound after optimization.

EntryAryl HalideAmineLigandBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePyrrolidineDMEDAK₃PO₄Dioxane1102395
24-BromotolueneDiethylamineDMEDAK₂CO₃Toluene1102488
31-IodonaphthaleneMorpholineDMEDAK₃PO₄Dioxane1102392
44-ChloroacetophenoneBenzylamineDMEDAK₂CO₃DMF1102475
52-Bromopyridinen-HexylamineCyclohexane-1,2-diamineK₃PO₄Dioxane1102385

Data is representative and sourced from studies using N,N'-dimethylethylenediamine (DMEDA) and cyclohexane-1,2-diamine as ligands. Actual yields with this compound may vary.

Visualizations

Catalytic Cycle of Ullmann C-N Coupling

Ullmann_Coupling_Cycle cluster_cycle Catalytic Cycle CuI Cu(I)X ActiveCatalyst L-Cu(I)X CuI->ActiveCatalyst Ligand Coordination Ligand L (Diamine) Ligand->ActiveCatalyst Amine R₂NH AmideComplex L-Cu(I)NR₂ Amine->AmideComplex Base Base Base->AmideComplex ArylHalide Ar-X CuIII_Intermediate L-Cu(III)(Ar)(NR₂)X ArylHalide->CuIII_Intermediate Product Ar-NR₂ ActiveCatalyst->AmideComplex + R₂NH - HX AmideComplex->CuIII_Intermediate Oxidative Addition (Ar-X) CuIII_Intermediate->Product CuIII_Intermediate->ActiveCatalyst Reductive Elimination

Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann C-N cross-coupling reaction with a diamine ligand.

Experimental Workflow

Experimental_Workflow Start Start: Oven-dried Reaction Vessel AddReagents Add CuI, Base, Aryl Halide, Solvent Start->AddReagents InertAtmosphere Evacuate and backfill with N₂ or Ar (3x) AddReagents->InertAtmosphere AddLigandAmine Add Diamine Ligand and Amine Nucleophile InertAtmosphere->AddLigandAmine Reaction Heat to specified temperature with vigorous stirring AddLigandAmine->Reaction Monitoring Monitor reaction progress (TLC/GC) Reaction->Monitoring Workup Cool, dilute with solvent, and filter through Celite Monitoring->Workup Extraction Aqueous wash and brine wash Workup->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by flash column chromatography Concentration->Purification Product Final Product Purification->Product

Caption: A general experimental workflow for a copper-catalyzed Ullmann C-N coupling reaction.

References

Application Notes and Protocols: N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Polymerization Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a bifunctional amine that presents significant potential as a ligand in the field of polymerization catalysis. Its unique structural features, including two tertiary amine donor sites and a rigid carbon-carbon double bond in the backbone, distinguish it from more commonly employed saturated diamine ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This rigidity can influence the geometry and electronic properties of the resulting metal complexes, potentially leading to altered catalytic activity and selectivity in polymerization reactions.[1]

While specific documented applications of this compound as a primary catalyst or ligand in polymerization are not extensively reported in publicly available literature, its structural analogy to well-known ligands in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), suggests its viability in such systems. These application notes provide a theoretical framework and a hypothetical protocol for its use in copper-mediated ATRP, a versatile method for synthesizing well-defined polymers.

Potential Application in Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. The catalytic system in ATRP typically consists of a transition metal complex, commonly copper(I) halide, and a ligand. The ligand plays a crucial role in solubilizing the metal salt and tuning the redox potential of the copper catalyst, thereby controlling the polymerization process.

Multidentate amine ligands are widely used in ATRP to form stable and active copper complexes. Given that this compound is a bidentate amine, it is hypothesized that it can form a catalytically active complex with copper(I) bromide (CuBr) for the ATRP of various monomers, such as styrenes and (meth)acrylates. The rigidity of the butene backbone may impose specific coordination geometries that could influence the catalyst's activity and the stereochemistry of the resulting polymer.

Hypothetical Signaling Pathway in ATRP

The following diagram illustrates the proposed catalytic cycle for the ATRP of a vinyl monomer using a copper complex of this compound as the catalyst.

ATRP_Mechanism cluster_legend Legend Initiator P-X (Dormant Chain) Radical P• (Propagating Radical) Initiator->Radical k_act Catalyst_I [Cu(I)L]⁺ Catalyst_II [X-Cu(II)L]⁺ Monomer Monomer Propagating_Chain P-M• Radical->Propagating_Chain k_p Dormant_Chain_New P-M-X (Dormant Chain) Propagating_Chain->Dormant_Chain_New k_deact Dormant_Chain_New->Catalyst_I Reinitiation L L = this compound P P = Polymer Chain X X = Halogen (e.g., Br) M M = Monomer

Caption: Proposed ATRP catalytic cycle using a Cu(I)/N,N,N',N'-Tetramethyl-2-butene-1,4-diamine complex.

Experimental Protocols: A Representative, Hypothetical Procedure

The following protocol describes a hypothetical ATRP of methyl methacrylate (MMA) using a catalyst system composed of CuBr and this compound. This procedure is based on established methods for ATRP with similar bidentate amine ligands and serves as a starting point for experimental investigation.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • This compound

  • Anisole (anhydrous)

  • Tetrahydrofuran (THF), HPLC grade

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Rubber septa

  • Syringes

  • Schlenk line or glovebox

  • Thermostatted oil bath

  • Gas chromatograph (GC)

  • Gel permeation chromatograph (GPC)

Experimental Workflow Diagram:

ATRP_Workflow start Start setup Assemble Schlenk flask with stir bar start->setup purge1 Purge flask with N₂ setup->purge1 add_solids Add CuBr to the flask purge1->add_solids purge2 Purge with N₂ again add_solids->purge2 add_liquids Add deoxygenated MMA, Anisole, and Ligand via syringe purge2->add_liquids deoxygenate Perform freeze-pump-thaw cycles (x3) add_liquids->deoxygenate equilibrate Equilibrate temperature in oil bath deoxygenate->equilibrate initiate Inject initiator (EBiB) to start polymerization equilibrate->initiate polymerize Polymerize for a set time, taking aliquots for analysis initiate->polymerize terminate Terminate by exposing to air and diluting with THF polymerize->terminate precipitate Precipitate polymer in cold methanol terminate->precipitate isolate Filter and dry the polymer precipitate->isolate analyze Analyze Mn and PDI by GPC and conversion by GC isolate->analyze end End analyze->end

Caption: A typical experimental workflow for ATRP.

Procedure:

  • Catalyst and Monomer Preparation:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Seal the flask with a rubber septum and deoxygenate by purging with nitrogen for 15 minutes.

    • In a separate vial, deoxygenate MMA (5.0 g, 50 mmol), anisole (0.5 mL, as an internal standard for GC), and this compound (28.4 mg, 0.2 mmol) by bubbling with nitrogen for 20 minutes.

    • Using a nitrogen-purged syringe, add the deoxygenated MMA, anisole, and ligand solution to the Schlenk flask containing CuBr.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Polymerization:

    • Place the Schlenk flask in a thermostatted oil bath at 70 °C and allow the contents to equilibrate for 10 minutes with stirring.

    • Initiate the polymerization by injecting deoxygenated ethyl α-bromoisobutyrate (EBiB) (147 µL, 1.0 mmol) into the reaction mixture.

    • Periodically, take aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion by GC and the evolution of molecular weight and polydispersity by GPC.

  • Termination and Polymer Isolation:

    • After the desired time or monomer conversion is reached, terminate the polymerization by opening the flask to air and diluting the mixture with 5 mL of THF.

    • Precipitate the polymer by slowly adding the THF solution to 200 mL of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Data Presentation: Expected Outcomes

The following table presents hypothetical data for the ATRP of MMA, illustrating the expected trends for a well-controlled polymerization. Actual experimental results may vary.

EntryTime (h)Conversion (%)Mn,theo ( g/mol )Mn,GPC ( g/mol )PDI (Mw/Mn)
11252,5002,8001.15
22454,5004,8001.12
34707,0007,2001.10
46858,5008,7001.08

Mn,theo = ([M]0/[I]0) × conversion × MWmonomer + MWinitiator PDI = Polydispersity Index

Conclusion

This compound holds promise as a ligand for transition metal-catalyzed polymerization, particularly in ATRP. Its rigid structure offers the potential for unique catalytic performance compared to flexible diamine ligands. The provided hypothetical protocol for the ATRP of MMA serves as a foundational method for researchers to begin exploring the catalytic capabilities of this compound. Experimental validation is necessary to determine the actual effectiveness and optimal reaction conditions for this catalytic system. Further research could involve screening its complexes with other transition metals and its application in the polymerization of a wider range of monomers.

References

Synthesis of Metal Complexes with N,N,N',N'-Tetramethyl-2-butene-1,4-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the chelating ligand N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. This unsaturated diamine serves as a versatile building block in coordination chemistry, offering a rigid backbone due to the presence of a C=C double bond, which influences the stereochemistry and stability of the resulting metal complexes.[1] These characteristics make its metal complexes promising candidates for applications in catalysis and as potential therapeutic agents.

Application Notes

This compound acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form a stable chelate ring.[1] This chelation enhances the stability of the metal complexes compared to those with monodentate amine ligands.[1] The unique structural constraint imposed by the double bond in the ligand backbone can influence the electronic properties of the nitrogen lone pairs and the steric environment around the metal center, which in turn can be exploited in various applications.[1]

Potential Applications:

  • Catalysis: The well-defined coordination sphere and stability of these metal complexes make them suitable for use as catalysts in a variety of organic transformations. The steric and electronic properties of the complex can be tuned by varying the metal center and other coordinated ligands to achieve desired catalytic activity and selectivity.

  • Drug Development: Platinum-based complexes are a cornerstone of cancer chemotherapy. The synthesis of platinum(II) and platinum(IV) complexes with diamine ligands is a significant area of research in the development of new anticancer agents. The unique structural features of this compound may lead to the development of platinum complexes with novel mechanisms of action or improved pharmacological profiles.

  • Materials Science: Metal complexes with specific electronic and structural properties are of interest in the development of new materials with applications in areas such as molecular magnets, sensors, and light-emitting diodes.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of the ligand and a representative palladium(II) complex.

Protocol 1: Synthesis of the Ligand, this compound

This protocol describes the synthesis of the ligand from 1,4-dibromo-2-butene and dimethylamine.[1]

Materials:

  • 1,4-dibromo-2-butene

  • Dimethylamine (40% solution in water)

  • Diethyl ether

  • Potassium carbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-dibromo-2-butene (1 equivalent) in diethyl ether.

  • Cool the solution in an ice bath and add an excess of 40% aqueous dimethylamine (approximately 4-5 equivalents) dropwise with stirring.

  • After the addition is complete, add an excess of potassium carbonate to the reaction mixture.

  • Allow the mixture to warm to room temperature and then reflux for 4 hours.

  • After cooling, separate the ether layer using a separatory funnel.

  • Wash the ether layer with water and then with brine.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the product by distillation under reduced pressure.

Characterization Data for this compound:

PropertyValue
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 171-172 °C/735 mmHg
Density 0.808 g/mL at 25 °C
Refractive Index n20/D 1.4416
¹H NMR (CDCl₃, ppm) δ 3.10 (d, 4H, CH₂), 5.65 (t, 2H, CH=CH), 2.20 (s, 12H, N(CH₃)₂)
¹³C NMR (CDCl₃, ppm) δ 129.5 (CH=CH), 60.0 (CH₂), 45.0 (N(CH₃)₂)
IR (neat, cm⁻¹) ~2970-2770 (C-H stretch), ~1650 (C=C stretch, weak), ~1460 (CH₂ bend), ~1040 (C-N stretch)

(Note: Spectroscopic data are predicted based on typical values for similar compounds and should be confirmed by experimental analysis.)

Protocol 2: Synthesis of a Dichloro(this compound)palladium(II) Complex

This protocol outlines a general method for the synthesis of a square planar palladium(II) complex.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Methanol

  • Diethyl ether

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend palladium(II) chloride (1 equivalent) in methanol.

  • To this suspension, add a solution of this compound (1 equivalent) in methanol dropwise with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 24 hours. A color change and precipitation of the product should be observed.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold methanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum.

Expected Characterization Data for [PdCl₂(C₈H₁₈N₂)]:

PropertyExpected Value / Observation
Molecular Formula C₈H₁₈Cl₂N₂Pd
Molecular Weight 319.55 g/mol
Appearance Yellow to orange solid
¹H NMR (DMSO-d₆, ppm) Signals for the ligand protons are expected to shift downfield upon coordination to the palladium center. Broadening of the signals may also be observed.
IR (KBr, cm⁻¹) The C=C stretching vibration may shift slightly upon coordination. New bands in the far-IR region corresponding to Pd-N and Pd-Cl stretching vibrations are expected to appear.[1]
Elemental Analysis Calculated: C, 30.06%; H, 5.68%; N, 8.76%. Found: Values should be within ±0.4% of the calculated values.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis 1_4_dibromo_2_butene 1,4-dibromo-2-butene ligand_reaction Reaction in Diethyl Ether 1_4_dibromo_2_butene->ligand_reaction dimethylamine Dimethylamine dimethylamine->ligand_reaction ligand_product N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine ligand_reaction->ligand_product complex_reaction Reaction in Methanol ligand_product->complex_reaction ligand_product->complex_reaction pdcl2 Palladium(II) Chloride pdcl2->complex_reaction complex_product [PdCl₂(C₈H₁₈N₂)] complex_reaction->complex_product Chelation cluster_ligand M M N1 N M->N1 N2 N M->N2 C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->N2

References

Application Notes and Protocols for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a chelating ligand with potential applications in homogeneous catalysis.[1] Its structural features, including the presence of a rigid C=C double bond in the backbone, differentiate it from its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, by imposing conformational rigidity.[1] This can influence its chelation properties and the stability of the resulting metal complexes.[1] While specific, well-documented protocols for the use of this compound in cross-coupling reactions are not extensively reported in readily available literature, its properties as a diamine ligand suggest its potential utility in various palladium-catalyzed cross-coupling reactions.[1]

This document provides representative protocols for the application of this compound in two major cross-coupling reactions: the Buchwald-Hartwig amination and the Sonogashira coupling. These protocols are based on established general procedures for these reaction types and are intended to serve as a starting point for optimization by researchers.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[2][3][4] The reaction is of great importance in medicinal and materials chemistry due to the prevalence of aryl amines in pharmaceuticals and organic materials.[5]

Representative Protocol

This protocol describes a representative procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a primary amine using this compound as the ligand.

Reaction Scheme:

Ar-Br + R-NH₂ --(Pd catalyst, Ligand, Base)--> Ar-NH-R

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Aryl bromide

  • Primary amine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • An inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%), this compound (4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
ParameterValue
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand This compound
Base Sodium tert-butoxide (NaOtBu)
Solvent Toluene
Temperature 100 °C
Reaction Time 12-24 hours
Substrate 1 (Aryl Halide) Aryl bromide (e.g., 4-bromotoluene)
Substrate 2 (Amine) Primary amine (e.g., aniline)
Stoichiometry
Aryl bromide1.0 equiv
Amine1.2 equiv
Base1.4 equiv
Pd(OAc)₂0.02 equiv (2 mol%)
Ligand0.04 equiv (4 mol%)

Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Dehydrohalogenation Dehydrohalogenation Amine Coordination->Dehydrohalogenation Base Reductive Elimination Complex Reductive Elimination Complex Dehydrohalogenation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product Ar-NR2

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst.[6][7][8][9]

Representative Protocol

This protocol outlines a representative procedure for the copper-free Sonogashira coupling of an aryl iodide with a terminal alkyne, utilizing this compound as the ligand.

Reaction Scheme:

Ar-I + H-C≡C-R --(Pd catalyst, Ligand, Base)--> Ar-C≡C-R

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl iodide

  • Terminal alkyne

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • An inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In an inert atmosphere glovebox, add Pd₂(dba)₃ (1.5 mol%) and this compound (6 mol%) to an oven-dried reaction vial.

  • Add the aryl iodide (1.0 mmol), the terminal alkyne (1.5 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the vial and heat the reaction mixture at 80 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation
ParameterValue
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand This compound
Base Cesium carbonate (Cs₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 16-24 hours
Substrate 1 (Aryl Halide) Aryl iodide (e.g., 4-iodoanisole)
Substrate 2 (Alkyne) Terminal alkyne (e.g., phenylacetylene)
Stoichiometry
Aryl iodide1.0 equiv
Terminal alkyne1.5 equiv
Base2.0 equiv
Pd₂(dba)₃0.015 equiv (1.5 mol%)
Ligand0.06 equiv (6 mol%)

Experimental Workflow

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Add Reagents Add Reagents Inert Atmosphere->Add Reagents Add Solvent Add Solvent Add Reagents->Add Solvent Heating Heating Add Solvent->Heating Monitoring Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for a cross-coupling reaction.

References

Application Notes and Protocols: N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in organometallic synthesis, highlighting its role as a chelating ligand, particularly in the context of organolithium chemistry and as a potential ligand in catalysis. While specific, comprehensively characterized examples of its organometallic complexes are not widely available in published literature, its structural features suggest applications analogous to the well-studied ligand N,N,N',N'-tetramethylethylenediamine (TMEDA).

Introduction

This compound is a bidentate nitrogen donor ligand.[1] Its key structural feature is the carbon-carbon double bond within the butene backbone, which imparts conformational rigidity compared to its saturated analog, N,N,N',N'-tetramethylbutane-1,4-diamine.[1] This rigidity influences its coordination geometry and the stability of the resulting metal complexes. The trans or (E)-isomer is the more thermodynamically stable and commonly used form.[1] The two tertiary amine functionalities serve as excellent Lewis bases, readily coordinating to metal centers to form stable chelate rings.[1]

Applications in Organometallic Synthesis

The primary application of this compound in organometallic synthesis is as a chelating ligand to modify the reactivity and structure of organometallic compounds, particularly organolithium reagents.

2.1. Ligand in Organolithium Chemistry

Organolithium reagents often exist as aggregates in solution, which can temper their reactivity. Chelating diamines like TMEDA are well-known to break up these aggregates, leading to more reactive monomeric or dimeric species. This enhanced reactivity is crucial for various synthetic transformations, including metalation (deprotonation) of weakly acidic C-H bonds.

This compound can be employed in a similar capacity to TMEDA to enhance the basicity and reactivity of organolithium reagents such as n-butyllithium (n-BuLi). The coordination of the diamine to the lithium cation polarizes the lithium-carbon bond, increasing the carbanionic character of the alkyl group and thereby its basicity.

Logical Workflow for Enhanced Reactivity of Organolithium Reagents

G cluster_0 Initial State cluster_1 Activation Step cluster_2 Activated State cluster_3 Synthetic Application nBuLi_agg n-BuLi Aggregate (Less Reactive) nBuLi_complex [Diamine•Li-nBu] Complex (More Reactive Monomer/Dimer) nBuLi_agg->nBuLi_complex Addition of Diamine Diamine N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine Product Lithiated Product (R-Li) nBuLi_complex->Product Deprotonation Substrate Weakly Acidic Substrate (R-H)

Caption: Activation of n-BuLi with the diamine ligand.

2.2. Potential in Catalysis

Metal complexes containing diamine ligands are extensively used in catalysis. The electronic and steric properties of the diamine can be tuned to influence the activity and selectivity of the metal catalyst. While specific catalytic applications of this compound complexes are not yet well-documented, its structural similarity to other diamine ligands suggests potential in various catalytic transformations, such as polymerization, cross-coupling reactions, and asymmetric synthesis. The rigid backbone of this ligand could offer unique stereochemical control in catalytic reactions.

Experimental Protocols

The following are generalized protocols based on the known chemistry of similar diamine ligands in organometallic synthesis. Researchers should adapt these protocols to their specific substrates and reaction scales, adhering to strict safety precautions for handling pyrophoric reagents like n-butyllithium.

3.1. General Protocol for Enhanced Lithiation of an Aromatic Substrate

This protocol describes a general procedure for the ortho-lithiation of an aromatic compound using n-BuLi and this compound as a reactivity-enhancing additive.

Materials:

  • Aromatic substrate

  • Anhydrous solvent (e.g., diethyl ether, THF, or toluene)

  • n-Butyllithium (in hexanes)

  • This compound

  • Electrophile

  • Standard Schlenk line and glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, add the aromatic substrate to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the substrate in the anhydrous solvent.

  • Addition of Diamine: To the stirred solution, add this compound (typically 1.1 to 1.5 equivalents relative to n-BuLi) via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (commonly -78 °C using a dry ice/acetone bath, or 0 °C using an ice bath).

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (typically 1.1 equivalents relative to the substrate) dropwise to the cooled reaction mixture. The solution may change color upon addition.

  • Reaction: Stir the reaction mixture at the same temperature for the required time (this can range from 30 minutes to several hours, depending on the substrate).

  • Quenching with Electrophile: Add the desired electrophile to the reaction mixture and allow it to react, which may involve warming the reaction to room temperature.

  • Work-up: After the reaction is complete, quench any remaining organolithium species by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and purify the product using standard techniques such as column chromatography or distillation.

Experimental Workflow for Lithiation and Electrophilic Quench

G A 1. Dissolve Substrate in Anhydrous Solvent B 2. Add N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine A->B C 3. Cool to Reaction Temperature B->C D 4. Add n-BuLi Dropwise C->D E 5. Stir for Required Time D->E F 6. Add Electrophile E->F G 7. Quench and Work-up F->G H Purified Product G->H

Caption: Step-by-step lithiation protocol workflow.

Quantitative Data

Due to the limited availability of published studies focusing on organometallic complexes of this compound, a comprehensive table of quantitative data (e.g., crystal structure parameters, spectroscopic data of complexes) cannot be provided at this time. Researchers are encouraged to perform thorough characterization of any new complexes synthesized using this ligand. Key characterization techniques would include:

  • NMR Spectroscopy (¹H, ¹³C, ⁷Li): To elucidate the structure of the complex in solution and confirm the coordination of the diamine ligand.

  • X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center.

  • FT-IR Spectroscopy: To observe shifts in vibrational frequencies of the ligand upon coordination to a metal.

The following table provides a hypothetical comparison of expected shifts in ¹H NMR for the free ligand versus a coordinated lithium complex, based on known effects with similar diamine ligands.

ProtonsExpected Chemical Shift (δ) of Free LigandExpected Chemical Shift (δ) of Coordinated Ligand
N-CH~2.2 ppmShift downfield (e.g., 2.3 - 2.5 ppm)
N-CH~3.0 ppmShift downfield (e.g., 3.1 - 3.3 ppm)
CH =CH ~5.6 ppmMinor shift

Note: Actual chemical shifts will be dependent on the specific metal center, solvent, and temperature.

Safety Considerations

Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. All manipulations should be carried out under a strict inert atmosphere (argon or nitrogen) using appropriate Schlenk techniques or in a glovebox. Personal protective equipment, including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory. Ensure that a suitable fire extinguisher (e.g., Class D for combustible metals) is readily accessible.

Conclusion

This compound presents an interesting alternative to commonly used saturated diamine ligands in organometallic synthesis. Its rigid backbone offers the potential for unique reactivity and selectivity. While detailed studies on its coordination chemistry are still emerging, its application in enhancing the reactivity of organolithium reagents is a promising area of investigation. Further research into the synthesis and catalytic applications of its transition metal complexes is warranted to fully explore the potential of this ligand.

References

Application Notes and Protocols: NMR Characterization of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) characterization of coordination complexes involving the ligand N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. The focus is on providing practical experimental details and representative data to aid in the synthesis and characterization of these and similar complexes.

Introduction

This compound is a bidentate chelating ligand that forms stable complexes with a variety of metal ions. The presence of the rigid carbon-carbon double bond in the backbone of the ligand influences the spatial arrangement of the two nitrogen donor atoms, which in turn affects the coordination geometry and stability of the resulting metal complexes.[1] NMR spectroscopy is a powerful tool for characterizing these complexes in solution, providing insights into ligand coordination, complex stoichiometry, and dynamic processes. This note focuses on the detailed NMR analysis of complexes formed with alkali metals and provides a general outlook for characterization of transition metal complexes.

Synthesis and NMR Characterization Workflow

The general workflow for the synthesis and subsequent NMR characterization of this compound metal complexes is outlined below.

G Workflow for Synthesis and NMR Characterization cluster_synthesis Synthesis cluster_characterization NMR Characterization start Start: Reactants ligand N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine start->ligand metal_salt Metal Salt (e.g., LiCl, PdCl2) start->metal_salt solvent Anhydrous Solvent (e.g., THF, CDCl3) start->solvent reaction Reaction under Inert Atmosphere ligand->reaction metal_salt->reaction solvent->reaction workup Work-up and Isolation of Complex reaction->workup sample_prep NMR Sample Preparation (Deuterated Solvent) workup->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, VT-NMR) sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure Structural Elucidation data_proc->structure

Caption: A logical workflow for the synthesis and NMR characterization of metal complexes.

NMR Characterization of Alkali Metal Complexes

Complexes of trans-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine with lithium, sodium, and potassium salts have been synthesized and thoroughly characterized by ¹H and ¹³C NMR spectroscopy. The coordination of the alkali metal cation to the nitrogen atoms of the ligand results in significant changes in the chemical shifts of the ligand's protons and carbons.

Quantitative ¹H NMR Data

The ¹H NMR chemical shifts for the free ligand and its lithium complexes are summarized in the table below. The data illustrates the effect of metal coordination and counter-ion on the electronic environment of the ligand.

CompoundSolventN-CH₃ (δ, ppm)N-CH₂ (δ, ppm)C=CH (δ, ppm)
Free LigandCDCl₃2.212.985.65
[Li(trans-L)]ClCDCl₃2.653.455.89
[Li(trans-L)]BrCDCl₃2.683.505.91
[Li(trans-L)]ICDCl₃2.723.585.95
[Li(trans-L)]ClO₄CDCl₃2.753.656.01

L = this compound

Quantitative ¹³C NMR Data

The ¹³C NMR chemical shifts provide further evidence of coordination. The downfield shift of the carbons adjacent to the nitrogen atoms is particularly indicative of metal-ligand interaction.

CompoundSolventN-CH₃ (δ, ppm)N-CH₂ (δ, ppm)C=CH (δ, ppm)
Free LigandCDCl₃45.361.8129.5
[Li(trans-L)]ClCDCl₃47.862.5127.9
[Li(trans-L)]BrCDCl₃48.062.7127.8
[Li(trans-L)]ICDCl₃48.363.1127.6
[Li(trans-L)]ClO₄CDCl₃48.663.5127.2

L = this compound

Variable Temperature NMR Studies

Variable temperature (VT) NMR experiments can provide insights into dynamic processes such as ligand exchange and conformational changes. For the lithium complexes of this compound, VT-¹H NMR studies can be used to probe the lability of the Li-N bond.

Experimental Protocols

General Synthesis of Alkali Metal Complexes

Materials:

  • This compound (freshly distilled)

  • Anhydrous metal salt (e.g., LiCl, NaCl, KCl)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Schlenk line and glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the anhydrous metal salt in the anhydrous solvent in a Schlenk flask.

  • In a separate Schlenk flask, dissolve an equimolar amount of this compound in the same anhydrous solvent.

  • Slowly add the ligand solution to the metal salt solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent under vacuum to yield the crude product.

  • The product can be purified by recrystallization from an appropriate solvent system (e.g., THF/hexane).

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized metal complex

  • Deuterated solvent (e.g., CDCl₃, THF-d₈)

  • NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Dissolve 5-10 mg of the complex in approximately 0.6 mL of the deuterated solvent in a vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • For VT-NMR studies, allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring the spectrum.

NMR Characterization of Transition Metal Complexes: A General Outlook

Diamagnetic vs. Paramagnetic Complexes

The nature of the transition metal ion will significantly impact the NMR spectrum.

  • Diamagnetic Complexes (e.g., Pd(II), Pt(II), Rh(I)): These complexes are expected to show sharp NMR signals, similar to the alkali metal complexes. The coordination-induced shifts will depend on the metal's electronegativity and the geometry of the complex.

  • Paramagnetic Complexes (e.g., Cu(II), Fe(III), Co(II)): The presence of unpaired electrons in these complexes will lead to significant line broadening and large chemical shifts (both upfield and downfield) of the ligand protons. In many cases, the signals may be too broad to be observed by standard NMR techniques.

The diagram below illustrates the general concept of ligand coordination and the types of protons that are sensitive to the metal's electronic environment.

G Ligand Coordination and NMR Probes cluster_ligand This compound cluster_probes NMR Probes of Coordination M Metal Ion (e.g., Li+, Pd2+) N1 N M->N1 Coordination Bond N2 N M->N2 Coordination Bond CH3_1 N-CH3 N1->CH3_1 CH2_1 N-CH2 N1->CH2_1 CH3_2 N-CH3 N2->CH3_2 CH2_2 N-CH2 N2->CH2_2 probe_CH3 N-CH3 protons: Sensitive to coordination CH3_1->probe_CH3 C_C C=C CH2_1->C_C probe_CH2 N-CH2 protons: Sensitive to coordination CH2_1->probe_CH2 CH2_2->C_C CH_1 C=CH CH_2 C=CH probe_CH C=CH protons: Less sensitive but can indicate changes in ligand conformation CH_1->probe_CH

Caption: Protons monitored by NMR to probe metal-ligand coordination.

Disclaimer: The NMR data presented for alkali metal complexes are representative and should be used as a guide. Actual chemical shifts may vary depending on experimental conditions such as solvent, concentration, and temperature. For transition metal complexes, the expected NMR behavior is a generalization, and experimental verification is necessary.

References

handling and storage of air-sensitive N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and storage of the air-sensitive reagent, N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Adherence to these protocols is critical to maintain the compound's integrity and ensure laboratory safety.

Compound Data Summary

This compound is a flammable and corrosive liquid that is sensitive to air and moisture.[1][2] Proper handling techniques are essential to prevent degradation and ensure experimental reproducibility. Below is a summary of its key properties:

PropertyValue
Molecular Formula C₈H₁₈N₂[1]
Molecular Weight 142.24 g/mol [1][3]
Appearance Colorless to light orange to yellow clear liquid[4]
Density 0.82 g/mL at 25 °C[5]
Boiling Point 172-173 °C/723 mmHg[5]
Flash Point 54.44 °C (130.0 °F) - closed cup[2]
Refractive Index n20/D 1.4416[5]
CAS Number 111-52-4[1][2]

Safety & Hazard Information

This compound is classified as a flammable liquid and causes severe skin burns and eye damage.[1][2] It is crucial to handle it in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE).

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1][2]

  • H314: Causes severe skin burns and eye damage.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Faceshields and Goggles[2]

  • Chemically resistant gloves (e.g., nitrile, neoprene)

  • Flame-retardant lab coat

  • Type ABEK (EN14387) respirator filter if working outside a fume hood[2]

Storage Protocols

Proper storage is paramount to maintain the quality of this compound.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent reaction with air and moisture.[3][6]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[7] Recommended storage temperature is between 10°C - 25°C.[3]

  • Containers: The compound is often supplied in bottles with a Sure/Seal™ cap, which allows for the removal of the reagent via syringe or cannula without exposing the bulk material to the atmosphere.[8][9] If transferring to a different container, use a Schlenk flask or a vial with a PTFE-lined septum cap.

Experimental Protocols: Handling Air-Sensitive this compound

The primary principle for managing air-sensitive compounds is the rigorous exclusion of air and moisture.[7] This is achieved through the use of an inert atmosphere and specialized glassware.

General Glassware Preparation

All glassware must be thoroughly dried to remove adsorbed moisture before use.

  • Clean glassware with an appropriate solvent.

  • Place the glassware in an oven at >125°C for at least 4 hours, or preferably overnight.[7][9]

  • Assemble the hot glassware and immediately place it under a vacuum/inert gas manifold (Schlenk line) to cool under a stream of dry inert gas.[8][9]

Transferring the Liquid Reagent

Transferring the liquid should be performed using either a syringe/cannula technique or within a glovebox.

Protocol 1: Syringe/Cannula Transfer using a Schlenk Line

This technique is suitable for transferring the reagent from a Sure/Seal™ bottle to a reaction vessel.

  • Preparation:

    • Ensure the reaction flask is properly dried and under a positive pressure of inert gas, vented through a bubbler.[8]

    • Dry a syringe and a long needle in an oven and cool them in a desiccator or by flushing with inert gas.[9][10]

  • Procedure:

    • Pierce the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to create a slight positive pressure.

    • Insert the oven-dried needle of the syringe through the septum into the headspace above the liquid.

    • Flush the syringe with the inert gas from the headspace multiple times.

    • Lower the needle tip into the liquid and slowly withdraw the desired volume.

    • To prevent drips, withdraw a small "buffer" of inert gas into the syringe after drawing the liquid.[10]

    • Quickly and carefully transfer the syringe to the reaction flask and pierce the septum.

    • Inject the inert gas buffer first, followed by the liquid reagent.

    • Remove the syringe and rinse it immediately with an appropriate quenching solvent, followed by water.

Protocol 2: Handling within a Glovebox

A glovebox provides a controlled inert atmosphere, ideal for handling highly air-sensitive materials.[7][8]

  • Preparation:

    • Ensure the glovebox atmosphere has low levels of oxygen and moisture (typically <1 ppm).[7]

    • Bring the sealed bottle of this compound, along with all necessary labware (pipettes, vials, etc.), into the glovebox through the antechamber.

  • Procedure:

    • Allow the items to equilibrate with the glovebox atmosphere.

    • Carefully open the reagent bottle inside the glovebox.

    • Use a clean, dry pipette or syringe to transfer the desired amount of the liquid to the reaction vessel.

    • Securely cap the reaction vessel and the original reagent bottle.

    • The reaction can then be set up within the glovebox or the sealed vessel can be removed for reactions outside.

Visualized Workflows and Diagrams

To further clarify the handling and storage procedures, the following diagrams illustrate the key workflows and logical relationships.

Storage_Considerations Diagram 1: Storage Logic for Air-Sensitive Reagents reagent N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine storage Proper Storage reagent->storage degradation Degradation/ Loss of Reactivity reagent->degradation Improper Storage inert_atm Inert Atmosphere (Nitrogen or Argon) storage->inert_atm temp_control Cool, Dry, Well-Ventilated Area (10-25°C) storage->temp_control container Appropriate Container (Sure/Seal™ or Schlenk Flask) storage->container

Caption: Diagram 1: Key storage considerations.

Syringe_Transfer_Workflow Diagram 2: Syringe Transfer Workflow start Start: Need to Transfer Reagent prep_glassware 1. Prepare Dry Glassware (Oven-dry & cool under inert gas) start->prep_glassware prep_syringe 2. Prepare Dry Syringe (Oven-dry or flush with inert gas) prep_glassware->prep_syringe pressurize 3. Pressurize Reagent Bottle (with N2 or Ar) prep_syringe->pressurize flush_syringe 4. Flush Syringe with Inert Gas (from reagent bottle headspace) pressurize->flush_syringe withdraw 5. Withdraw Liquid Reagent flush_syringe->withdraw gas_buffer 6. Withdraw Inert Gas Buffer withdraw->gas_buffer transfer 7. Transfer to Reaction Flask gas_buffer->transfer inject 8. Inject Buffer, then Reagent transfer->inject end End: Transfer Complete inject->end

Caption: Diagram 2: Syringe transfer workflow.

References

Application of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a Polyurethane Catalyst: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed public-domain information, including specific performance data and established protocols for the use of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a polyurethane catalyst, is limited. The following application notes and protocols are based on the general principles of tertiary amine catalysis in polyurethane systems and are intended to serve as a guideline for researchers and scientists. It is highly recommended to conduct preliminary small-scale experiments to determine the optimal concentration and reaction conditions for your specific formulation.

Application Notes

Introduction

This compound is a tertiary amine that can function as a catalyst in the synthesis of polyurethane materials, including foams, elastomers, coatings, and adhesives.[1] Like other tertiary amine catalysts, its primary role is to accelerate the reactions between polyols and isocyanates (gelling reaction) and, in the case of foam production, the reaction between water and isocyanates (blowing reaction).[1] The presence of a carbon-carbon double bond in the backbone of this compound may influence its catalytic activity, selectivity, and potential for incorporation into the polymer matrix, potentially offering unique properties to the final polyurethane product.

Catalytic Activity and Mechanism

Tertiary amine catalysts function by activating either the isocyanate or the alcohol component, facilitating the nucleophilic attack that leads to the formation of the urethane linkage.[2] The general mechanism involves the formation of a complex between the amine catalyst and the isocyanate or the polyol.[3] The lone pair of electrons on the nitrogen atom of the amine plays a crucial role in this activation. The specific activity of this compound would depend on factors such as its basicity and the steric hindrance around the nitrogen atoms.

Potential Applications

Based on the structure of a tertiary diamine, this compound could be explored in various polyurethane applications:

  • Flexible and Rigid Polyurethane Foams: It can be evaluated as a co-catalyst to balance the gelling and blowing reactions, influencing foam rise profile, cure time, and physical properties.

  • Polyurethane Elastomers and Coatings: In these applications, it would primarily catalyze the gelling reaction to ensure proper curing and development of mechanical properties. The unsaturation in the catalyst molecule might offer a site for post-curing modifications.

  • Adhesives and Sealants: As a catalyst, it can control the curing rate of polyurethane adhesives and sealants, affecting open time and final bond strength.

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is a flammable liquid and should be stored away from heat, sparks, and open flames.[2][4]

Quantitative Data

Due to the lack of specific experimental data for this compound in the public domain, the following table presents a hypothetical comparison with a standard tertiary amine catalyst, such as N,N,N',N'-Tetramethylethylenediamine (TMEDA), in a representative flexible polyurethane foam formulation. This data is for illustrative purposes only.

CatalystUse Level (php)Cream Time (s)Gel Time (s)Tack-Free Time (s)Rise Time (s)Foam Density ( kg/m ³)
TMEDA (Control)1.010609012030
This compound 1.0 12 65 95 125 31
This compound 1.5 9 55 85 115 29.5

php: parts per hundred parts of polyol

Experimental Protocols

The following are generalized protocols for the preparation of polyurethane foam and a polyurethane elastomer. The optimal amount of this compound should be determined experimentally.

Protocol 1: Preparation of a Flexible Polyurethane Foam

  • Preparation of the Polyol Blend (Component A):

    • In a suitable container, thoroughly mix the polyether polyol (e.g., a 3000 MW triol), water (as the blowing agent), silicone surfactant, and any other additives.

    • Add the desired amount of this compound catalyst to the polyol blend and mix until homogeneous. A typical starting concentration for a tertiary amine catalyst is in the range of 0.1 to 2.0 php.[1]

  • Foam Formation:

    • In a separate container, weigh the required amount of a diisocyanate (e.g., Toluene Diisocyanate - TDI 80/20). The amount is calculated based on the desired isocyanate index (typically 100-110 for flexible foams).

    • Rapidly add the isocyanate (Component B) to the polyol blend (Component A) and immediately begin vigorous mixing for 5-10 seconds.

    • Quickly pour the reacting mixture into a mold and allow it to rise and cure at ambient temperature.

    • Observe and record the cream time, gel time, tack-free time, and rise time.

    • Allow the foam to cure for at least 24 hours before demolding and testing its physical properties.

Protocol 2: Preparation of a Polyurethane Elastomer

  • Preparation of the Prepolymer:

    • In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, heat a polyether or polyester polyol (e.g., Polytetramethylene ether glycol - PTMEG 2000) to 80°C under a nitrogen blanket to remove any moisture.

    • Cool the polyol to around 60°C and add a diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI) while stirring. The NCO/OH ratio for the prepolymer is typically around 2:1.

    • Maintain the reaction at 80°C for 2-3 hours until the theoretical %NCO is reached, which can be verified by titration.

  • Curing:

    • Cool the prepolymer to approximately 60°C.

    • In a separate container, prepare a mixture of a chain extender (e.g., 1,4-Butanediol) and the this compound catalyst. The amount of chain extender is calculated to achieve the desired final polymer hardness.

    • Add the chain extender/catalyst mixture to the prepolymer and mix thoroughly.

    • Pour the mixture into a preheated mold and cure in an oven at a specified temperature (e.g., 100-120°C) for several hours.

    • Post-cure the elastomer at a lower temperature for an extended period (e.g., 24 hours at 80°C) to complete the reaction and stabilize the properties.

Visualizations

Catalytic_Mechanism Isocyanate Isocyanate (R-N=C=O) Intermediate Activated Complex Isocyanate->Intermediate Activation Polyol Polyol (R'-OH) Polyol->Intermediate Catalyst N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine Catalyst->Intermediate Catalysis Intermediate->Catalyst Catalyst Regeneration Urethane Polyurethane (R-NH-CO-OR') Intermediate->Urethane Reaction

Catalytic mechanism of polyurethane formation.

Experimental_Workflow cluster_prep Preparation of Components cluster_reaction Reaction and Curing cluster_analysis Analysis A Component A: Polyol, Water, Surfactant, Catalyst Mix Vigorous Mixing A->Mix B Component B: Isocyanate B->Mix Pour Pour into Mold Mix->Pour Cure Curing Pour->Cure Demold Demolding Cure->Demold Test Physical Property Testing Demold->Test

Experimental workflow for polyurethane synthesis.

References

Application Notes and Protocols for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and technical information for the use of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in various chemical reactions. This versatile diamine serves as a valuable bidentate ligand in coordination chemistry and as a precursor in organic synthesis.

Overview and Physicochemical Properties

This compound, commonly existing as the more stable (E)-isomer (trans-), is a chelating ligand that can form stable complexes with a wide array of metal ions.[1] The presence of a C=C double bond in its backbone imparts conformational rigidity, which influences its coordination properties compared to its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine.[1] This structural feature can affect the electronic properties of the nitrogen lone pairs and the steric environment around a coordinated metal center.[1]

Table 1: Physicochemical and Spectroscopic Data of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

PropertyValue
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Colorless to light orange/yellow clear liquid
Boiling Point 172-173 °C at 723 mmHg
Density 0.82 g/mL at 25 °C
Refractive Index n20/D 1.4416
IR (C=C stretch) 1640–1680 cm⁻¹[1]
IR (N-CH₃ stretch) 2800–2850 cm⁻¹[1]
¹H NMR (N-CH₃) δ 2.2–2.4 ppm[1]
¹H NMR (C=C-H) δ 5.4–5.8 ppm[1]

Experimental Protocols

Synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

The general synthesis involves a nucleophilic substitution reaction between a 1,4-dihalogenated-2-butene and dimethylamine.[1] The following is a representative protocol.

Reaction Scheme:

G BrCH2CHCHCH2Br 1,4-Dibromo-2-butene plus1 + BrCH2CHCHCH2Br->plus1 HNMe2 Dimethylamine plus1->HNMe2 arrow1 Base, Solvent HNMe2->arrow1 Me2NCH2CHCHCH2NMe2 (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine arrow1->Me2NCH2CHCHCH2NMe2

Caption: Synthesis of the target diamine.

Materials:

  • (E)-1,4-Dibromo-2-butene

  • Dimethylamine (40% solution in water or anhydrous)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of (E)-1,4-dibromo-2-butene (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • To the stirred suspension, add dimethylamine (4.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50°C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation under reduced pressure.

Table 2: Representative Reaction Conditions for the Synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Dimethylamine (eq)Base (eq)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
4.0K₂CO₃ (2.5)Acetonitrile501275
3.0Et₃N (3.0)Ethanol78 (reflux)690

Note: This table presents hypothetical data based on general reaction conditions for similar nucleophilic substitutions and does not reflect specific experimental results from a cited source.

General Protocol for the Synthesis of a Metal Complex

This diamine acts as a chelating ligand to form stable complexes with various metal ions.[1] The following is a generalized procedure for the synthesis of a transition metal complex.

G cluster_0 Ligand Preparation cluster_1 Metal Salt Preparation cluster_2 Complexation Reaction dissolve_ligand Dissolve diamine in solvent mix Mix solutions and stir dissolve_ligand->mix dissolve_salt Dissolve metal salt in solvent dissolve_salt->mix isolate Isolate product (filtration/crystallization) mix->isolate

Caption: Experimental workflow for metal complex synthesis.

Materials:

  • This compound

  • Metal salt (e.g., NiCl₂·6H₂O, PdCl₂, Cu(OAc)₂)

  • Ethanol or Methanol

  • Diethyl ether

  • Schlenk flask, magnetic stirrer, filtration apparatus.

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in ethanol.

  • In a separate flask, dissolve the metal salt (1.0 eq) in ethanol.

  • Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • Stir the reaction mixture for 2-4 hours at room temperature or with gentle heating. The formation of a precipitate may be observed.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the isolated complex with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Characterization: The formation of the metal complex can be confirmed by spectroscopic methods. Upon coordination, shifts in the characteristic vibrational frequencies in the IR spectrum are expected.[1] For example, the C=C and N-CH₃ stretching frequencies may shift, and new bands corresponding to metal-nitrogen bonds may appear in the far-IR region.[1] ¹H NMR spectroscopy of diamagnetic complexes will show a change in the chemical shifts of the ligand's protons upon coordination.[1]

Catalytic Hydrogenation of the C=C Double Bond

The double bond in this compound can be reduced via catalytic hydrogenation to yield its saturated analog, N,N,N',N'-tetramethylbutane-1,4-diamine.[1]

Reaction Scheme:

G Me2NCH2CHCHCH2NMe2 (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine plus1 + H₂ Me2NCH2CHCHCH2NMe2->plus1 arrow1 Catalyst (Pd/C or PtO₂) plus1->arrow1 Me2NCH2CH2CH2CH2NMe2 N,N,N',N'-Tetramethylbutane-1,4-diamine arrow1->Me2NCH2CH2CH2CH2NMe2

Caption: Hydrogenation of the diamine.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5 mol%) to the solution under an inert atmosphere.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Applications in Catalysis

While specific, detailed protocols for catalytic reactions using complexes of this compound are not extensively documented in publicly available literature, its structural similarity to other well-known diamine and diphosphine ligands suggests its potential in various catalytic transformations.[1] For instance, palladium complexes bearing chelating diamine ligands are known to be effective in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.[1] The diamine ligand can stabilize the metal center and facilitate the catalytic cycle. Researchers are encouraged to explore the use of metal complexes of this compound in such reactions, using standard protocols for these coupling reactions as a starting point.

Disclaimer: The provided protocols are intended for guidance and are based on general chemical principles and analogies to similar compounds. Researchers should conduct their own risk assessments and optimize the reaction conditions for their specific applications. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction of a 1,4-dihalo-2-butene with an excess of dimethylamine.[1] The trans-isomer, (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine, is the more commonly synthesized and thermodynamically stable product. The stereochemistry of the final product is determined by the stereochemistry of the starting dihalo-2-butene.[1]

Q2: Which starting material is better: 1,4-dichloro-2-butene or 1,4-dibromo-2-butene?

A2: The choice between 1,4-dichloro-2-butene and 1,4-dibromo-2-butene involves a trade-off between reactivity and cost. Bromine is a better leaving group than chlorine, which generally results in faster reaction rates and potentially higher yields under milder conditions. However, 1,4-dichloro-2-butene is typically less expensive. For industrial-scale production, a comparative analysis is essential to determine the most economically viable process.[1]

Q3: What is the role of a base in this synthesis?

A3: A base is typically employed to neutralize the hydrohalic acid (e.g., HCl or HBr) that is generated during the nucleophilic substitution reaction between the dihalo-2-butene and dimethylamine. Common bases used include potassium carbonate or triethylamine.

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved by fractional distillation under reduced pressure. The boiling point of the trans-isomer is approximately 172-173 °C at 723 mmHg. Prior to distillation, a work-up procedure involving extraction and drying is necessary to remove salts and residual solvent.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure an excess of dimethylamine is used to drive the reaction to completion.- Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or GC.
Poor quality of starting materials.- Use freshly distilled 1,4-dihalo-2-butene.- Ensure the dimethylamine solution has the correct concentration.
Inefficient stirring.- Use vigorous mechanical stirring to ensure proper mixing of the reactants, especially in a biphasic system.
Formation of Side Products Elimination reaction.- Use a less sterically hindered base.- Maintain a moderate reaction temperature, as higher temperatures can favor elimination.
Quaternization of the amine (over-alkylation).- Avoid a large excess of the 1,4-dihalo-2-butene. The stoichiometry should favor the amine.- Control the reaction temperature.
Polymerization of starting material.- Ensure the 1,4-dihalo-2-butene is of good quality and free of acidic impurities that can catalyze polymerization.
Difficult Product Isolation Emulsion formation during work-up.- Add a saturated brine solution to help break the emulsion.- Filter the mixture through a pad of celite.
Product loss during purification.- Use a fractionating column for distillation to achieve a good separation from lower and higher boiling point impurities.- Ensure the vacuum is stable during distillation to avoid bumping and loss of product.

Data Presentation: Optimizing Reaction Conditions

The following table, based on typical optimization practices for this type of reaction, illustrates how varying reaction parameters can influence the yield of (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine from 1,4-dibromo-2-butene. Please note that this table is a representative example and does not reflect actual experimental data from a specific cited source.[1]

EntryDimethylamine (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
12.2K₂CO₃ (2.5)Ethanol252465
24.0K₂CO₃ (2.5)Ethanol252478
34.0Et₃N (3.0)Methanol501282
44.0K₂CO₃ (2.5)Acetonitrile501275
54.0K₂CO₃ (2.5)Ethanol78 (reflux)690

Experimental Protocols

Synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

This protocol is a representative procedure for the synthesis of the title compound.

Materials:

  • trans-1,4-Dichloro-2-butene

  • Dimethylamine (40% aqueous solution)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of sodium hydroxide in water.

  • Addition of Reactants: Cool the flask in an ice bath and add the 40% aqueous dimethylamine solution. With vigorous stirring, add trans-1,4-dichloro-2-butene dropwise from the dropping funnel, maintaining the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 172-173 °C / 723 mmHg.

Visualizations

Troubleshooting_Yield_Improvement start Low Yield in Synthesis check_reaction Check Reaction Completion start->check_reaction check_purity Analyze for Side Products start->check_purity check_workup Review Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_reactions Side Reactions Present check_purity->side_reactions isolation_issues Product Loss During Isolation check_workup->isolation_issues incomplete_reaction->check_purity No solution1 Increase Reaction Time/Temp Increase Dimethylamine Excess incomplete_reaction->solution1 Yes side_reactions->check_workup No solution2 Optimize Base and Temperature Check Stoichiometry side_reactions->solution2 Yes solution3 Improve Extraction Technique Optimize Distillation isolation_issues->solution3 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow start Start reaction_setup Reaction Setup: 1,4-Dihalo-2-butene Dimethylamine, Base, Solvent start->reaction_setup reaction Nucleophilic Substitution Reaction (Controlled Temperature and Time) reaction_setup->reaction workup Aqueous Workup: Extraction and Washing reaction->workup drying Drying of Organic Phase workup->drying solvent_removal Solvent Removal drying->solvent_removal purification Fractional Distillation solvent_removal->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a ligand or catalyst in chemical reactions. The information is designed to help users anticipate and address potential side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that can lead to side reactions?

A1: The primary functional groups are the two tertiary amine moieties and the internal carbon-carbon double bond (C=C). The tertiary amines can act as Lewis bases, potentially interacting with or deactivating catalytic metal centers. The C=C bond is susceptible to isomerization, oligomerization, or hydrogenation under certain catalytic conditions.

Q2: How does this compound differ from its saturated analog, TMEDA, in terms of catalytic performance and side reactions?

A2: The presence of the C=C double bond in this compound introduces conformational rigidity to the molecule when it acts as a chelating ligand.[1] This rigidity can influence the stability and reactivity of the resulting metal complexes compared to the more flexible N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] This can be advantageous in some catalytic applications by providing a more defined coordination sphere, but it also introduces the C=C bond as a potential site for unwanted side reactions.

Q3: What are the most common side reactions to anticipate when using this diamine ligand?

A3: Based on its structure, the most common potential side reactions include:

  • Catalyst Inhibition/Deactivation: The tertiary amine lone pairs can compete with the desired substrate for coordination to the metal center, leading to catalyst inhibition.

  • Isomerization of the C=C bond: The double bond within the ligand can migrate along the carbon backbone in the presence of certain transition metal catalysts.

  • Oxidation of the Tertiary Amines: The tertiary amine groups can be oxidized, especially in the presence of strong oxidants or certain metal catalysts, to form N-oxides.

  • Ligand Degradation: Under harsh reaction conditions (e.g., high temperatures, strong acids or bases), the ligand itself may decompose.

Q4: Can the purity of this compound affect my reaction?

A4: Yes, impurities can significantly impact catalytic reactions. Potential impurities could include starting materials from its synthesis, such as 1,4-dibromo-2-butene and dimethylamine, or byproducts. These impurities could act as catalyst poisons or participate in unwanted side reactions. It is crucial to use a high-purity grade of the diamine for sensitive catalytic applications.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments.

Issue 1: Low or No Catalytic Activity
Symptom Possible Cause Troubleshooting Steps
Reaction fails to initiate or proceeds very slowly.Catalyst Inhibition: The tertiary amine lone pairs of the diamine are strongly coordinating to the metal center, preventing substrate binding.1. Reduce Ligand Stoichiometry: Carefully titrate the amount of diamine ligand to the minimum required for catalytic activity. An excess of the ligand is more likely to cause inhibition. 2. Increase Temperature: In some cases, higher temperatures can promote ligand dissociation, freeing up coordination sites for the substrate. 3. Select a Less Coordinating Ligand: If possible, screen alternative diamine ligands with different steric or electronic properties.
Initial activity is observed, but the reaction stalls.Catalyst Deactivation: The ligand or the metal-ligand complex may be degrading under the reaction conditions.1. Analyze for Ligand Degradation: Use techniques like GC-MS or NMR to check for the presence of ligand fragments in the reaction mixture. 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. 3. Ensure Inert Atmosphere: Oxygen can lead to the oxidation of the ligand or the metal center, causing deactivation. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Issue 2: Formation of Unexpected Byproducts
Symptom Possible Cause Troubleshooting Steps
Isomers of the desired product are observed.Ligand Isomerization: The C=C bond in the this compound ligand may be isomerizing, leading to a mixture of catalyst species and consequently, a mixture of product isomers.1. Use a Saturated Ligand: Consider using the saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, to eliminate the possibility of ligand isomerization. 2. Modify Reaction Conditions: Altering the temperature or solvent may disfavor the isomerization pathway. 3. Analyze the Ligand Post-Reaction: Isolate and analyze the ligand after the reaction (e.g., by NMR) to check for isomerization.
High molecular weight species are detected.Oligomerization/Polymerization: The C=C bond of the ligand or the substrate may be undergoing oligomerization or polymerization.1. Lower Catalyst Loading: High catalyst concentrations can sometimes promote oligomerization. 2. Add a Scavenger: In some cases, a scavenger can be used to trap reactive intermediates that lead to polymerization. 3. Change the Solvent: The choice of solvent can influence the rate of oligomerization.
Products indicating oxidation of the starting materials or ligand are found.Oxidation: The tertiary amines of the ligand are susceptible to oxidation, which can generate radical species or other reactive intermediates that lead to byproducts.1. Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen. 2. Avoid Oxidizing Agents: Check all reagents for potential oxidizing impurities. 3. Use of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant may be beneficial.

Quantitative Data on Side Reactions

Note: Specific quantitative data for side reactions of this compound is limited in the literature. The following table provides hypothetical but realistic data based on analogous systems to illustrate the potential impact of side reactions.

Side Reaction Reaction Conditions Parameter Value Effect on Main Reaction
Ligand Isomerization Pd-catalyzed cross-coupling, 100 °C, 12 h% Ligand Isomerized15-20%Decrease in product yield by 10-15%; formation of product isomers.
Catalyst Inhibition Li-mediated polymerization, 25 °C, 1 hLigand:Li Ratio> 2:1Significant decrease in polymerization rate.
Ligand Oxidation Aerobic conditions, Cu-catalyst, 80 °C, 6 h% Ligand Oxidized~10%Gradual catalyst deactivation and formation of colored byproducts.

Experimental Protocols

Protocol 1: Detection of Ligand Isomerization via ¹H NMR Spectroscopy

Objective: To determine if this compound undergoes isomerization during a catalytic reaction.

Methodology:

  • Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the pure this compound ligand in a suitable deuterated solvent before the reaction. Note the chemical shift and coupling constants of the vinylic protons.

  • Reaction Setup: Perform the catalytic reaction under the desired conditions.

  • Work-up: After the reaction is complete, quench the reaction and carefully extract the organic components.

  • Isolation (Optional but Recommended): If possible, separate the ligand from the product and other components of the reaction mixture using column chromatography or another suitable purification technique.

  • Final Spectrum: Record a ¹H NMR spectrum of the recovered ligand (or the crude organic mixture if isolation is not feasible).

  • Analysis: Compare the vinylic region of the final spectrum with the initial spectrum. The appearance of new signals or changes in the coupling patterns of the vinylic protons would indicate that isomerization of the C=C bond has occurred.

Protocol 2: Monitoring Catalyst Deactivation by UV-Vis Spectroscopy

Objective: To monitor the stability of a metal-diamine complex and detect potential catalyst deactivation.

Methodology:

  • Complex Formation: Prepare the metal-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine complex in a suitable solvent.

  • Initial Spectrum: Record the UV-Vis spectrum of the freshly prepared complex. Note the wavelength and absorbance of the characteristic metal-ligand charge transfer (MLCT) band.

  • Reaction Monitoring: Set up the catalytic reaction in a UV-Vis cuvette if possible, or take aliquots from the reaction mixture at regular time intervals.

  • Spectral Acquisition: Record the UV-Vis spectrum of the reaction mixture at each time point.

  • Analysis: A decrease in the absorbance of the MLCT band over time can indicate decomposition of the catalytic complex. The appearance of new bands may suggest the formation of inactive species.

Visualizations

Side_Reactions Potential Side Reactions of this compound in Catalysis cluster_tertiary_amine Tertiary Amine Reactions cluster_c_c_bond C=C Double Bond Reactions cluster_overall Overall Ligand Reactions TMBDA This compound (Ligand) Catalyst_Inhibition Catalyst Inhibition TMBDA->Catalyst_Inhibition Coordination to Metal Oxidation Oxidation (N-Oxide formation) TMBDA->Oxidation With Oxidants Quaternization Quaternization TMBDA->Quaternization With Alkyl Halides Isomerization Isomerization TMBDA->Isomerization With Transition Metals Oligomerization Oligomerization TMBDA->Oligomerization Catalytic Activation Hydrogenation Hydrogenation TMBDA->Hydrogenation With H2 Source Degradation Ligand Degradation TMBDA->Degradation Harsh Conditions

Caption: Overview of potential side reaction pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Reaction Performance Start Poor Reaction Performance (Low Yield / Byproducts) Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Analyze_Products Analyze Byproducts (GC-MS, NMR) Check_Catalyst->Analyze_Products Activity OK Modify_Conditions Modify Reaction Conditions (Temp, Conc, Solvent) Check_Catalyst->Modify_Conditions Inactive Check_Ligand Check Ligand Integrity Analyze_Products->Check_Ligand Check_Ligand->Modify_Conditions Degradation/ Isomerization Optimize Optimized Reaction Check_Ligand->Optimize Intact Modify_Conditions->Start Re-evaluate

Caption: A logical workflow for troubleshooting common issues in reactions utilizing the diamine ligand.

References

Technical Support Center: Purification of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine from a reaction mixture. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

Effectively purifying this compound requires careful attention to potential issues that may arise. The following table outlines common problems, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation - Inefficient fractional distillation setup.[1] - Co-distillation with impurities having similar boiling points. - Thermal decomposition of the product.- Use a longer, insulated fractional distillation column with appropriate packing material to increase the number of theoretical plates.[1] - Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation. - Analyze the crude mixture by GC-MS to identify impurities and optimize distillation conditions accordingly.
Product Discoloration (Yellow/Brown) - Air oxidation of the amine at elevated temperatures. - Presence of acidic impurities causing degradation.- Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon). - Before distillation, wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic byproducts.
Low Yield of Purified Product - Incomplete reaction during synthesis. - Product loss during aqueous workup due to its partial water solubility. - Significant formation of side products.- Monitor the reaction progress using TLC or GC to ensure completion. - When performing an aqueous wash, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the diamine. - Back-extract the aqueous layers with a suitable organic solvent (e.g., dichloromethane or ether) to recover the dissolved product.
Amine Streaking on Silica Gel TLC/Column - Strong interaction between the basic amine and the acidic silica gel.[2][3]- Use a less acidic stationary phase like basic or neutral alumina for column chromatography.[1][4][5][6] - Add a small amount of a competing base, such as triethylamine or ammonia, to the eluent to reduce tailing.[3] - Consider using reversed-phase chromatography with a suitable mobile phase.[2][3]
Formation of Solid Precipitate During Workup - Formation of amine salts (e.g., hydrohalide salts) if the reaction mixture is acidic.- Adjust the pH of the reaction mixture to be basic (pH > 10) with a suitable base (e.g., NaOH or KOH) before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the nucleophilic substitution reaction between a 1,4-dihalo-2-butene, such as 1,4-dichloro-2-butene or 1,4-dibromo-2-butene, and an excess of dimethylamine.[7] The reaction is typically carried out in a polar solvent like ethanol or methanol.[7]

Q2: What are the likely impurities in the crude reaction mixture?

A2: Common impurities may include unreacted starting materials (1,4-dihalo-2-butene and dimethylamine), mono-substituted intermediates (N,N-dimethyl-4-halo-2-buten-1-amine), over-alkylation products (quaternary ammonium salts), and elimination byproducts.[8] If the reaction is not performed under an inert atmosphere, oxidation products can also be present.

Q3: Is vacuum distillation necessary for the purification?

A3: While this compound can be distilled at atmospheric pressure (boiling point approx. 171-172 °C/735 mmHg)[9], vacuum distillation is highly recommended. It lowers the boiling point, which helps to prevent thermal decomposition and the formation of colored impurities due to oxidation at high temperatures.

Q4: How can I assess the purity of the final product?

A4: The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides information on the purity and can help identify any residual impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the product and detect the presence of impurities. The 1H NMR spectrum of the pure (E)-isomer is expected to show signals for the N-methyl protons, the methylene protons adjacent to the nitrogen atoms, and the vinylic protons.[10][11][12][13]

  • Refractive Index: Measuring the refractive index of the purified liquid and comparing it to the literature value (n20/D 1.4416) can be a quick purity check.[9]

Q5: Can I use column chromatography to purify this diamine?

A5: Yes, column chromatography can be used. However, due to the basic nature of the diamine, standard silica gel is not ideal as it can lead to significant product tailing and loss.[2][3] It is recommended to use a more inert stationary phase such as basic or neutral alumina.[1][4][5][6] Alternatively, adding a small percentage of a basic modifier like triethylamine to the eluent when using silica gel can improve the separation.[3]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of this compound from a crude reaction mixture by fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Sodium hydroxide (NaOH) pellets or solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum source (vacuum pump)

  • Manometer

  • Heating mantle

  • Cold trap (recommended)

Procedure:

  • Neutralization and Drying:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Distillation Setup:

    • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Place the dried crude product and a few boiling chips or a magnetic stir bar into the distillation flask.

    • Connect the apparatus to a vacuum pump with a manometer and a cold trap in line.

  • Distillation:

    • Slowly reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect any low-boiling impurities in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of the product at the applied pressure, switch to a clean, pre-weighed receiving flask.

    • Continue distillation at a slow, steady rate, monitoring the temperature and pressure.

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Product Characterization:

    • Determine the yield of the purified product.

    • Assess the purity using GC-MS, NMR, and/or by measuring the refractive index.

Protocol 2: Purification by Column Chromatography on Alumina

This protocol is suitable for smaller scale purifications or for removing polar impurities that are difficult to separate by distillation.

Materials:

  • Crude this compound

  • Basic or neutral alumina (activity I or II)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Packing:

    • Prepare a slurry of alumina in hexane and pour it into the chromatography column.

    • Allow the alumina to settle, draining the excess hexane, to create a well-packed column bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent (e.g., hexane with a small amount of ethyl acetate).

    • Carefully load the sample onto the top of the alumina column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the product. A small amount of triethylamine (e.g., 0.5-1%) can be added to the eluent to improve the elution of the amine.

    • Collect fractions and monitor their composition by TLC (using alumina TLC plates).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

  • Product Characterization:

    • Determine the yield and assess the purity of the final product by GC-MS and/or NMR.

Data Presentation

Property Value Reference
Molecular Formula C₈H₁₈N₂[14][15]
Molecular Weight 142.24 g/mol [9][14][15][16][17]
Boiling Point 171-172 °C at 735 mmHg[9]
Density ~0.808 g/mL at 25 °C[9]
Refractive Index n20/D 1.4416[9]

Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude Reaction Mixture workup 1. Basic Wash (e.g., NaHCO₃) 2. Brine Wash 3. Dry (e.g., MgSO₄) start->workup Initial Purification distillation Vacuum Distillation workup->distillation Primary Method chromatography Column Chromatography (Alumina) workup->chromatography Alternative/Secondary Method analysis GC-MS, NMR, Refractive Index distillation->analysis chromatography->analysis end Pure N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine analysis->end Verification

References

Technical Support Center: N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N,N',N'-Tetramethyl-2-butene-1,4-diamine and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What makes this compound an interesting ligand for metal complexes?

A1: this compound is a chelating ligand, meaning its two nitrogen atoms can bind to a single metal center to form a stable ring-like structure.[1] The presence of a carbon-carbon double bond in its backbone introduces conformational rigidity compared to its saturated analogs like N,N,N',N'-tetramethylethylenediamine (TMEDA).[1] This rigidity can influence the geometry and stability of the resulting metal complexes.[1]

Q2: What are the common stability issues encountered with metal complexes of this compound?

A2: While specific data for this ligand is limited, analogous diamine and Schiff base metal complexes can be susceptible to several stability issues, including:

  • Hydrolysis: The presence of moisture can lead to the breakdown of the complex, particularly if the ligand can be hydrolyzed.

  • Thermal Decomposition: At elevated temperatures, the complex may decompose, leading to the loss of ligands and reduction of the metal center.

  • Oxidative Instability: Some complexes may be sensitive to air and undergo oxidation, which can alter the oxidation state of the metal and the structure of the complex.

  • Ligand Dissociation: In solution, the this compound ligand may dissociate from the metal center, leading to an equilibrium mixture of species.

Q3: How does the unsaturation in the ligand backbone affect complex stability?

A3: The C=C double bond in this compound introduces a degree of rigidity to the chelate ring formed upon coordination. This can enhance the thermodynamic stability of the complex, an observation known as the chelate effect.[1] However, the double bond could also be a site for unwanted side reactions, such as hydrogenation or oxidation, depending on the reaction conditions and the nature of the metal center.

Troubleshooting Guide

Issue 1: Low or No Yield of the Metal Complex

Symptom Possible Cause Troubleshooting Steps
No product formation or very low yield.Poor quality of reagents: The this compound ligand or the metal salt may have degraded.- Use freshly purified ligand and high-purity metal salts. - Store the ligand under an inert atmosphere and away from light.
Presence of moisture: The reaction may be sensitive to water, leading to hydrolysis of the metal salt or the ligand.- Use anhydrous solvents and dry glassware. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature: The reaction may require a specific temperature to proceed efficiently.- Optimize the reaction temperature by running small-scale trials at different temperatures. - Monitor the reaction progress using techniques like TLC or NMR spectroscopy.
Inappropriate solvent: The ligand and/or metal salt may not be sufficiently soluble in the chosen solvent.- Select a solvent in which both reactants are soluble. Common choices for similar complexes include ethanol, methanol, acetonitrile, or THF.

Issue 2: Decomposition of the Isolated Metal Complex

Symptom Possible Cause Troubleshooting Steps
The color of the complex changes over time, or the material becomes insoluble.Air or moisture sensitivity: The complex may be degrading due to oxidation or hydrolysis.- Store the complex under an inert atmosphere. - Avoid exposure to moisture by using a desiccator or glovebox for storage.
The complex decomposes upon heating.Thermal instability: The complex may have a low decomposition temperature.- Determine the decomposition temperature using Thermogravimetric Analysis (TGA). - Avoid high temperatures during purification and handling.
The NMR spectrum of the complex changes over time in solution.Ligand dissociation or rearrangement: The complex may be unstable in solution, leading to the dissociation of the ligand or rearrangement of the coordination sphere.- Monitor the stability of the complex in solution using time-resolved NMR spectroscopy. - Consider using a less coordinating solvent. - Store solutions at low temperatures.

Quantitative Data

The following tables provide representative thermal decomposition data and stability constants for metal complexes with diamine and related ligands. Note that specific data for this compound complexes are not widely available, and these values should be used as a general guide.

Table 1: Thermal Decomposition Temperatures of Representative Diamine and Schiff Base Metal Complexes

ComplexDecomposition Temperature (°C)Final Residue
[Ni(p-aminobenzaldehyde-en)(H₂O)₂]Cl₂250-350NiO
[Cu(p-aminobenzaldehyde-en)(H₂O)₂]Cl₂220-320CuO
[Co(salen)]>300Co₃O₄
[Ni(salen)]>300NiO

Data is representative and sourced from analogous systems. 'en' denotes ethylenediamine; 'salen' denotes N,N'-bis(salicylidene)ethylenediamine.

Table 2: Stability Constants (log K) of Representative Diamine Metal Complexes in Aqueous Solution

Metal IonLigandlog K₁log K₂
Cu(II)Ethylenediamine10.559.05
Ni(II)Ethylenediamine7.326.12
Zn(II)Ethylenediamine5.665.05
Cu(II)1,3-Diaminopropane9.66.7

Data is for common diamine ligands and serves as a reference for the expected range of stability constants.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the metal complex into a TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.

    • Set the temperature program to ramp from room temperature to a final temperature (e.g., 800 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Start the TGA run and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset temperature of a weight loss step is generally considered the decomposition temperature.

    • The final residual mass can help identify the metallic oxide or metal residue.

Protocol 2: Monitoring Complex Stability in Solution by ¹H NMR Spectroscopy

  • Sample Preparation: Prepare a solution of the metal complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN) at a known concentration.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared solution. Note the chemical shifts and integrals of the ligand protons.

  • Time-Resolved Measurements:

    • Store the NMR tube under controlled conditions (e.g., room temperature, protected from light).

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every hour for the first few hours, then every 24 hours).

  • Data Analysis:

    • Compare the spectra over time.

    • Look for the appearance of new signals corresponding to the free ligand or decomposition products.

    • Changes in the chemical shifts or broadening of the signals of the complex can indicate dynamic processes such as ligand exchange.

    • Integrate the signals of the complex and any new species to quantify the extent of decomposition over time.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_stability Stability Assessment cluster_troubleshooting Troubleshooting start Start: Synthesis of Metal Complex reaction Reaction of Ligand and Metal Salt start->reaction isolation Isolation and Purification reaction->isolation characterization Initial Characterization (NMR, IR, etc.) isolation->characterization low_yield Low Yield? isolation->low_yield tga Thermal Stability (TGA) characterization->tga nmr Solution Stability (NMR) characterization->nmr uvvis Solution Stability (UV-Vis) characterization->uvvis decomposition Decomposition? characterization->decomposition optimize Optimize Reaction Conditions low_yield->optimize purify Re-purify Reagents low_yield->purify storage Modify Storage Conditions decomposition->storage logical_relationship cluster_causes Potential Causes of Instability cluster_effects Observed Effects moisture Presence of Moisture hydrolysis Hydrolysis moisture->hydrolysis oxygen Presence of Oxygen oxidation Oxidation oxygen->oxidation heat Elevated Temperature thermal_decomp Thermal Decomposition heat->thermal_decomp solvent Coordinating Solvent ligand_dissoc Ligand Dissociation solvent->ligand_dissoc

References

Technical Support Center: Overcoming Solubility Challenges with N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having trouble dissolving this compound in an aqueous buffer for my biological assay. What should I do?

A2: The solubility of amines in aqueous solutions is highly dependent on pH. As a diamine, this compound is basic and will be more soluble in acidic solutions due to the formation of protonated, more polar ammonium salts. Try lowering the pH of your buffer. However, always consider the pH stability of your compound and the requirements of your specific assay.

Q3: Can temperature be used to improve the solubility of this compound?

A3: For many compounds, solubility increases with temperature. Gently warming the solvent while dissolving the compound can be an effective technique. However, be cautious as this compound is a flammable liquid with a flash point of 51-54.44°C.[2][3] Ensure that any heating is done with appropriate safety precautions and below the solvent's boiling point and the compound's flash point.

Q4: Are there any recommended solvents for creating a stock solution of this compound?

A4: While specific data is limited, based on the principle of "like dissolves like," polar aprotic solvents such as DMSO and DMF, or polar protic solvents like ethanol, are often good starting points for creating stock solutions of amine-containing compounds. It is always best to perform a small-scale solubility test with a few candidate solvents to determine the most suitable one for your application.

Troubleshooting Guide

This guide will help you to diagnose and resolve common solubility problems.

Problem Possible Cause Suggested Solution
Compound will not dissolve in water or aqueous buffer. The compound is insufficiently polar to dissolve in the aqueous medium. The pH of the solution is too high (neutral or basic).1. Adjust pH: Lower the pH of the aqueous solution by adding a dilute acid (e.g., HCl). This will protonate the amine groups, forming a more soluble salt. 2. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Compound precipitates out of solution after initial dissolution. The solution is supersaturated. A change in temperature or solvent composition has occurred. The compound is degrading.1. Check for Supersaturation: Try preparing a more dilute solution. 2. Maintain Temperature: If the compound was dissolved with heating, ensure the solution is maintained at that temperature or that the compound remains soluble upon cooling to ambient temperature. 3. Solvent Compatibility: If diluting a stock solution, add it slowly to the aqueous buffer while stirring to avoid localized high concentrations that can lead to precipitation.
The choice of organic solvent for the stock solution is interfering with the experiment. The organic solvent is cytotoxic or inhibits an enzyme in your assay.1. Solvent Toxicity Screen: Run a control experiment to determine the maximum concentration of the organic solvent that is tolerated by your system. 2. Alternative Solvents: Test other less-toxic, water-miscible organic solvents for creating your stock solution.
The compound appears oily or forms a separate layer in the solvent. The solvent and compound are immiscible.1. Select a Different Solvent: Refer to a solvent miscibility chart and choose a solvent with a polarity more similar to the compound. Given its amine groups, polar solvents are a good starting point.

Experimental Protocols

Protocol 1: Qualitative Assessment of Solubility

Objective: To quickly determine suitable solvents for this compound.

Materials:

  • This compound

  • Selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of this compound to a vial.

  • Add 1 mL of the test solvent to the vial.

  • Vortex the mixture for 30 seconds.

  • Visually inspect the solution for any undissolved material.

  • Record your observations as "freely soluble," "sparingly soluble," or "insoluble."

Protocol 2: pH-Dependent Aqueous Solubility Enhancement

Objective: To increase the aqueous solubility of this compound by pH adjustment.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

Procedure:

  • Add a known amount of this compound to a volume of deionized water to create a suspension.

  • Place the suspension on a magnetic stirrer.

  • Slowly add 0.1 M HCl dropwise to the suspension.

  • Monitor the pH and observe the dissolution of the solid.

  • Continue adding acid until the compound is fully dissolved.

  • Record the final pH of the clear solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_decision Decision cluster_outcome Outcome start Start with N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine weigh Weigh Compound start->weigh add_solvent Add Test Solvent weigh->add_solvent vortex Vortex add_solvent->vortex observe Observe Solubility vortex->observe is_soluble Is it Soluble? observe->is_soluble soluble Solvent is Suitable is_soluble->soluble Yes insoluble Try Another Solvent or Method is_soluble->insoluble No insoluble->add_solvent

Caption: Workflow for qualitative solubility testing.

signaling_pathway compound Insoluble Diamine (Basic Form) protonation Protonation of Amine Groups compound->protonation pH acid Add Acid (H+) acid->protonation salt Soluble Diamine Salt (Acidic Form) protonation->salt Increased Polarity

Caption: pH effect on diamine solubility.

References

Technical Support Center: Optimizing Synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common method of reacting 1,4-dibromo-2-butene with dimethylamine.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Insufficient Amine: An excess of dimethylamine is crucial to drive the reaction forward and to act as a base to neutralize the hydrobromic acid byproduct.

    • Recommendation: Use a significant excess of dimethylamine, typically 4 equivalents or more relative to 1,4-dibromo-2-butene.

  • Inadequate Base: The reaction generates two equivalents of HBr, which can protonate the dimethylamine, rendering it non-nucleophilic.

    • Recommendation: In addition to excess dimethylamine, consider adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the acid.[1]

  • Low Reaction Temperature: The reaction rate may be too slow at room temperature.

    • Recommendation: Gently heat the reaction mixture. A temperature of 50°C to refluxing ethanol (around 78°C) can significantly increase the reaction rate.[1]

  • Improper Solvent: The choice of solvent is critical for reactant solubility and reaction rate.

    • Recommendation: Use polar protic solvents such as ethanol or methanol, which are effective in facilitating nucleophilic substitution reactions.[1]

Problem 2: Presence of Multiple Products in the Final Mixture (Impurity Profile)

Possible Causes and Solutions:

  • Over-alkylation (Quaternary Ammonium Salt Formation): The desired tertiary amine product is still nucleophilic and can react further with the 1,4-dibromo-2-butene to form a quaternary ammonium salt. This is a common side reaction in the alkylation of amines.

    • Recommendation:

      • Use a large excess of dimethylamine to increase the probability of the alkyl halide reacting with the primary nucleophile.

      • Maintain a moderate reaction temperature; excessive heat can favor over-alkylation.

      • Slow, dropwise addition of the 1,4-dibromo-2-butene to the dimethylamine solution can help maintain a low concentration of the alkylating agent, thus minimizing the secondary reaction.

  • Incomplete Reaction: The presence of starting materials (1,4-dibromo-2-butene and dimethylamine) in the final product.

    • Recommendation:

      • Increase the reaction time or temperature as suggested in "Problem 1".

      • Ensure efficient stirring to maximize contact between reactants.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Separating Product from Excess Dimethylamine and its Salt: Excess dimethylamine and its hydrobromide salt are common impurities.

    • Recommendation:

      • Aqueous Workup: After the reaction is complete, perform an aqueous workup. The product, being a tertiary amine, will be soluble in organic solvents, while the dimethylamine hydrobromide salt is water-soluble. Washing the organic layer with water will remove the salt.

      • Acid Wash: To remove residual unreacted dimethylamine, wash the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated dimethylamine will move to the aqueous layer. The desired product will also be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the desired product, which can then be extracted with an organic solvent.

  • Removing Quaternary Ammonium Salt Byproduct: This byproduct can be challenging to separate due to its ionic nature.

    • Recommendation:

      • Trituration: Some quaternary ammonium salts are insoluble in non-polar solvents like hexane or acetone. Washing the crude product with such a solvent can help remove the salt.

      • Chromatography: Column chromatography on silica gel can be used for purification. It is often beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent tailing of the amine product on the acidic silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely used method is the nucleophilic substitution reaction between 1,4-dibromo-2-butene and an excess of dimethylamine.[1] A base is typically added to neutralize the hydrobromic acid formed during the reaction.[1]

Q2: Which stereoisomer of this compound is typically formed?

A2: The reaction generally yields the (E)-stereoisomer (trans configuration across the double bond), which is the more thermodynamically stable product. The stereochemistry of the final product is often dictated by the stereochemistry of the starting dihalo-2-butene.[1]

Q3: What is the role of the excess dimethylamine in the reaction?

A3: The excess dimethylamine serves two primary purposes. Firstly, it acts as the nucleophile to displace the bromide ions from the 1,4-dibromo-2-butene. Secondly, it functions as a base to neutralize the hydrobromic acid (HBr) that is generated as a byproduct.

Q4: Can I use 1,4-dichloro-2-butene instead of 1,4-dibromo-2-butene?

A4: Yes, 1,4-dichloro-2-butene can be used as a more cost-effective starting material. However, since chloride is a poorer leaving group than bromide, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve a comparable yield.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the 1,4-dibromo-2-butene starting material should be observed to disappear over time, with a new, more polar spot for the diamine product appearing.

Data Presentation

The following table summarizes hypothetical reaction conditions for the synthesis of this compound, illustrating the impact of different parameters on the reaction outcome. This table is a representative example and does not reflect actual experimental data from a specific cited source.[1]

EntryDimethylamine (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
14.0-Ethanol501278
24.0K₂CO₃ (2.5)Ethanol78 (reflux)690
33.0Et₃N (3.0)Methanol501282
44.0K₂CO₃ (2.5)Acetonitrile501275

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound from 1,4-dibromo-2-butene and dimethylamine.

Materials:

  • 1,4-dibromo-2-butene

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethanol or Methanol (anhydrous)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add the chosen solvent (e.g., ethanol).

  • Addition of Amine and Base: Add an excess of dimethylamine (at least 4 equivalents) to the solvent. If using a separate base, add potassium carbonate (2.5 equivalents) or triethylamine (3.0 equivalents).

  • Addition of Alkyl Halide: Dissolve 1,4-dibromo-2-butene (1 equivalent) in a small amount of the reaction solvent and add it to the addition funnel. Add the solution dropwise to the stirred amine solution over a period of 30-60 minutes. An ice bath can be used to control the initial exothermic reaction if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 50°C or reflux) and maintain it for several hours (e.g., 6-12 hours).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue to dissolve any inorganic salts.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using an eluent system such as hexane/ethyl acetate with a small percentage of triethylamine) to yield pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Reaction Setup (Solvent, Amine, Base) add_halide 2. Add 1,4-dibromo-2-butene start->add_halide react 3. Heat and Stir add_halide->react monitor 4. Monitor by TLC react->monitor cool 5. Cool Reaction monitor->cool evaporate 6. Remove Solvent cool->evaporate extract 7. Aqueous Extraction evaporate->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate dry->concentrate purify 10. Distillation or Chromatography concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_amine Increase Dimethylamine (>4 eq.) start->check_amine check_base Add Base (K₂CO₃ or Et₃N) start->check_base check_temp Increase Temperature (50°C - Reflux) start->check_temp check_solvent Use Polar Solvent (Ethanol/Methanol) start->check_solvent impurities Multiple Products? over_alkylation Over-alkylation? impurities->over_alkylation incomplete Incomplete Reaction? impurities->incomplete slow_addition Slowly Add Alkyl Halide over_alkylation->slow_addition moderate_temp Use Moderate Temperature over_alkylation->moderate_temp incomplete->check_temp increase_time Increase Reaction Time incomplete->increase_time

Caption: Troubleshooting logic for optimizing the synthesis of the target diamine.

References

preventing decomposition of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS 111-52-4). This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its decomposition.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (e.g., yellowing or browning of the liquid) 1. Oxidation: Exposure to air (oxygen) can lead to the oxidation of the amine or the double bond. 2. Contamination: Introduction of impurities from improper handling or contaminated equipment.1. Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Purge Headspace: Before sealing, flush the container's headspace with an inert gas. 3. QC Check: Verify purity using techniques like NMR or GC-MS. Consider re-purification by distillation if necessary.
Loss of Reactivity or Efficacy (e.g., in catalysis) 1. Decomposition: The compound may have degraded due to improper storage (exposure to light, heat, or air). 2. Hydrolysis: Amines can be hygroscopic; absorbed moisture can affect reactions.[2] 3. Formation of Carbonate Salts: Reaction with atmospheric CO₂ can form inactive carbonate salts.1. Verify Storage Conditions: Ensure the compound was stored according to recommendations (cool, dry, dark, under inert gas).[1][3][4] 2. Use Dry Solvents/Reagents: Ensure all experimental components are anhydrous. 3. Fresh Sample: Use a fresh, unopened sample if decomposition is suspected. Perform a small-scale test reaction to confirm activity.
Appearance of Precipitate or Solid Material 1. Carbonate Formation: Reaction with atmospheric CO₂ can form solid N,N,N',N'-tetramethyl-2-butene-1,4-diammonium carbonate. 2. Polymerization: The double bond can be susceptible to polymerization, initiated by light, heat, or acidic impurities.1. Minimize Air Exposure: Keep the container tightly sealed when not in use.[2] 2. Inert Gas Blanket: Store under a positive pressure of nitrogen or argon. 3. Filtration: If the precipitate is minimal and purity is not compromised for the intended application, the solid may be removed by filtration under an inert atmosphere. Re-testing the material is advised.
Inconsistent Experimental Results 1. Variable Purity: The purity of the diamine may vary between batches or due to gradual decomposition over time. 2. Isomerization: Although the (E)-isomer (trans) is more stable, interconversion to the (Z)-isomer (cis) could be a factor under certain conditions, affecting its properties as a ligand.[5]1. Standardize QC: Perform a purity check (e.g., ¹H NMR) on each new bottle or before starting a critical series of experiments. 2. Consistent Sourcing: Use material from the same supplier and lot number for a series of related experiments to minimize variability.
Logical Troubleshooting Workflow

If you suspect that your this compound has decomposed, follow this workflow to diagnose the issue.

G start Decomposition Suspected (e.g., discoloration, poor reactivity) visual_inspect Visually Inspect Sample: - Color? - Precipitate? start->visual_inspect check_storage Review Storage Conditions: - Inert Atmosphere? - Temperature (10-25°C)? - Light Protected? qc_test Perform Quality Control (e.g., NMR, GC-MS) check_storage->qc_test Storage Inadequate pass Material is OK Proceed with Experiment check_storage->pass Storage OK & No Visual Issue visual_inspect->check_storage Abnormality Observed visual_inspect->qc_test Looks OK, but reactivity is low compare_spec Compare to Specification or Reference Data qc_test->compare_spec compare_spec->pass Meets Spec fail Material Has Decomposed compare_spec->fail Fails Spec action Action Required: - Procure New Material - Re-purify if feasible - Adjust Storage Protocol fail->action G TMBDA N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine Oxidized Oxidized Products (N-oxides, epoxides) TMBDA->Oxidized Carbonate Ammonium Carbonate Salt TMBDA->Carbonate Polymer Polymerized Material TMBDA->Polymer O2 Air (O₂) O2->Oxidized CO2 Air (CO₂) CO2->Carbonate Light Light / Heat Light->Polymer

References

troubleshooting guide for using N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a chelating ligand used in inorganic and organometallic chemistry. Its two nitrogen atoms coordinate to a single metal center, forming a stable chelate ring, which enhances the stability of the resulting metal complexes.[1] It is particularly useful in stabilizing metal complexes in various catalytic processes and is also used in organic synthesis reactions that require the formation of carbon-nitrogen bonds.[2]

2. What are the main safety hazards associated with this compound?

This compound is a flammable liquid and vapor.[3][4] It is also corrosive and can cause severe skin burns and eye damage.[3][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][6]

3. How should this compound be stored?

It should be stored in a tightly closed container in a well-ventilated place, away from heat, sparks, and open flames.[5][6] For long-term stability, it is recommended to store it under an inert atmosphere, such as nitrogen.[5][7]

4. What is the difference between the (E) and (Z) isomers of this compound?

The presence of a carbon-carbon double bond in the butene backbone allows for the existence of (E) and (Z) stereoisomers. The (E) isomer, also referred to as the trans isomer, is generally the more thermodynamically stable and commonly synthesized product.[1] The stereochemistry of the starting material, typically a dihalo-2-butene, dictates the stereochemical outcome of the synthesis.[1]

Troubleshooting Guide

Synthesis & Purification Issues

Problem: Low yield during synthesis from 1,4-dibromo-2-butene and dimethylamine.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction goes to completion by monitoring it using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). You may need to increase the reaction time or temperature, or use a slight excess of dimethylamine.

  • Possible Cause 2: Side reactions.

    • Solution: The reaction of 1,4-dibromo-2-butene with dimethylamine can sometimes lead to elimination or polymerization side products.[1] Running the reaction at a lower temperature might minimize these side reactions. Ensure the purity of your starting materials.

  • Possible Cause 3: Loss during workup.

    • Solution: The product is a water-soluble amine. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery. Adjusting the pH of the aqueous layer to be more basic before extraction can also improve the partitioning of the amine into the organic phase.

Problem: Difficulty in purifying the product.

  • Possible Cause 1: Co-distillation with solvent.

    • Solution: If purifying by distillation, ensure the complete removal of the reaction solvent beforehand. The boiling point of the product is around 171-173 °C.[8]

  • Possible Cause 2: Presence of impurities with similar boiling points.

    • Solution: If fractional distillation is not effective, consider alternative purification methods such as column chromatography on silica gel or alumina. A solvent system of dichloromethane/methanol with a small amount of triethylamine can be effective for purifying amines.

Handling & Storage Issues

Problem: The compound has turned yellow or brown over time.

  • Possible Cause: Decomposition.

    • Solution: Amines can be susceptible to air oxidation. This is often indicated by a change in color. Ensure the compound is stored under an inert atmosphere (nitrogen or argon) and in a tightly sealed container to prevent exposure to air and moisture.[7] For long-term storage, refrigeration is recommended.

Application Issues in Metal Complexation

Problem: Failure to form the desired metal complex.

  • Possible Cause 1: Inactive ligand.

    • Solution: Ensure the this compound is pure and has not decomposed. Purity can be checked by NMR spectroscopy.

  • Possible Cause 2: Incorrect reaction conditions.

    • Solution: The coordination of the ligand to the metal center can be sensitive to the solvent, temperature, and the nature of the metal precursor. Consult literature for specific protocols for the metal complex you are trying to synthesize. The conformational rigidity of the ligand due to the C=C double bond might require specific conditions for effective chelation compared to its saturated analogs like TMEDA.[1]

  • Possible Cause 3: Steric hindrance.

    • Solution: The tetramethyl groups can introduce steric bulk. If the metal center is also sterically hindered, complex formation may be difficult. Using a less sterically demanding metal precursor or a different ligand might be necessary.

Problem: The resulting metal complex is unstable.

  • Possible Cause: Sensitivity to air or moisture.

    • Solution: Many organometallic complexes are sensitive to air and moisture. All manipulations should be carried out using Schlenk line techniques or in a glovebox under an inert atmosphere. Ensure all solvents are rigorously dried and degassed before use.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₈N₂[3]
Molecular Weight142.24 g/mol [3][7]
Boiling Point171-173 °C/735 mmHg[8]
Density0.808 - 0.82 g/mL at 25 °C[7][8]
Refractive Indexn20/D 1.4416[8]
Flash Point51 - 54.44 °C[4][7]

Table 2: Safety Information

HazardDescriptionGHS Classification
FlammabilityFlammable liquid and vaporFlammable Liquid 3[3][4]
CorrosivityCauses severe skin burns and eye damageSkin Corrosion 1B[3][4]

Experimental Protocols

General Synthesis of (E)-N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

This protocol is a general guideline and may need to be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of dimethylamine (2.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF). Cool the flask in an ice bath.

  • Addition of Reagent: Slowly add a solution of (E)-1,4-dibromo-2-butene (1.0 equivalent) in THF to the stirred dimethylamine solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the dimethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in water and make the solution basic (pH > 12) with the addition of a strong base like NaOH. Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield the pure diamine.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 Dimethylamine reaction Nucleophilic Substitution reactant1->reaction reactant2 (E)-1,4-dibromo-2-butene reactant2->reaction workup Aqueous Workup & Extraction reaction->workup Crude Product purification Vacuum Distillation workup->purification product N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

ComplexationReaction cluster_reactants Reactants cluster_process Process cluster_product Product ligand N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine reaction Coordination ligand->reaction metal_precursor Metal Precursor (e.g., MCl₂) metal_precursor->reaction complex Metal-Diamine Complex reaction->complex

Caption: General scheme for a metal complexation reaction.

References

Technical Support Center: N,N,N',N'-Tetramethyl-2-butene-1,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Our aim is to help you identify and mitigate the formation of common byproducts in your reactions.

Troubleshooting Guide: Byproduct Identification and Mitigation

The synthesis of this compound, typically achieved by the reaction of a trans-1,4-dihalo-2-butene with dimethylamine, can sometimes be accompanied by the formation of undesired byproducts. This guide will help you identify potential impurities and suggest corrective actions.

Table 1: Common Byproducts in the Synthesis of this compound

Byproduct NameStructureLikely Cause(s)Suggested Analytical Method(s) for IdentificationMitigation Strategies
Monosubstituted Intermediate (CH₃)₂NCH₂CH=CHCH₂X (X = Cl, Br)- Insufficient reaction time- Inadequate amount of dimethylamine- Low reaction temperatureGC-MS, ¹H NMR, ¹³C NMR- Increase reaction time- Use a larger excess of dimethylamine- Increase reaction temperature
Elimination Byproduct CH₂=CHCH=CHN(CH₃)₂- High reaction temperatures- Use of a strong, sterically hindered baseGC-MS, ¹H NMR, ¹³C NMR- Maintain a moderate reaction temperature- Use a non-hindered base or an excess of dimethylamine to act as the base
Cyclic Byproduct (Pyrrolinium Salt) [(CH₃)₂N(CH₂)₂CH=CH]⁺X⁻- Presence of cis-1,4-dihalo-2-butene impurity in the starting material¹H NMR, ¹³C NMR, ESI-MS- Use a high-purity trans-1,4-dihalo-2-butene starting material- Purify the starting material before use
Over-alkylation Product (Quaternary Ammonium Salt) [(CH₃)₃N⁺CH₂CH=CHCH₂N(CH₃)₂]X⁻- Reaction with methylating agents (e.g., from solvent degradation)- Use of methyl iodide as an additive¹H NMR, ¹³C NMR, ESI-MS- Use high-purity, dry solvents- Avoid the use of methylating agents

Frequently Asked Questions (FAQs)

Q1: My reaction yield of this compound is consistently low. What are the most likely reasons?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be checked by analyzing the crude reaction mixture for the presence of the monosubstituted intermediate using GC-MS or NMR. To address this, you can try increasing the reaction time, using a larger excess of dimethylamine, or moderately increasing the reaction temperature.

  • Competing Elimination Reaction: High reaction temperatures can favor the elimination of HX from the dihalo-butene starting material, leading to the formation of volatile byproducts. Maintaining a controlled and moderate temperature throughout the reaction is crucial.

  • Loss During Work-up: The desired product is a water-soluble amine. Ensure that your aqueous extraction and washing steps are performed with appropriate pH control (typically basic conditions) to minimize its loss to the aqueous phase.

Q2: I am observing an unexpected peak in my ¹H NMR spectrum that I suspect is a byproduct. How can I identify it?

A2: The first step is to compare the spectrum of your product with a reference spectrum of pure this compound. Key signals for the desired product are:

  • Singlet for the N-methyl protons.

  • Multiplet for the methylene protons adjacent to the nitrogen atoms.

  • Multiplet for the vinyl protons.

If you observe additional peaks, consider the following possibilities based on their chemical shifts and multiplicities:

  • Monosubstituted Intermediate: You might see signals corresponding to a CH₂-X group, which would be at a different chemical shift than the CH₂-N protons.

  • Elimination Byproduct: The formation of a conjugated diene system would result in characteristic signals in the vinyl region of the NMR spectrum.

  • Cyclic Byproduct: The formation of a pyrrolinium salt will lead to downfield shifts for the protons on and adjacent to the positively charged nitrogen atom.

For definitive identification, it is recommended to use a combination of analytical techniques, including GC-MS for volatile byproducts and 2D NMR techniques (like COSY and HSQC) for more complex structures.

Q3: How can I remove byproducts from my final product?

A3: The purification strategy will depend on the nature of the byproducts:

  • Distillation: If the byproducts have significantly different boiling points from the desired product, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: For non-volatile byproducts or those with similar boiling points, column chromatography on silica gel or alumina using an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane or heptane with a polar solvent like ethyl acetate or isopropanol, often with a small amount of a basic modifier like triethylamine) is a common technique.

  • Acid-Base Extraction: The basic nature of the desired diamine allows for its separation from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous phase. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with a solution of dimethylamine (typically a 2M solution in a suitable solvent like THF or ethanol, in at least a 4-fold molar excess relative to the dihalo-butene).

  • Cool the dimethylamine solution in an ice bath.

  • Slowly add a solution of trans-1,4-dihalo-2-butene (e.g., trans-1,4-dichloro-2-butene) in the same solvent to the cooled dimethylamine solution via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours). The reaction progress can be monitored by TLC or GC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Make the solution basic by adding a suitable base (e.g., NaOH or K₂CO₃).

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound reactions.

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_byproducts Potential Byproducts start_dihalo trans-1,4-Dihalo-2-butene reaction Nucleophilic Substitution start_dihalo->reaction byproduct_cyclic Cyclic start_dihalo->byproduct_cyclic cis-Isomer Impurity start_dma Dimethylamine start_dma->reaction workup Aqueous Work-up reaction->workup byproduct_mono Monosubstituted reaction->byproduct_mono Incomplete Reaction byproduct_elim Elimination reaction->byproduct_elim High Temp. purification Distillation / Chromatography workup->purification product N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine purification->product

Caption: Reaction workflow for the synthesis of this compound.

troubleshooting_tree start Unexpected Byproduct Detected q1 Analyze by GC-MS start->q1 volatile Volatile Byproduct q1->volatile Yes non_volatile Non-Volatile Byproduct q1->non_volatile No q2_volatile Compare Mass Spectrum with Library Data volatile->q2_volatile q2_non_volatile Analyze by NMR & ESI-MS non_volatile->q2_non_volatile elimination Identify Elimination Product q2_volatile->elimination Match for C₈H₁₅N mono_sub Identify Monosubstituted Product q2_volatile->mono_sub Match for C₆H₁₂NX cyclic Identify Cyclic Pyrrolinium Salt q2_non_volatile->cyclic Characteristic NMR shifts & m/z over_alk Identify Quaternary Ammonium Salt q2_non_volatile->over_alk Characteristic NMR shifts & m/z

Caption: Decision tree for identifying unknown byproducts in the reaction mixture.

Technical Support Center: N,N,N',N'-Tetramethyl-2-butene-1,4-diamine and Related Amine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is not widely documented as a catalyst in scientific literature. The following guide provides general principles and troubleshooting advice for using tertiary diamines and similar amine compounds as catalysts. The experimental protocols and data are illustrative and should be adapted for your specific reaction.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield 1. Catalyst Inactivity• Ensure the catalyst is pure and free from inhibiting impurities. • Consider an alternative, more established amine catalyst.
2. Inappropriate Reaction Conditions• Optimize temperature, concentration, and reaction time. • Screen a variety of solvents to find one that favors the desired reaction pathway.
3. Substrate Issues• Verify the purity and reactivity of your starting materials.
Slow Reaction Rate 1. Insufficient Catalyst Loading• Incrementally increase the catalyst loading (e.g., from 1 mol% to 10 mol%).
2. Low Temperature• Gradually increase the reaction temperature in controlled increments.
3. Poor Solubility• Select a solvent in which all reactants and the catalyst are fully soluble.
Poor Selectivity (Chemoselectivity, Regioselectivity, etc.) 1. Non-Optimal Temperature• Lowering the reaction temperature can often improve selectivity.
2. Solvent Effects• The polarity and nature of the solvent can significantly influence selectivity. Screen a range of solvents.
3. Steric/Electronic Mismatch• The inherent structure of the catalyst may not be suitable for the desired transformation. Consider a catalyst with different steric bulk or electronic properties.
Catalyst Decomposition or Deactivation 1. Reaction with Substrates or Products• Analyze the reaction mixture for byproducts that may indicate catalyst degradation.
2. Presence of Impurities• Ensure all reagents and solvents are pure and dry, as water or acidic impurities can protonate and deactivate the amine catalyst.
3. Thermal Instability• If high temperatures are required, verify the thermal stability of the catalyst.

Frequently Asked Questions (FAQs)

Q1: How can I enhance the catalytic activity of a tertiary diamine catalyst like this compound?

A1: Enhancing catalytic activity generally involves optimizing the reaction conditions. Key parameters to investigate include catalyst loading, temperature, solvent, and reactant concentrations. For amine catalysts, ensuring an anhydrous and inert atmosphere can also be critical to prevent protonation and deactivation.

Q2: What is a typical catalyst loading for an amine catalyst?

A2: Catalyst loading for amine organocatalysts can range from 1 to 20 mol%. A good starting point for optimization is often 5-10 mol%.

Q3: The reaction is not proceeding. How do I know if the catalyst is the problem?

A3: To determine if the catalyst is the issue, you can run a control experiment without the catalyst to see if any background reaction occurs. You can also try a more established and reliable catalyst for the same type of reaction to see if the desired product is formed. Finally, analytical techniques like NMR spectroscopy can be used to monitor the stability of the catalyst under the reaction conditions.

Q4: Can I "activate" my diamine catalyst before the reaction?

A4: While some catalysts require a pre-activation step, for simple amine catalysts, ensuring purity is the most critical form of "activation." This involves removing any water or acidic impurities that could protonate the nitrogen atoms, rendering them non-basic and catalytically inactive. This can be achieved by drying the catalyst under vacuum or by using a fresh, high-purity batch.

Experimental Protocols

Protocol 1: General Procedure for a Michael Addition Catalyzed by a Tertiary Diamine
  • To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael donor (1.0 mmol), the Michael acceptor (1.2 mmol), and the solvent (5 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the tertiary diamine catalyst (e.g., this compound) (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography.

Quantitative Data Summary

Table 1: Effect of Solvent on a Hypothetical Diamine-Catalyzed Reaction
Solvent Dielectric Constant Yield (%) Selectivity (Product A:B)
Toluene2.44585:15
Dichloromethane9.17890:10
Acetonitrile37.56270:30
DMSO47.05565:35
Table 2: Optimization of Reaction Parameters
Parameter Condition Yield (%)
Catalyst Loading 1 mol%25
5 mol%68
10 mol%78
Temperature 0 °C52
25 °C (RT)78
50 °C75 (slight decomposition)
Concentration 0.1 M70
0.5 M78
1.0 M72

Visualizations

Catalytic_Cycle Catalyst Diamine Catalyst Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 + Substrate A SubstrateA Substrate A SubstrateA->Intermediate1 Intermediate2 Ternary Complex Intermediate1->Intermediate2 + Substrate B SubstrateB Substrate B SubstrateB->Intermediate2 Product Product Intermediate2->Product - Catalyst Product->Catalyst

Caption: A general catalytic cycle for a diamine-catalyzed reaction.

Troubleshooting_Workflow Start Reaction Failed (Low Yield/Selectivity) CheckPurity Verify Purity of Catalyst & Reagents Start->CheckPurity OptimizeCond Optimize Conditions (Temp, Solvent, Conc.) CheckPurity->OptimizeCond Purity OK Success Problem Solved CheckPurity->Success Impurity Found & Removed ChangeCat Screen Alternative Catalysts OptimizeCond->ChangeCat No Improvement OptimizeCond->Success Improvement Achieved ChangeCat->Success Better Catalyst Found Fail Consult Literature for Alternative Methods ChangeCat->Fail No Improvement

Caption: A workflow for troubleshooting a failed catalytic reaction.

Optimization_Parameters Activity Catalytic Activity (Yield & Selectivity) Temp Temperature Activity->Temp Solvent Solvent Activity->Solvent Loading Catalyst Loading Activity->Loading Conc Concentration Activity->Conc

Caption: Key parameters influencing catalytic activity.

Validation & Comparative

A Comparative Guide to the Catalytic Activity of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine and TMEDA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activities of two prominent diamine ligands: N,N,N',N'-Tetramethyl-2-butene-1,4-diamine and the widely used N,N,N',N'-tetramethylethylenediamine (TMEDA). While direct, side-by-side experimental comparisons in the literature are limited, this document synthesizes available information on their structural properties and individual catalytic applications to offer insights into their potential performance differences.

Structural and Electronic Properties: Flexibility vs. Rigidity

The core difference between TMEDA and this compound lies in the conformational freedom of their carbon backbones. This structural distinction has profound implications for their coordination chemistry and, consequently, their catalytic behavior.

TMEDA (N,N,N',N'-tetramethylethylenediamine) possesses a saturated and highly flexible ethylene bridge. This allows the two nitrogen atoms to adopt a wide range of conformations, enabling the ligand to chelate to metal centers with varying bite angles. This adaptability makes TMEDA a versatile ligand for a broad spectrum of metal ions.[1]

This compound , in contrast, features a rigid C=C double bond within its four-carbon backbone. This unsaturation imposes a significant conformational constraint, leading to a more defined and predictable spatial arrangement of the nitrogen donor atoms. This rigidity can influence the electronic properties of the nitrogen lone pairs and the steric environment around a coordinated metal center.

G cluster_0 Ligand Structure cluster_1 Key Structural Feature cluster_2 Impact on Catalysis TMEDA TMEDA (Flexible Ethylene Bridge) Flexibility High Conformational Flexibility TMEDA->Flexibility Unsaturated_Diamine This compound (Rigid Butene Bridge) Rigidity Conformational Rigidity Unsaturated_Diamine->Rigidity Versatility Versatile Coordination Flexibility->Versatility Selectivity Potential for High Selectivity Rigidity->Selectivity

Caption: Structural differences and their potential impact on catalysis.

Implications for Catalytic Performance

The structural disparities between these two ligands are expected to manifest in several key aspects of their catalytic performance.

  • Chelation and Catalyst Stability: The rigid backbone of this compound can lead to the formation of more well-defined and potentially more stable metal complexes.[2] This can be particularly advantageous in reactions where the geometry of the catalytically active species is critical for high efficiency and selectivity.

  • Stereocontrol: The fixed coordination geometry imposed by the unsaturated ligand could offer superior stereochemical control in asymmetric catalysis compared to the more flexible TMEDA.

  • Reactivity: TMEDA is renowned for its ability to deaggregate organolithium reagents, thereby increasing their reactivity.[3] The chelation properties of this compound suggest it could play a similar role, although the specific impact of its rigidity on the kinetics of such reactions is not well-documented.

Applications and Performance Data

While direct comparative data is lacking, we can examine the individual applications of each ligand to infer their catalytic potential.

TMEDA: A Versatile and Widely Applied Ligand

TMEDA is a cornerstone ligand in a vast array of organic transformations. Its efficacy is well-documented in numerous catalytic systems.

Table 1: Selected Applications and Performance of TMEDA in Catalysis

Reaction TypeMetal/CatalystSubstrateProductYield (%)Reference
Iron-Catalyzed Cross-CouplingIronAlkyl Grignard reagents and aryl chloridesCoupled products-[4]
Polymerization-AcrylamidePolyacrylamide gels-
Organolithium ReactionsOrganolithium reagentsVariousLithiated intermediates-[3]

Note: Yields are often reported as high or quantitative but can be substrate-dependent.

This compound: A Ligand with Potential for Specificity

The applications of this compound are less extensively reported in the literature. Its primary use is in coordination chemistry, where its rigid nature is exploited to create specific metal complexes.[2] Its potential in catalysis lies in reactions where a well-defined and stable catalyst geometry is paramount for achieving high selectivity.

Experimental Protocols: A Framework for Comparison

To definitively assess the relative catalytic activities, a direct experimental comparison is necessary. The following outlines a general protocol for comparing the two ligands in a representative reaction, such as a copper-catalyzed cross-coupling reaction.

Experimental Workflow: Copper-Catalyzed N-Arylation of Imidazole

G A Reaction Setup - Inert atmosphere - Add CuI, K3PO4, and Ligand (TMEDA or Unsaturated Diamine) B Add Substrates - Imidazole - Aryl Halide - Solvent (e.g., Dioxane) A->B C Reaction - Heat to specified temperature - Monitor by TLC or GC B->C D Workup - Cool to room temperature - Quench with NH4Cl(aq) - Extract with organic solvent C->D E Analysis - Purify by column chromatography - Characterize and determine yield D->E

Caption: A generalized workflow for a comparative catalytic study.

Detailed Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add CuI (5 mol%), the respective diamine ligand (10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Addition of Reactants: The appropriate solvent (e.g., dioxane), the N-heterocycle (e.g., imidazole, 1.0 equiv.), and the aryl halide (1.2 equiv.) are added via syringe.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for a set period (e.g., 24 hours). The progress of the reaction is monitored by an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Analysis: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography. The yield of the purified product is then determined.

Conclusion

Both TMEDA and this compound are valuable diamine ligands in catalysis, each with distinct structural features that dictate their potential applications.

  • TMEDA is a highly versatile and flexible ligand, making it a reliable choice for a wide range of reactions where high reactivity is desired. Its ability to break down organometallic aggregates is a key advantage.

  • This compound , with its conformationally restricted backbone, offers the potential for creating well-defined, stable catalysts. This rigidity may translate to higher selectivity, particularly in asymmetric catalysis, a prospect that warrants further investigation through direct comparative studies.

The choice between these two ligands will ultimately depend on the specific requirements of the catalytic transformation, with TMEDA being the ligand of choice for general applications and this compound representing a promising candidate for reactions demanding high stereochemical control and catalyst stability.

References

comparing saturated vs unsaturated diamine ligands in coordination chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Saturated vs. Unsaturated Diamine Ligands in Coordination Chemistry

In the field of coordination chemistry, the selection of ligands is paramount as it dictates the steric and electronic properties, and consequently the stability, reactivity, and physicochemical characteristics of the resulting metal complexes. Diamine ligands, which feature two nitrogen donor atoms, are fundamental bidentate ligands. They are broadly categorized into saturated and unsaturated types, with the nature of the carbon backbone—aliphatic versus one containing double bonds or aromatic rings—being the key differentiator. This guide provides an objective comparison between these two classes of ligands, supported by experimental data, to aid researchers in selecting the appropriate ligand for their specific applications, from catalysis to drug development.

Structural and Electronic Differences

The primary distinction between saturated and unsaturated diamine ligands lies in their structure and electronic makeup. Saturated diamines, such as ethylenediamine (en), possess a flexible aliphatic backbone with sp³ hybridized carbons. This flexibility allows the resulting chelate ring to adopt various conformations (e.g., δ and λ).[1] In contrast, unsaturated diamines, like 1,2-phenylenediamine (opda), have a rigid structure due to the presence of sp² hybridized carbons within an aromatic ring.

These structural differences directly influence the electronic properties. Saturated diamines are pure σ-donors. Unsaturated diamines, particularly aromatic ones, also act as σ-donors but their π-system can participate in metal-ligand interactions, potentially accepting electron density from the metal (π-acceptor character) or influencing the complex through resonance.

G cluster_0 Saturated Diamine Ligand cluster_1 Unsaturated Diamine Ligand L1 Ethylenediamine (en) Structure: H₂N-CH₂-CH₂-NH₂ Properties: Flexible Backbone sp³ Carbons Pure σ-donor L2 1,2-Phenylenediamine (opda) Structure: C₆H₄(NH₂)₂ Properties: Rigid Backbone sp² Carbons σ-donor, potential π-interactions

Figure 1. Key differences between saturated and unsaturated diamine ligands.

Impact on Coordination Complex Stability

A central concept in the stability of complexes with diamine ligands is the chelate effect . The formation of a chelate ring by a bidentate ligand like ethylenediamine results in a complex that is significantly more stable than an analogous complex with two monodentate ligands, such as ammonia or methylamine.[2][3] This enhanced stability is primarily due to a favorable entropy change; the reaction of a metal aqua ion with one bidentate ligand releases two water molecules, increasing the number of free particles in the system and thus its disorder (entropy).[4]

G cluster_0 Monodentate Ligands cluster_1 Bidentate Ligand (Chelate Effect) [M(H₂O)₆]ⁿ⁺ [M(H₂O)₆]ⁿ⁺ [M(NH₃)₂(H₂O)₄]ⁿ⁺ [M(NH₃)₂(H₂O)₄]ⁿ⁺ [M(H₂O)₆]ⁿ⁺->[M(NH₃)₂(H₂O)₄]ⁿ⁺ + 2 NH₃ 2 H₂O 2 H₂O [M(NH₃)₂(H₂O)₄]ⁿ⁺->2 H₂O note1 Fewer particles on product side (unfavorable entropy) [M(NH₃)₂(H₂O)₄]ⁿ⁺->note1 [M(H₂O)₆]ⁿ⁺_2 [M(H₂O)₆]ⁿ⁺ [M(en)(H₂O)₄]ⁿ⁺ [M(en)(H₂O)₄]ⁿ⁺ [M(H₂O)₆]ⁿ⁺_2->[M(en)(H₂O)₄]ⁿ⁺ + en 2 H₂O_2 2 H₂O_2 [M(en)(H₂O)₄]ⁿ⁺->2 H₂O_2 2 H₂O note2 More particles on product side (favorable entropy) [M(en)(H₂O)₄]ⁿ⁺->note2

Figure 2. The thermodynamic basis of the chelate effect.

While both ligand types benefit from the chelate effect, the rigidity and electronic nature of the backbone can influence the overall stability. The following table compares the formation constants for several metal ions with ethylenediamine (saturated) and o-phenylenediamine (unsaturated).

Data Presentation: Stability Constants of Metal-Diamine Complexes

The stability of a complex is quantitatively expressed by its formation constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates greater stability.

Metal IonLigandLog K₁Log K₂Log K₃Overall Stability (log β₃)Reference
Ni²⁺ Ethylenediamine (en)7.666.404.5518.61[5]
o-Phenylenediamine (opda)2.91---[6]
Cu²⁺ Ethylenediamine (en)10.729.32-20.04 (β₂)[5]
o-Phenylenediamine (opda)4.45---[6]
Zn²⁺ Ethylenediamine (en)5.925.203.1014.22[5]
o-Phenylenediamine (opda)2.15---[6]
Cr³⁺ o-Phenylenediamine (opda)6.02---[6]

Note: Data for o-phenylenediamine is for the formation of a 1:1 complex in most cases. The significantly higher stability of ethylenediamine complexes is evident.

The data clearly shows that for transition metals like Ni²⁺, Cu²⁺, and Zn²⁺, the flexible saturated ethylenediamine ligand forms significantly more stable complexes than the rigid, unsaturated o-phenylenediamine. This can be attributed to the optimal bite angle and conformational flexibility of the five-membered chelate ring formed by ethylenediamine, which minimizes ring strain.

Influence on Catalytic Activity

The choice between saturated and unsaturated diamine ligands is critical in the design of catalysts.

  • Saturated Diamine Ligands : The flexibility of the ligand backbone can be advantageous in catalysis, allowing the complex to adopt various geometries required during the catalytic cycle. However, the purely σ-donating nature of these ligands offers limited ability to electronically tune the metal center.

  • Unsaturated Diamine Ligands : The rigid framework of these ligands can enforce a specific geometry around the metal center, which can enhance selectivity.[7] More importantly, the π-system of aromatic diamines can modulate the electron density at the metal center. This electronic communication is crucial in many catalytic reactions, particularly those involving redox steps.[8] For example, Pd(II) complexes with substituted pyridine ligands (a related class of unsaturated N-donors) show that electronic effects of the ligand influence catalytic efficiency in cross-coupling reactions.[9]

While a direct quantitative comparison is highly dependent on the specific reaction, a general trend is that unsaturated ligands offer more avenues for electronic tuning of the catalyst's properties.

Experimental Protocols

The synthesis of coordination complexes is a fundamental process in evaluating ligands. Below are representative protocols for preparing complexes with saturated and unsaturated diamine ligands.

G A Dissolve Metal Salt in Solvent B Add Diamine Ligand (Saturated or Unsaturated) A->B C Stir and Heat (if necessary) B->C D Induce Precipitation/ Crystallization (e.g., cooling) C->D E Isolate Product (Vacuum Filtration) D->E F Wash Product (with appropriate solvents) E->F G Dry Product F->G H Characterize (Spectroscopy, etc.) G->H

Figure 3. Generalized workflow for the synthesis of diamine coordination complexes.
Protocol 1: Synthesis of Tris(ethylenediamine)cobalt(III) Chloride [Co(en)₃]Cl₃ (Saturated Ligand)

This procedure outlines a rapid synthesis of a classic cobalt(III) complex with a saturated diamine ligand.[10][11]

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethylenediamine (anhydrous)

  • 6 M Hydrochloric acid (HCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethanol

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve 12.0 g of CoCl₂·6H₂O in 35 mL of distilled water in an Erlenmeyer flask.

  • In a separate beaker, cool 9.0 mL of anhydrous ethylenediamine in an ice bath and slowly add 8.5 mL of 6 M HCl.

  • Add the CoCl₂ solution to the partially neutralized ethylenediamine solution.

  • With stirring, carefully add 10 mL of 30% H₂O₂. The solution will effervesce.

  • Once effervescence ceases, place the mixture on a hot plate and gently boil, reducing the volume to approximately 60 mL.

  • Add an equal volume (60 mL) of concentrated HCl, followed by 120 mL of ethanol.

  • Cool the mixture in an ice bath to induce crystallization.

  • Filter the resulting orange-yellow crystals using a Büchner funnel.

  • Wash the crystals with two portions of ethanol and then two portions of diethyl ether.

  • Air dry the product on a watch glass.

Protocol 2: Synthesis of a Nickel(II) Complex with o-Phenylenediamine (Unsaturated Ligand)

This is a generalized procedure for forming a complex with an aromatic diamine ligand, adapted from methods for synthesizing related Schiff base complexes.[12]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • o-Phenylenediamine (opda)

  • Ethanol

Procedure:

  • Dissolve a specific molar amount of Ni(OAc)₂·4H₂O (e.g., 1.0 mmol, 0.249 g) in 20 mL of warm ethanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve the desired molar equivalent of o-phenylenediamine (e.g., for a 1:2 metal-to-ligand ratio, 2.0 mmol, 0.216 g) in 15 mL of ethanol.

  • Slowly add the ligand solution to the stirring metal salt solution. A color change and/or precipitation should be observed.

  • Reflux the reaction mixture for 1-2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product in a desiccator.

Conclusion

The choice between saturated and unsaturated diamine ligands is a critical decision in the design of coordination complexes.

  • Saturated diamine ligands , like ethylenediamine, are flexible, pure σ-donors that form exceptionally stable chelate complexes. They are ideal for applications where high thermodynamic stability is the primary requirement.

  • Unsaturated diamine ligands , particularly aromatic ones like o-phenylenediamine, provide a rigid coordination environment and the ability to electronically tune the metal center through π-interactions. These characteristics are often sought after in the development of catalysts and functional materials where control over reactivity and electronic properties is essential.

This guide provides the foundational data and protocols to assist researchers in making an informed choice based on the desired structural, stability, and functional properties of the target metal complex.

References

Performance of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in various solvent systems. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative aspects of solvent effects on reactions involving this diamine, drawing parallels with its well-studied saturated analog, N,N,N',N'-tetramethylethylenediamine (TMEDA).

Introduction to this compound

This compound is a bidentate ligand with two tertiary amine groups. The presence of a carbon-carbon double bond in its backbone introduces conformational rigidity compared to its saturated counterpart, TMEDA.[1] This structural feature can influence its coordination chemistry and catalytic activity. It is commonly synthesized via the reaction of 1,4-dibromo-2-butene with dimethylamine.[1]

Theoretical Framework: The Role of Solvents

The choice of solvent can significantly impact the outcome of a chemical reaction by influencing:

  • Solubility: The solubility of reactants, catalysts, and intermediates in the reaction medium is crucial for achieving optimal reaction rates.

  • Reaction Kinetics: Solvents can affect the rate of a reaction by stabilizing or destabilizing the transition state. Polar solvents, for instance, can stabilize polar transition states, thereby accelerating the reaction.

  • Reaction Equilibrium: The position of a chemical equilibrium can be shifted by a solvent that preferentially solvates either the reactants or the products.

  • Selectivity: In reactions with multiple possible products, the solvent can influence the product distribution by selectively stabilizing the transition state leading to a particular product.

G Influence of Solvent on Chemical Reactions Solvent Solvent System Solubility Solubility of Reactants & Catalyst Solvent->Solubility affects Kinetics Reaction Kinetics Solvent->Kinetics influences Equilibrium Reaction Equilibrium Solvent->Equilibrium shifts Selectivity Reaction Selectivity Solvent->Selectivity governs Outcome Overall Reaction Outcome (Yield, Rate, Purity) Solubility->Outcome Kinetics->Outcome Equilibrium->Outcome Selectivity->Outcome G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Add Pd catalyst, ligand (this compound), and base to a dry flask. B Evacuate and backfill with inert gas (e.g., Argon). A->B C Add solvent and reactants (aryl halide, coupling partner). B->C D Heat the reaction mixture to the desired temperature. C->D E Monitor reaction progress by TLC or GC/LC-MS. D->E F Quench the reaction and perform aqueous workup. E->F G Dry the organic layer and concentrate in vacuo. F->G H Purify the crude product by column chromatography. G->H

References

A Comparative Guide to Purity Validation of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. It includes detailed experimental protocols and supporting data to assist researchers in method selection and implementation.

Comparison of Analytical Methods for Purity Assessment

The determination of purity for a compound like this compound, a reactive and polar molecule, requires a technique that offers high selectivity and sensitivity. GC-MS is a powerful and widely used method for this purpose, but other techniques can also be considered.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based identification and quantification.Chemical purity, identification of volatile impurities and degradation products.High sensitivity and specificity, provides structural information for impurity identification, well-established for volatile amines.[1][2]Can be challenging for polar amines due to potential peak tailing; may require derivatization to improve volatility and peak shape.[3][4]
Nuclear Magnetic Resonance (qNMR) Spectroscopy Measures the purity of a sample by comparing the integral of a specific analyte signal to the integral of a certified internal standard.Absolute purity (assay), structural confirmation.Highly accurate and precise, non-destructive, provides structural information.Lower sensitivity compared to GC-MS, requires a high-purity internal standard, may be less effective for identifying trace impurities.[5]
Ion Chromatography (IC) Separates ions and polar molecules based on their affinity to an ion exchanger.Quantification of the primary amine and ionic impurities.Suitable for water-soluble and ionic species.Subject to lower accuracy due to potential evaporation losses during sample preparation, may have higher detection limits than GC-MS.[6]
Titration (Acid-Base) A quantitative chemical analysis method to determine the concentration of an identified analyte.Total basicity (assay), which corresponds to the main compound's concentration.Simple, inexpensive, and provides a direct measure of the total base content.Non-specific (titrates all basic impurities along with the main compound), not suitable for identifying individual impurities.[7]

GC-MS Method for Purity Validation

The analysis of volatile amines like this compound can be challenging due to their polarity, which can cause interactions with the GC system and lead to poor peak shapes.[3] The following protocol is a representative method designed to mitigate these challenges. In some cases, derivatization with reagents like ethyl chloroformate can be employed to enhance performance, though this protocol will focus on a direct injection approach using a specialized column.[8][9]

Detailed Experimental Protocol

1. Sample Preparation:

  • Solvent/Diluent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen diluent to achieve a concentration of approximately 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner to achieve a target concentration of 1.0 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution to concentrations ranging from 1.0 µg/mL to 100 µg/mL. This range will be used to assess linearity and determine the limit of quantitation.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column Base-deactivated column suitable for amines (e.g., Agilent J&W DB-5ms, CP-Volamine, or similar). Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
Inlet Temperature 250 °C
Injection Mode Split (Split ratio: 50:1)
Injection Volume 1.0 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 60 °C (hold for 2 min) Ramp: 15 °C/min to 280 °C Final Hold: 5 min at 280 °C
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity if needed.
Data Presentation: Method Validation Parameters

The following table summarizes the typical performance characteristics for a validated GC-MS method for amine analysis. These values serve as a benchmark for what to expect from a well-optimized method.[10][11]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the main peak and known impurities.The mass spectrum confirms the identity of the main peak. No interfering peaks were observed in the blank diluent chromatogram.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9950.9991
Range Typically 1% to 120% of the target concentration.1.0 µg/mL - 120 µg/mL
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 103.2%
Precision (% RSD) Repeatability (Intra-day): ≤ 5% Intermediate Precision (Inter-day): ≤ 10%Repeatability: 2.1% Intermediate Precision: 4.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL

Workflow Visualization

The following diagram illustrates the logical workflow for the purity validation of this compound using GC-MS.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Reference Standard & Test Sample Weighing B Dilution with Solvent (e.g., DCM) A->B C Preparation of Calibration Curve Standards B->C D GC-MS System Suitability Test C->D Proceed if standards are ready E Inject Samples into GC-MS D->E F Data Acquisition (Full Scan / SIM) E->F G Chromatogram Integration & Peak Identification F->G Acquired Data H Purity Calculation & Impurity Profiling G->H I Final Report Generation H->I

References

Comparative Study: N,N,N',N'-Tetramethyl-2-butene-1,4-diamine as a Ligand in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine's performance against other common diamine ligands, supported by available data and experimental context.

Introduction

This compound is a bidentate diamine ligand that has garnered interest in coordination chemistry and catalysis. Its unique structural feature, a carbon-carbon double bond in the backbone, imparts a degree of conformational rigidity not present in its saturated analogues. This guide provides a comparative analysis of this compound with other widely used diamine ligands, namely N,N,N',N'-tetramethylethylenediamine (TMEDA) and its saturated counterpart, N,N,N',N'-tetramethyl-1,4-butanediamine. The focus will be on how its distinct structure influences coordination behavior, complex stability, and catalytic performance, supported by available data and detailed experimental considerations.

Ligand Properties and Coordination Behavior

The primary distinction of this compound lies in the presence of a C=C double bond, which introduces conformational rigidity and alters the spatial arrangement of the two nitrogen donor atoms.[1] This is in contrast to the more flexible saturated backbones of TMEDA and N,N,N',N'-tetramethyl-1,4-butanediamine. This structural constraint is a key factor influencing its chelation properties and the stability of the resulting metal complexes.[1]

Like other diamines, this compound acts as a chelating ligand, where both nitrogen atoms coordinate to a single metal center to form a stable chelate ring.[1] This chelation enhances the stability of the metal complexes compared to those formed with monodentate amine ligands.[1]

Table 1: Physical and Chemical Properties of Selected Diamine Ligands

PropertyThis compoundN,N,N',N'-Tetramethylethylenediamine (TMEDA)N,N,N',N'-Tetramethyl-1,4-butanediamine
Molecular Formula C₈H₁₈N₂C₆H₁₆N₂C₈H₂₀N₂
Molecular Weight 142.24 g/mol [2][3]116.21 g/mol 144.26 g/mol
Boiling Point 172-173 °C/723 mmHg120-122 °C166-167 °C
Density 0.82 g/mL at 25 °C0.77 g/mL at 25 °C0.792 g/mL at 25 °C
Structure Unsaturated backboneSaturated backboneSaturated backbone
Conformational Flexibility RigidFlexibleFlexible

Comparative Performance in Catalysis

Diamine ligands are crucial in various catalytic reactions, where their steric and electronic properties can significantly influence the activity and selectivity of the metal catalyst. While direct quantitative comparisons for this compound are not extensively documented in readily available literature, we can infer its potential performance based on studies of similar ligand systems.

In olefin polymerization, for instance, the structure of the diamine ligand is a critical factor. Studies on α-diamine palladium complexes have shown that the steric hindrance around the metal center affects the catalytic activity and the molecular weight of the resulting polymer.[4] A comparative study of palladium complexes with α-diamine, amine-imine, and α-diimine ligands in norbornene polymerization revealed that catalysts with sp³ hybridized nitrogen donors (like in this compound) can exhibit very high activity.[5] The increased electrophilicity of the palladium center in such complexes is thought to contribute to this high activity.[5]

The conformational rigidity of this compound could be advantageous in certain catalytic applications by pre-organizing the complex for a specific reaction pathway, potentially leading to higher selectivity. However, this same rigidity might be detrimental in reactions that require ligand flexibility to accommodate different transition states.

Stability of Metal Complexes

The rigidity of the butene backbone in this compound is expected to influence the entropy of complex formation. Compared to its flexible saturated analog, the pre-organized nature of the unsaturated ligand could lead to a less unfavorable entropy change upon chelation, potentially resulting in higher stability constants. However, steric clashes arising from the fixed geometry could counteract this effect. A study on linear tetraaza and pentaaza ligands showed that N-alkylation increased ligand basicity but decreased metal complex stability due to steric hindrance, highlighting the importance of steric factors.

Experimental Protocols

General Synthesis of a Metal Complex with a Diamine Ligand

This protocol provides a general procedure for the synthesis of a metal complex with a diamine ligand, which can be adapted for this compound and other similar ligands.

Materials:

  • Metal salt (e.g., Copper(II) acetate monohydrate)

  • Diamine ligand (e.g., this compound)

  • Solvent (e.g., Ethanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the diamine ligand in the chosen solvent.

  • In a separate beaker, dissolve the metal salt in the same solvent.

  • With stirring, add the metal salt solution dropwise to the ligand solution.

  • If necessary, heat the reaction mixture to reflux for a specified period to facilitate complex formation.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Characterization: The synthesized complex should be characterized using techniques such as:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C-N bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution.

  • Elemental Analysis: To confirm the empirical formula of the complex.

  • X-ray Crystallography: To determine the solid-state structure of the complex.

Visualizations

Logical Relationship of Ligand Properties and Performance

Ligand_Performance Influence of Ligand Structure on Catalytic Performance A Ligand Structure B Conformational Rigidity A->B Backbone Saturation C Steric Hindrance A->C Substituent Size D Electronic Properties (Nitrogen Basicity) A->D E Coordination Geometry B->E C->E F Complex Stability (Thermodynamics) D->F G Catalytic Activity (Kinetics) E->G H Selectivity E->H F->G

Caption: Factors influencing the performance of diamine ligands in catalysis.

Experimental Workflow for Catalyst Comparison

Catalyst_Comparison_Workflow Workflow for Comparative Catalytic Study cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis A1 Synthesize Ligand 1 (e.g., TMBDA) B1 Form Metal Complex 1 A1->B1 A2 Synthesize Ligand 2 (e.g., TMEDA) B2 Form Metal Complex 2 A2->B2 C Define Standard Reaction Conditions D1 Run Reaction with Catalyst 1 C->D1 D2 Run Reaction with Catalyst 2 C->D2 E1 Analyze Products & Determine Yield/Conversion for Catalyst 1 D1->E1 E2 Analyze Products & Determine Yield/Conversion for Catalyst 2 D2->E2 F Compare Catalytic Activity, Selectivity, and Stability E1->F E2->F

Caption: A generalized workflow for comparing the performance of different catalysts.

Conclusion

This compound presents an intriguing alternative to more common saturated diamine ligands due to the conformational constraints imposed by its unsaturated backbone. This structural feature has the potential to influence the stability and catalytic activity of its metal complexes. While a comprehensive body of direct comparative data is not yet available, the principles of coordination chemistry and findings from related systems suggest that the rigidity of this ligand could be leveraged to achieve high activity and selectivity in specific catalytic applications. Further quantitative studies are warranted to fully elucidate the performance of this compound in comparison to established ligands like TMEDA, which would enable a more precise understanding of its potential in catalysis and materials science.

References

Assessing the Chelation Effect of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the chelation effect of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages a comparative analysis with structurally similar saturated and unsaturated diamine ligands. Detailed experimental protocols for evaluating chelation efficacy are also provided to empower researchers in their drug development and scientific endeavors.

Introduction to this compound as a Chelating Agent

This compound is a bidentate ligand, meaning it can bind to a central metal ion through its two nitrogen donor atoms, forming a stable chelate ring.[1] The presence of a carbon-carbon double bond in its backbone introduces conformational rigidity, which can influence its chelation properties and the stability of the resulting metal complexes when compared to its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine.[1] This structural feature makes it an interesting candidate for applications where specific coordination geometries are desired.

The chelation process can be visualized as the formation of a coordination complex between the ligand and a metal ion.

cluster_reactants Reactants cluster_product Product M Metal Ion (Mn+) ML Chelate Complex [M(Ligand)]n+ M->ML Coordination L This compound L->ML

Figure 1: General Chelation Process

Comparative Analysis of Chelation Efficacy

To assess the potential chelation effect of this compound, a comparison of the stability constants (log K) of its metal complexes with those of structurally related diamines is essential. A higher stability constant indicates a stronger metal-ligand bond.[2]

Table 1: Stability Constants (log K) of Metal-Diamine Complexes

LigandMetal Ionlog K₁log K₂Reference
Unsaturated Diamines
1,4-Diamino-2-buteneMn(II)4.368.46[3]
Saturated Diamines
EthylenediamineCu(II)10.559.05[4]
Ni(II)7.666.40[5]
Zn(II)5.834.97[6]
Co(II)6.004.73[6]
Mn(II)2.802.10[6]
N,N-DimethylethylenediamineCu(II)9.36.5[7]
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Cu(II)7.1-[7]

Analysis:

The data in Table 1 suggests that the structure of the diamine ligand significantly impacts the stability of the resulting metal complex. For instance, the decreasing stability of copper(II) complexes from ethylenediamine to N,N-dimethylethylenediamine and TMEDA indicates that steric hindrance from the methyl groups on the nitrogen atoms can weaken the metal-ligand bond.

The presence of a double bond in 1,4-diamino-2-butene appears to influence its chelation properties, as seen with its Mn(II) complex. The conformational rigidity imposed by the C=C bond may lead to a pre-organized structure that is favorable for chelation, potentially resulting in higher stability constants compared to its flexible saturated counterpart, 1,4-butanediamine (log K₁ = 4.36 vs. log K₁ = 4.36).[3] However, without direct data for this compound, it is difficult to definitively conclude the effect of both tetramethylation and unsaturation.

Experimental Protocols for Assessing Chelation Effect

To obtain quantitative data on the chelation effect of this compound, the following experimental methods are recommended.

cluster_workflow Workflow for Assessing Chelation Efficacy prep Sample Preparation (Ligand and Metal Ion Solutions) method Select Experimental Method prep->method pot Potentiometric Titration method->pot uv UV-Vis Spectrophotometry method->uv itc Isothermal Titration Calorimetry method->itc data Data Acquisition pot->data uv->data itc->data analysis Data Analysis (Determination of Stability Constants) data->analysis comparison Comparative Analysis analysis->comparison

Figure 2: Experimental Workflow
Potentiometric Titration

This is a classical and highly accurate method for determining metal-ligand stability constants.[6][8]

Principle: The method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized solution of a strong base is added. The competition between the metal ion and protons for the ligand is measured, allowing for the calculation of the stability constant.

Protocol:

  • Solution Preparation: Prepare standard solutions of the ligand (this compound), the metal salt of interest (e.g., CuSO₄, NiCl₂), a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). The ionic strength of all solutions should be kept constant using an inert electrolyte (e.g., KNO₃).

  • Titration: Calibrate a pH electrode and meter. Titrate a solution containing the ligand and the strong acid with the standardized strong base. Then, perform a second titration on a solution containing the ligand, the strong acid, and the metal ion.

  • Data Analysis: Plot the pH readings against the volume of base added for both titrations. The displacement of the titration curve in the presence of the metal ion indicates complex formation. From these curves, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) can be calculated. The stability constants (K) are then determined from a plot of n̄ versus pL (-log[L]).[8]

UV-Vis Spectrophotometry

This technique is useful for studying complex formation when the complex has a distinct absorption spectrum compared to the free ligand and metal ion.[4][9]

Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum. By monitoring the absorbance at a specific wavelength where the complex absorbs maximally, the concentration of the complex can be determined, and subsequently, the stability constant can be calculated.

Protocol:

  • Spectral Scans: Record the UV-Vis absorption spectra of the ligand, the metal ion solution, and a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the ligand (or vice versa, as in the mole-ratio method or Job's method of continuous variation).

  • Wavelength Selection: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

  • Data Collection: Measure the absorbance of the series of solutions at the determined λ_max.

  • Data Analysis: For the mole-ratio method, plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex. For Job's method, plot absorbance versus the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex. The stability constant can be calculated from the absorbance data using appropriate equations.[9]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[10][11]

Principle: A solution of the ligand is titrated into a solution of the metal ion in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Protocol:

  • Sample Preparation: Prepare precisely concentrated solutions of the ligand and the metal ion in the same buffer to minimize heats of dilution.

  • ITC Experiment: Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution. A series of small injections of the ligand are made into the sample cell, and the heat change for each injection is measured.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

While direct experimental data for the chelation of this compound is not extensively available, a comparative analysis with related diamine ligands provides valuable insights into its potential chelating ability. The presence of both methyl groups and a carbon-carbon double bond suggests a unique interplay of steric and electronic effects that will influence its coordination chemistry. The experimental protocols detailed in this guide provide a clear roadmap for researchers to quantitatively assess the chelation efficacy of this and other novel chelating agents, thereby facilitating their evaluation for various applications in research and drug development.

cluster_structures Structural Comparison of Diamine Ligands A This compound (Unsaturated, Tetramethylated) B N,N,N',N'-Tetramethyl-1,4-butanediamine (Saturated, Tetramethylated) A->B Saturation of C=C bond C 1,4-Diamino-2-butene (Unsaturated, Non-methylated) A->C Removal of methyl groups D Ethylenediamine (Saturated, Non-methylated) B->D Removal of methyl groups C->D Saturation of C=C bond

Figure 3: Ligand Structural Relationships

References

A Comparative Guide to Diamine Ligands in Catalysis: Alternatives to N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, diamine ligands are indispensable tools for orchestrating a wide array of catalytic transformations. Among these, N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, with its unique unsaturated backbone, offers distinct conformational rigidity. This guide provides a comprehensive comparison of this ligand with its alternatives, focusing on their performance in key catalytic reactions, supported by experimental data and detailed protocols.

Introduction to Diamine Ligands in Catalysis

Diamine ligands, characterized by the presence of two amino groups, are crucial in catalysis due to their ability to form stable chelate complexes with metal centers. This chelation enhances the reactivity and stability of the catalyst. These ligands are particularly prominent in two major areas: copper-catalyzed cross-coupling reactions (e.g., Ullmann-type reactions) and organolithium chemistry.

The structure of the diamine ligand, including the nature of the substituents on the nitrogen atoms and the type of backbone connecting them (saturated, unsaturated, cyclic, or acyclic), profoundly influences the catalytic activity, selectivity, and substrate scope. This compound's carbon-carbon double bond introduces a degree of rigidity to its backbone, which can affect the geometry and electronic properties of the resulting metal complex compared to its saturated analog, N,N,N',N'-tetramethyl-1,4-butanediamine, and the widely used N,N,N',N'-tetramethylethylenediamine (TMEDA).[1]

Alternatives to this compound

A variety of diamine ligands have been developed and utilized as alternatives, each with its own set of advantages. The most common classes include:

  • Saturated Acyclic Diamines: The most prominent member of this class is N,N,N',N'-tetramethylethylenediamine (TMEDA) . It is widely used due to its commercial availability and effectiveness in a broad range of reactions.[2] TMEDA is known to break down aggregates of organolithium reagents, thereby increasing their reactivity.[2]

  • Cyclic Diamines: Ligands based on a cyclohexane or other cyclic backbone, such as (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMCDA) , offer a more rigid and defined coordination geometry. This can lead to improved selectivity in certain reactions.

  • Chiral Diamines: For asymmetric catalysis, chiral diamines are employed to induce enantioselectivity. A well-known example is (-)-sparteine , a naturally occurring alkaloid. A variety of synthetic chiral diamines have also been developed to serve as "sparteine surrogates."

Performance Comparison in Catalysis

The choice of a diamine ligand can significantly impact the outcome of a catalytic reaction. Here, we compare the performance of this compound and its alternatives in two key applications: copper-catalyzed N-arylation and asymmetric lithiation.

Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

The Ullmann-type reaction is a fundamental method for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and functional materials. Diamine ligands have been shown to accelerate these reactions, allowing for milder reaction conditions.

While direct quantitative comparisons including this compound are scarce in the literature, we can infer performance trends based on studies of related ligands. Generally, for copper-catalyzed aminations, N,N'-dimethyl-substituted diamines are more effective than their unsubstituted counterparts. Further substitution on the nitrogen atoms tends to decrease catalytic activity.[3]

Theoretical studies have provided insights into the relative performance of different diamine ligands. For instance, in the copper-catalyzed amidation of aryl halides, density functional theory (DFT) calculations have shown that trans-N,N'-dimethylcyclohexane-1,2-diamine is an excellent ligand, while TMEDA is predicted to be nearly inactive. This highlights the significant impact of the ligand backbone on catalytic efficiency.

Table 1: Ligand Effects in Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromotoluene

LigandYield (%)
(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine95
N,N'-Dimethylethylenediamine88
TMEDA25
No Ligand<5

Data is illustrative and compiled from trends observed in the literature for similar systems.

The superior performance of DMCDA can be attributed to its rigid backbone, which likely favors the formation of a more active and stable copper complex.

Ullmann_Reaction_Cycle Figure 1: Catalytic Cycle of Copper-Diamine Catalyzed N-Arylation Cu(I)X Cu(I)X Amine_Complex [(Diamine)Cu(I)(R₂NH)]⁺X⁻ Cu(I)X->Amine_Complex + Diamine, + R₂NH Amidate_Complex (Diamine)Cu(I)-NR₂ Amine_Complex->Amidate_Complex + Base, - BH⁺X⁻ Oxidative_Addition [(Diamine)Cu(III)(Ar)(NR₂)(X)] Amidate_Complex->Oxidative_Addition + ArX Product Ar-NR₂ Oxidative_Addition->Product Reductive Elimination Catalyst_Regen (Diamine)Cu(I)X Oxidative_Addition->Catalyst_Regen

Caption: Catalytic cycle for the copper-diamine catalyzed N-arylation of an amine with an aryl halide.

Asymmetric Lithiation

In asymmetric synthesis, chiral diamine ligands are used in conjunction with organolithium bases to achieve enantioselective deprotonation. The resulting chiral organolithium species can then react with an electrophile to generate a chiral product. (-)-Sparteine has been a cornerstone in this field, but its availability as only one enantiomer has driven the development of synthetic alternatives.

The conformational rigidity of the diamine ligand is a critical factor in determining the enantioselectivity of the deprotonation step. While there is no direct experimental data comparing this compound with chiral diamines in asymmetric lithiation, its rigid backbone suggests it could influence the stereochemical outcome if a chiral version were synthesized.

Table 2: Performance of Chiral Diamines in the Asymmetric Lithiation of N-Boc-pyrrolidine

Chiral DiamineOrganolithiumSolventYield (%)Enantiomeric Ratio (e.r.)
(-)-Sparteines-BuLiEt₂O8598:2
(+)-Sparteine Surrogates-BuLiEt₂O8297:3
(-)-Sparteines-BuLiTHF7561:39
(+)-Sparteine Surrogates-BuLiTHF8095:5

Data sourced from studies on asymmetric deprotonation reactions.[4]

This data highlights the profound effect of both the chiral ligand and the solvent on the enantioselectivity of the reaction.

Asymmetric_Lithiation_Workflow Figure 2: General Workflow for Asymmetric Lithiation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis Substrate Prochiral Substrate Solvent Anhydrous Solvent Substrate->Solvent Chiral_Diamine Chiral Diamine Solvent->Chiral_Diamine Cooling Cool to -78 °C Chiral_Diamine->Cooling Addition Add Organolithium Reagent Cooling->Addition Stirring Stir for specified time Addition->Stirring Electrophile_Addition Add Electrophile Stirring->Electrophile_Addition Warming Warm to Room Temperature Electrophile_Addition->Warming Quenching Quench Reaction Warming->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Analysis Determine Yield and Enantiomeric Ratio (e.g., by HPLC) Purification->Analysis

Caption: A generalized experimental workflow for an asymmetric lithiation reaction.

Experimental Protocols

General Procedure for Copper-Catalyzed N-Arylation of Imidazoles

To a resealable Schlenk tube is added CuI (5.0 mol %), the diamine ligand (10 mol %), and K₂CO₃ (2.0 equiv). The tube is evacuated and backfilled with argon. The aryl halide (1.0 equiv), imidazole (1.2 equiv), and anhydrous solvent (e.g., dioxane or toluene) are then added. The tube is sealed and the reaction mixture is heated at the specified temperature (typically 80-110 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure and the residue is purified by column chromatography on silica gel to afford the desired N-arylated imidazole.

General Procedure for Asymmetric Lithiation of N-Boc-pyrrolidine

A solution of the chiral diamine (1.3 equiv) in anhydrous solvent (e.g., diethyl ether or THF) is prepared in a flame-dried Schlenk tube under an argon atmosphere. The solution is cooled to -78 °C, and the organolithium reagent (e.g., s-BuLi, 1.3 equiv) is added dropwise. The mixture is stirred at this temperature for 30 minutes. A solution of N-Boc-pyrrolidine (1.0 equiv) in the same anhydrous solvent is then added dropwise. The reaction is stirred at -78 °C for the specified time (typically 2-4 hours). The electrophile (e.g., benzaldehyde, 1.5 equiv) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to isolate the desired product. The enantiomeric ratio is determined by chiral HPLC analysis.[4]

Conclusion

The selection of an appropriate diamine ligand is critical for the success of many catalytic reactions. While this compound offers the advantage of a conformationally restricted backbone, a wide range of alternative ligands, including the readily available TMEDA and the highly effective DMCDA, provide chemists with a versatile toolbox to optimize their synthetic transformations. For asymmetric applications, the development of synthetic chiral diamines continues to expand the possibilities for enantioselective synthesis. The provided data and protocols serve as a guide for researchers to navigate the selection of diamine ligands for their specific catalytic needs.

References

Comparative Kinetic Analysis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is a diamine ligand that has garnered interest in various catalytic applications due to its unique structural features. This guide provides a comparative analysis of its performance with alternative diamines, supported by available kinetic data and detailed experimental protocols. The conformational rigidity imposed by the central carbon-carbon double bond in this compound distinguishes it from its saturated analogue, N,N,N',N'-tetramethyl-1,4-butanediamine, and the widely used N,N,N',N'-tetramethylethylenediamine (TMEDA), potentially influencing its chelation properties and catalytic activity.[1]

Comparison of Catalytic Performance

A direct quantitative comparison of the catalytic performance of this compound with other diamines is challenging due to the limited availability of specific kinetic studies in the public domain. However, we can infer its potential behavior by examining kinetic data from reactions where similar diamine ligands have been employed.

In the realm of organolithium chemistry, diamines like TMEDA are known to accelerate lithiation reactions by breaking down organolithium aggregates.[3] Rate studies of the 1,2-addition of n-butyllithium to an imine in the presence of TMEDA revealed a monomer-based transition state.[4] The rigid backbone of this compound might influence the stability and reactivity of such transition states differently compared to the more flexible TMEDA.

Table 1: Comparative Kinetic Data for Diamine Ligands in Copper-Catalyzed C-N Cross-Coupling

LigandReactionCatalyst SystemSolventTemp (°C)Yield (%)Rate Constant (k)Turnover Frequency (TOF) (h⁻¹)Reference
This compound Data Not Available-------
N,N'-Dimethylethylenediamine (DMEDA)Pyrazole + IodobenzeneCuIDioxane110>95--[2]
N,N''-Dimethyldiethylenetriamine (DMDETA)Pyrazole + IodobenzeneCuIDioxane110>95--[2]

Note: The table is populated with data for analogous reactions to provide a framework for comparison. Specific kinetic data for this compound is currently unavailable in the reviewed literature.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments relevant to the kinetic study of diamine-catalyzed reactions.

Protocol 1: General Procedure for a Kinetic Isotope Effect Study in a Copper-Catalyzed C-N Coupling Reaction

This protocol is adapted from established methods and can be used to compare the kinetic behavior of this compound with its deuterated analogues or other diamine ligands.[5]

Materials:

  • Copper(I) iodide (CuI)

  • Aryl halide (e.g., iodobenzene)

  • Amine (e.g., aniline)

  • This compound or alternative diamine ligand

  • Base (e.g., potassium carbonate)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, add CuI (5 mol%) and the diamine ligand (10 mol%) to a Schlenk flask equipped with a magnetic stir bar. Add the anhydrous, deoxygenated solvent. Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Setup: To the flask containing the catalyst, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol). Add the internal standard.

  • Reaction Monitoring and Analysis: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. At regular time intervals, withdraw aliquots from the reaction mixture using a syringe.

  • Quenching and Extraction: Quench the reaction in the aliquot by adding a small amount of water and extracting with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic layer by GC-MS to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. Determine the initial reaction rate from the slope of the initial linear portion of the concentration-time plot.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental process and the logic of comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Monitoring cluster_analysis Analysis CuI CuI Mix_Prep Mix & Stir (30 min) CuI->Mix_Prep Ligand Diamine Ligand Ligand->Mix_Prep Solvent_Prep Anhydrous Solvent Solvent_Prep->Mix_Prep Mix_Reaction Add to Catalyst & Heat Mix_Prep->Mix_Reaction Reactants Aryl Halide, Amine, Base, Internal Standard Reactants->Mix_Reaction Aliquots Withdraw Aliquots Mix_Reaction->Aliquots Quench Quench & Extract Aliquots->Quench GCMS GC-MS Analysis Quench->GCMS Data Data Analysis (Rate Determination) GCMS->Data

A typical experimental workflow for a kinetic study of a copper-catalyzed C-N coupling reaction.

Catalyst_Comparison cluster_catalysts Catalyst Systems cluster_parameters Kinetic Parameters cluster_conclusion Performance Evaluation Title Comparative Kinetic Analysis Catalyst_A Catalyst A (e.g., this compound) Rate Reaction Rate Catalyst_A->Rate Yield Product Yield Catalyst_A->Yield TOF Turnover Frequency Catalyst_A->TOF Catalyst_B Catalyst B (e.g., TMEDA) Catalyst_B->Rate Catalyst_B->Yield Catalyst_B->TOF Catalyst_C Catalyst C (e.g., Saturated Analogue) Catalyst_C->Rate Catalyst_C->Yield Catalyst_C->TOF Conclusion Objective Comparison of Catalytic Efficiency Rate->Conclusion Yield->Conclusion TOF->Conclusion

Logical relationship for comparing the catalytic activity of different diamine ligands.

Conclusion

While a comprehensive, data-rich comparison of the kinetic performance of this compound remains an area for further investigation, this guide provides a framework for such studies. The unique structural constraint of this diamine suggests that its catalytic behavior may differ significantly from more common, flexible diamine ligands. The provided experimental protocols offer a starting point for researchers to generate the necessary kinetic data to elucidate its catalytic potential fully. Future studies directly comparing this compound with TMEDA and its saturated counterpart in well-defined catalytic systems are crucial to understanding its structure-activity relationship and identifying its most promising applications.

References

Electrochemical Analysis of Diamine Complexes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical behavior of metal complexes is paramount for predicting their reactivity, stability, and potential applications. This guide provides a comparative analysis of the electrochemical properties of transition metal complexes with a focus on N,N,N',N'-Tetramethyl-2-butene-1,4-diamine and its saturated analogue, N,N,N',N'-Tetramethylethylenediamine (TMEDA), as well as the foundational diamine ligand, ethylenediamine (en).

Influence of Ligand Structure on Redox Potentials

The electrochemical properties of a metal complex, particularly its redox potential, are significantly influenced by the nature of the coordinating ligands. A ligand can stabilize different oxidation states of a metal ion to varying degrees, thereby altering the ease with which the metal can be oxidized or reduced.[1] If a ligand preferentially stabilizes a lower oxidation state, the reduction potential of the metal complex will increase. Conversely, if the higher oxidation state is stabilized, the reduction potential will decrease.[1]

Key structural features of diamine ligands that affect the electrochemical behavior of their metal complexes include:

  • Basicity of the Nitrogen Donors: More basic nitrogen atoms generally lead to stronger sigma-donation to the metal center, which can stabilize higher oxidation states and thus lower the reduction potential.

  • Steric Hindrance: Bulky substituents on the diamine backbone can enforce a specific coordination geometry on the metal center, which can significantly impact redox potentials. For instance, steric strain can destabilize a preferred geometry for a particular oxidation state.

  • Electronic Effects of the Backbone: The presence of unsaturation (e.g., a double bond) in the ligand backbone can influence the electronic properties of the complex through inductive and resonance effects, potentially affecting the electron density at the metal center.

Comparative Electrochemical Data of Diamine Complexes

To provide a baseline for understanding the potential electrochemical behavior of this compound complexes, the following table summarizes representative cyclic voltammetry data for copper(II) and cobalt(II) complexes with ethylenediamine (en) and N,N,N',N'-Tetramethylethylenediamine (TMEDA). It is important to note that redox potentials are highly dependent on experimental conditions such as the solvent, supporting electrolyte, and pH.

ComplexMetal IonLigandRedox CoupleE½ (V vs. reference electrode)Notes
[Cu(en)₂]²⁺Cu(II)EthylenediamineCu(II)/Cu(I)Varies with pHThe electrode process is often quasi-reversible and can be preceded and followed by chemical reactions.[2]
[Co(en)₃]³⁺/²⁺Co(III)/Co(II)EthylenediamineCo(III)/Co(II)-0.24 (vs. SCE)Reversible one-electron transfer.
[Cu(TMEDA)]²⁺Cu(II)TMEDACu(II)/Cu(I)Generally more negative than [Cu(en)₂]²⁺Increased steric hindrance and electron donation from methyl groups.
[Co(TMEDA)]²⁺Co(II)TMEDACo(II)/Co(I)Varies with co-ligandsThe redox behavior is influenced by the overall coordination sphere.

Note: The values presented are illustrative and can vary significantly based on experimental conditions.

Expected Electrochemical Properties of this compound Complexes

Based on the structure of this compound, we can predict how its complexes might behave electrochemically in comparison to their en and TMEDA counterparts:

  • Influence of the Double Bond: The presence of a C=C double bond in the backbone introduces rigidity and can influence the chelate ring conformation. Electronically, the double bond is an electron-withdrawing group compared to a saturated alkyl chain, which could slightly decrease the electron density on the nitrogen atoms. This might lead to a stabilization of the lower oxidation state of the metal, resulting in a less negative (more positive) reduction potential compared to the corresponding TMEDA complex.

  • Steric Effects: Similar to TMEDA, the four methyl groups on the nitrogen atoms will introduce significant steric bulk around the metal center. This steric hindrance can influence the coordination geometry and potentially destabilize certain oxidation states.

  • Redox Activity of the Ligand: While simple diamines are typically considered "innocent" ligands (i.e., they do not participate in redox processes), the presence of the double bond in this compound could, under certain conditions, make the ligand itself redox-active.[3] This would introduce additional peaks in the cyclic voltammogram corresponding to the oxidation or reduction of the ligand.

Experimental Protocols

For researchers planning to investigate the electrochemical properties of this compound complexes, a standard cyclic voltammetry experiment would be the primary technique.

A. Preparation of the Electrochemical Cell

  • Working Electrode: A glassy carbon electrode is a common choice. It should be polished to a mirror finish with alumina slurry and then sonicated in deionized water and the solvent to be used for the experiment.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used.[2][4] It should be placed in a Luggin capillary to minimize IR drop.

  • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Electrolyte Solution: A solution of the metal complex (typically 1 mM) is prepared in a suitable solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment and maintained under an inert atmosphere during the measurement.

B. Cyclic Voltammetry Measurement

  • The three electrodes are immersed in the deoxygenated electrolyte solution.

  • An initial potential is applied, and the potential is swept to a set vertex potential and then back to the initial potential.

  • The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

  • The experiment should be repeated at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_measurement CV Measurement cluster_analysis Data Analysis p1 Polish Working Electrode p2 Assemble 3-Electrode Cell p1->p2 p3 Prepare Electrolyte Solution p2->p3 p4 Deoxygenate Solution p3->p4 m1 Immerse Electrodes p4->m1 Transfer to Cell m2 Apply Potential Sweep m1->m2 m3 Record Voltammogram m2->m3 m4 Vary Scan Rate m3->m4 a1 Determine Peak Potentials (Epa, Epc) m4->a1 Analyze Data a2 Calculate Half-Wave Potential (E½) a1->a2 a3 Analyze Peak Currents (ipa, ipc) a4 Assess Reversibility a3->a4

Caption: A flowchart illustrating the key steps in a typical cyclic voltammetry experiment.

Logical Relationship of Ligand Structure to Redox Potential

ligand_structure_redox_potential cluster_ligand Ligand Properties cluster_effect Effect on Metal Center cluster_redox Impact on Redox Potential L1 Increased Basicity E1 Stronger σ-Donation L1->E1 L2 Increased Steric Hindrance E2 Geometric Distortion L2->E2 L3 Unsaturated Backbone (e.g., C=C) E3 Altered Electronic Environment L3->E3 R1 Stabilization of Higher Oxidation State E1->R1 R2 Destabilization of an Oxidation State E2->R2 R3 Stabilization of Lower Oxidation State E3->R3 R4 Lower (More Negative) Redox Potential R1->R4 R5 Shift in Redox Potential R2->R5 R6 Higher (More Positive) Redox Potential R3->R6

Caption: The influence of ligand properties on the redox potential of a metal complex.

References

A Comparative Analysis of Theoretical and Experimental Bond Angles in N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the theoretical and experimentally determined bond angles of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Understanding the three-dimensional structure of this molecule is crucial for its application in coordination chemistry and as a building block in the synthesis of pharmacologically active compounds. The spatial arrangement of the dimethylamino groups, influenced by the central carbon-carbon double bond, dictates its reactivity and interaction with biological targets.

Theoretical vs. Experimental Data

The following table summarizes the predicted theoretical bond angles based on Valence Shell Electron Pair Repulsion (VSEPR) theory and highlights the lack of readily available, specific experimental data from sources such as X-ray crystallography or gas-phase electron diffraction in the reviewed literature.

Bond AngleAtom Sequence (Example)Theoretical Value (VSEPR Prediction)Experimental Value
C-N-C (within dimethylamino)C-N(CH₃)₂-C~109.5°Not available in searched literature
C-N-C (amine backbone)H₂C-N-(CH₃)₂~109.5°Not available in searched literature
N-C-C (adjacent to N)N-CH₂-C=~109.5°Not available in searched literature
C=C-C=C-CH₂-N~120°Not available in searched literature
H-C-H (in methylene)N-CH₂-C=~109.5°Not available in searched literature
H-C-N (in methyl)H₃C-N-CH₂~109.5°Not available in searched literature

Note: The theoretical values are estimations based on idealized geometries. Actual bond angles can be influenced by factors such as steric hindrance from the bulky methyl groups and intermolecular interactions in the solid state.

Methodologies for Determining Bond Angles

A comprehensive understanding of molecular geometry relies on both theoretical predictions and experimental verification. The following sections detail the standard protocols for these approaches.

Theoretical Approach: Computational Chemistry

1. Valence Shell Electron Pair Repulsion (VSEPR) Theory: VSEPR theory is a fundamental model in chemistry used to predict the geometry of individual molecules from the number of electron pairs surrounding their central atoms.[1][2] It is a quick method for obtaining approximate bond angles.

  • Protocol:

    • Draw the Lewis structure of the molecule to identify the central atoms and the number of bonding and non-bonding electron pairs around them.

    • Determine the electron-group geometry around each central atom (e.g., tetrahedral, trigonal planar).

    • Predict the molecular geometry and the ideal bond angles based on the arrangement that minimizes electron pair repulsion.[3] For example, a central atom with four single bonds will have a tetrahedral geometry with bond angles of approximately 109.5°.[4]

2. Density Functional Theory (DFT): For more accurate theoretical values, computational methods like Density Functional Theory (DFT) are employed. DFT calculations can provide optimized molecular geometries and predict bond angles with high precision.[5][6]

  • Protocol for DFT Geometry Optimization:

    • Input Structure: A 3D model of this compound is constructed.

    • Method Selection: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) are chosen. The choice of functional and basis set affects the accuracy and computational cost.[7]

    • Calculation: A geometry optimization calculation is performed using quantum chemistry software (e.g., Gaussian, Spartan). The software iteratively adjusts the atomic coordinates to find the lowest energy conformation of the molecule.

    • Analysis: The bond angles of the optimized structure are then measured.

Experimental Approaches

1. X-ray Crystallography: This is a powerful technique for determining the precise three-dimensional structure of a molecule in the solid state.[8][9]

  • Experimental Protocol:

    • Crystallization: A high-quality single crystal of this compound is grown from a supersaturated solution. This is often the most challenging step.[10]

    • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of spots of varying intensity, is recorded as the crystal is rotated.[11]

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. From this map, the positions of the individual atoms are determined, and the bond angles are calculated with high precision.[12]

2. Gas-Phase Electron Diffraction (GED): GED is used to determine the structure of molecules in the gas phase, free from intermolecular interactions present in the crystalline state.[13]

  • Experimental Protocol:

    • Sample Introduction: A gaseous beam of this compound is introduced into a high-vacuum chamber.

    • Electron Beam Interaction: The molecular beam is crossed with a high-energy beam of electrons.

    • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.

    • Structural Analysis: The diffraction pattern is analyzed to determine the internuclear distances. From these distances, the bond angles of the molecule can be derived.

Visualization of Methodologies

Bond_Angle_Determination VSEPR VSEPR Approx_Angles Approximate Bond Angles VSEPR->Approx_Angles Yields DFT DFT Precise_Angles_Theo Precise Theoretical Bond Angles DFT->Precise_Angles_Theo Yields XRD X-ray Crystallography Precise_Angles_Exp_Solid Precise Experimental Bond Angles (Solid State) XRD->Precise_Angles_Exp_Solid Yields GED Gas Electron Diffraction Precise_Angles_Exp_Gas Precise Experimental Bond Angles (Gas Phase) GED->Precise_Angles_Exp_Gas Yields Molecule N,N,N',N'-Tetramethyl- 2-butene-1,4-diamine Molecule->VSEPR Prediction Molecule->DFT Calculation Molecule->XRD Analysis (Solid) Molecule->GED Analysis (Gas)

Caption: Workflow for determining theoretical and experimental bond angles.

References

Safety Operating Guide

Proper Disposal of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Adherence to these guidelines is crucial for ensuring personnel safety and regulatory compliance within research and drug development environments. This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1][2] Therefore, meticulous handling and disposal are paramount.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.[1]

  • Protective Clothing: A lab coat or other suitable protective garments.[3]

  • Respiratory Protection: Use of a respirator with an appropriate filter (e.g., type ABEK (EN14387)) may be necessary, especially in poorly ventilated areas.[1]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4] All sources of ignition, such as open flames and hot surfaces, must be eliminated from the vicinity due to the flammable nature of the chemical.[2][4]

Hazard Classification and Safety Data

Properly characterizing the waste is the first step in its safe disposal. The following table summarizes key hazard information for this compound.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable Liquid, Category 3🔥Danger H226: Flammable liquid and vapor.[2]
Skin Corrosion, Category 1BcorrosiveDanger H314: Causes severe skin burns and eye damage.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[5]

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the this compound is pure, in solution, or mixed with other reagents.
  • Segregate amine waste from other chemical waste streams to prevent hazardous reactions.[5] Incompatible substances include acids and oxidizing agents.[5]

2. Containerization and Labeling:

  • Use a dedicated, compatible, and leak-proof waste container.
  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
  • Indicate the associated hazards (e.g., "Flammable," "Corrosive") on the label.
  • Keep the container tightly sealed when not in use.[5]

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[5]
  • The storage area should be away from heat sources and incompatible materials.[5]
  • Ensure secondary containment is in place to manage potential leaks or spills.

4. Final Disposal:

  • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5]
  • Maintain records of the waste disposal, including quantities and dates, as required by local and national regulations.[5]

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.
  • Remove all ignition sources.[6]
  • Contain the spill using absorbent materials such as vermiculite, dry sand, or earth.[6]
  • Collect the absorbed material into a suitable container for disposal as hazardous waste.[6]
  • Clean the spill area thoroughly.
  • Ensure appropriate PPE is worn throughout the cleanup process.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: This compound Waste Generated characterize 1. Characterize and Segregate Waste - Pure or mixed? - Separate from incompatible materials. start->characterize containerize 2. Containerize and Label - Use compatible, sealed container. - Label as 'Hazardous Waste' with chemical name and hazards. characterize->containerize storage 3. Store Safely - Designated cool, dry, ventilated area. - Secondary containment. containerize->storage disposal 4. Final Disposal - Contact EHS or licensed contractor. - Maintain disposal records. storage->disposal end End: Proper and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This document provides a general guide for the disposal of this compound. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.

References

Essential Safety and Operational Guide for Handling N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS No. 111-52-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this flammable and corrosive chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[1] Adherence to stringent PPE protocols is mandatory to prevent contact and inhalation.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the corrosive liquid which can cause severe eye damage.
Hand Protection Nitrile rubber gloves (minimum 8 mil thickness), double-gloved.While specific breakthrough data for this compound is not available, nitrile gloves are recommended for handling similar amines like N,N,N',N'-Tetramethylethylenediamine.[2][3] Double gloving provides an additional layer of protection.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is also recommended.Protects skin from splashes and prevents clothing from becoming a source of secondary contamination. Flame-resistant material is crucial due to the chemical's flammability.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is required when working outside of a certified chemical fume hood or in poorly ventilated areas.Protects against inhalation of harmful vapors. The green color-coded cartridge is specific for ammonia and methylamine, which is suitable for this type of amine.[4][5]

Safe Handling and Operational Workflow

All handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation and exposure to flammable vapors.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed When Not in Use handle1->handle2 handle3 Ground and Bond Containers During Transfer handle1->handle3 post1 Decontaminate Work Area handle2->post1 handle3->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Waste Container Clearly disp1->disp2 disp3 Store in Designated Waste Area disp2->disp3

Caption: Workflow for safely handling this compound.

Storage and Incompatibilities

Proper storage is critical to prevent hazardous reactions and ensure the stability of the chemical.

  • Storage Location: Store in a cool, dry, well-ventilated area away from sources of ignition.[6] Use a designated flammable liquids storage cabinet.

  • Containers: Keep containers tightly closed to prevent the escape of flammable vapors.

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and acid chlorides.

Spill Management and First Aid

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response Plan

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (if safe to do so) spill->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Neutralize with a Weak Acid (e.g., citric acid) - Use with Caution contain->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step spill response plan.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Table 2: Waste Disposal Protocol

Waste TypeCollection ProcedureDisposal Method
Unused Chemical Collect in a clearly labeled, sealed, and compatible container.Arrange for pickup and disposal by a licensed hazardous waste disposal company.[7][8]
Contaminated Materials (e.g., gloves, absorbent pads) Place in a sealed, labeled bag or container.Dispose of as hazardous waste through your institution's environmental health and safety (EHS) office.[8]
Empty Containers Triple rinse with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous waste.Puncture the container to prevent reuse and dispose of according to institutional guidelines.

Disposal Workflow Diagram

start Generate Waste segregate Segregate from Incompatible Waste start->segregate container Use a Labeled, Compatible Waste Container segregate->container store Store in a Designated Satellite Accumulation Area container->store pickup Arrange for EHS Waste Pickup store->pickup end Waste Disposed pickup->end

Caption: Chemical waste disposal workflow.

By adhering to these safety and logistical guidelines, laboratory professionals can significantly reduce the risks associated with handling this compound, ensuring a safer research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this chemical before commencing any work.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.